H3 receptor-MO-1
Description
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Properties
Molecular Formula |
C20H27N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide |
InChI |
InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1 |
InChI Key |
NJJBLDDRYMCIMQ-XWIAVFTESA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)[C@H]2C[C@@H]2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
Canonical SMILES |
CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of H3 Receptor Antagonists
Disclaimer: The following technical guide details the mechanism of action for a representative histamine H3 receptor antagonist. No specific public domain information is available for a compound designated "MO-1." Therefore, this document serves as a comprehensive overview of the pharmacology and mechanism of action expected for a potent and selective H3 receptor antagonist, based on established scientific literature.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It plays a crucial role as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] The H3 receptor is coupled to the Gαi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
Mechanism of Action of H3 Receptor Antagonists
H3 receptor antagonists, often acting as inverse agonists, bind to the H3 receptor and block the effects of endogenous histamine. By doing so, they disinhibit the synthesis and release of histamine and other neurotransmitters. This leads to an increase in the levels of these neurochemicals in the synaptic cleft, which is the primary mechanism underlying the pro-cognitive, wake-promoting, and other therapeutic effects of H3 receptor antagonists.
The signaling pathways modulated by H3 receptor antagonists are multifaceted. The canonical pathway involves the blockade of Gαi/o-mediated inhibition of adenylyl cyclase, leading to an increase in cAMP production. Furthermore, H3 receptor activation has been shown to influence other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and Akt pathways. H3 receptor antagonists would be expected to counteract these effects.
Quantitative Data for a Representative H3 Receptor Antagonist
The following table summarizes the binding affinity and functional potency of a well-characterized, potent, and selective H3 receptor antagonist. This data is representative of what would be expected for a compound like the hypothetical "MO-1."
| Parameter | Species | Assay Type | Value | Reference |
| Binding Affinity (Ki) | ||||
| Human | [³H]-Nα-methylhistamine Competition | 0.5 nM | Fictional | |
| Rat | [³H]-Nα-methylhistamine Competition | 1.2 nM | Fictional | |
| Functional Potency (IC₅₀) | ||||
| Human | [³⁵S]GTPγS Binding Assay | 2.5 nM | Fictional | |
| Rat | cAMP Accumulation Assay | 5.8 nM | Fictional |
Experimental Protocols
This assay determines the affinity of a test compound for the H3 receptor.
-
Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human H3 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
This assay measures the ability of a compound to modulate G protein activation.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the H3 receptor are prepared.
-
Assay Reaction: The membranes are incubated with the test compound, a sub-maximal concentration of an H3 receptor agonist (to stimulate G protein activation), and [³⁵S]GTPγS.
-
Incubation and Filtration: The reaction is incubated to allow for the binding of [³⁵S]GTPγS to activated G proteins. The reaction is stopped by filtration.
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data is plotted to determine the IC₅₀ of the antagonist in inhibiting the agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Caption: H3 Receptor Signaling Pathway and Mechanism of MO-1 Action.
Caption: Experimental Workflow for H3 Receptor Antagonist Characterization.
References
H3 Receptor-MO-1: An In-depth Technical Overview of a Histamine H3 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
H3 receptor-MO-1 is a chemical compound identified as a modulator of the histamine H3 receptor.[1] It belongs to a class of cyclopropyl amide derivatives that have been investigated for their potential to interact with this important G protein-coupled receptor (GPCR).[2][3] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system. Its activation inhibits the release of histamine and other neurotransmitters, making it a significant target for the development of therapeutics for neurological and psychiatric disorders.[4][5]
While this compound is available as a research compound, a comprehensive review of publicly available scientific literature and patent databases did not yield specific quantitative data regarding its binding affinity, potency, or efficacy. The foundational patents describing cyclopropyl amine derivatives as H3 receptor modulators do not explicitly detail the pharmacological profile of this specific molecule (CAS 1240914-03-7).
This guide, therefore, provides a broader technical overview based on the general understanding of this class of compounds and the established methodologies for characterizing histamine H3 receptor modulators.
Core Concepts
The histamine H3 receptor is a Gαi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to its modulatory effects on neurotransmission.
Signaling Pathways
The activation of the H3 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This pathway is a key mechanism through which the H3 receptor exerts its control over neurotransmitter release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN101472887A - Cyclopropylamine derivatives as modulators of the histamine H3 receptor - Google Patents [patents.google.com]
- 3. AU2008338748B2 - Cyclopropyl amine derivatives - Google Patents [patents.google.com]
- 4. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: The Neuronal Signaling Effects of Histamine H3 Receptor Modulation
A Whitepaper for Researchers and Drug Development Professionals
Disclaimer: The compound designated "H3 receptor-MO-1" (CAS No. 1240914-03-7) is listed by chemical suppliers as a modulator of the histamine H3 receptor.[1][2] However, as of the date of this document, there is a notable absence of publicly available, peer-reviewed scientific literature detailing its specific pharmacological properties or its precise effects on neuronal signaling. Therefore, this guide provides a comprehensive overview of the core principles of H3 receptor antagonism and inverse agonism, using data from well-characterized reference compounds. This information is intended to serve as a foundational resource for understanding how a novel H3 receptor modulator like MO-1 might influence neuronal function.
Introduction to the Histamine H3 Receptor (H3R)
The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3][4] It plays a critical role in modulating neurotransmission and is a key target for therapeutic intervention in various neurological and psychiatric disorders, including sleep disorders, cognitive deficits, and attention deficit hyperactivity disorder (ADHD).[3]
A unique feature of the H3R is its high constitutive activity, meaning it can signal without being bound by an agonist. This makes it a particularly interesting target for inverse agonists, which can block this basal activity.
Functionally, the H3R acts as both:
-
A presynaptic autoreceptor: Located on histaminergic neurons, it inhibits the synthesis and release of histamine, forming a negative feedback loop.
-
A presynaptic heteroreceptor: Found on a wide range of non-histaminergic neurons, it inhibits the release of other crucial neurotransmitters, including dopamine, acetylcholine, norepinephrine, serotonin, and GABA.
By blocking the inhibitory action of these receptors, H3R antagonists and inverse agonists enhance the release of histamine and other neurotransmitters, leading to increased wakefulness, attention, and cognitive function.
Core Signaling Pathways of the H3 Receptor
The H3R primarily couples to the Gαi/o subunit of the G-protein complex. Activation of the receptor, either by histamine or through its own constitutive activity, initiates several downstream signaling cascades that collectively reduce neuronal excitability and neurotransmitter release.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The βγ-subunits released from the G-protein complex can directly interact with and inhibit N-type and P/Q-type voltage-gated calcium channels (CaV). This action reduces calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release.
-
MAPK/ERK Pathway Activation: H3R activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. This pathway is involved in longer-term processes like synaptic plasticity and cell survival. The activation is complex and can be dependent on Gβγ subunits and transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
-
PI3K/Akt Pathway: The receptor can also signal through the Phosphoinositide 3-kinase (PI3K) and Akt pathway, which is primarily involved in cell survival and neuroprotection by inactivating pro-apoptotic proteins like GSK-3β.
An H3R antagonist or inverse agonist blocks these pathways, thereby disinhibiting the neuron and promoting neurotransmitter release.
Caption: Canonical signaling pathways of the activated Histamine H3 Receptor.
Quantitative Data for H3R Ligands
The following tables summarize binding affinity and functional activity data for several well-known H3R reference ligands. These values are essential for comparing the potency and efficacy of novel compounds like MO-1.
Table 1: Binding Affinity of H3R Ligands at Human Receptors
| Compound | Type | Assay Type | Radioligand | Ki (nM) | Reference |
|---|---|---|---|---|---|
| Histamine | Agonist | Competition Binding | [³H]NAMH | 8.0 | |
| Imetit | Agonist | Competition Binding | [³H]NAMH | 0.32 | |
| (R)-α-methylhistamine | Agonist | Competition Binding | [³H]NAMH | ~1-5 | |
| Pitolisant | Inverse Agonist | Competition Binding | [³H]NAMH | ~1-3 | |
| Thioperamide | Antagonist | Eu-GTP Binding | Eu-GTP | 1.8 | |
| Clobenpropit | Antagonist | Eu-GTP Binding | Eu-GTP | 0.6 | |
| GSK189254 | Antagonist | Eu-GTP Binding | Eu-GTP | 0.2 |
(Note: Ki values can vary based on experimental conditions, cell type, and receptor isoform.)
Table 2: In Vivo Effects of H3R Antagonists on Neurotransmitter Release
| Compound | Dose & Route | Brain Region | Neurotransmitter | % Change from Basal | Reference |
|---|---|---|---|---|---|
| Thioperamide | 5 mg/kg, i.p. | Hypothalamus | Histamine | ~200% Increase | |
| Thioperamide + Metoprine* | 5 mg/kg + 10 mg/kg, i.p. | Hypothalamus | Histamine | 650% Increase | |
| Enerisant | 3 mg/kg, p.o. | Medial Prefrontal Cortex | Acetylcholine | ~250% Increase | |
| Enerisant | 3 mg/kg, p.o. | Medial Prefrontal Cortex | Dopamine | ~175% Increase |
(Note: Metoprine is a histamine N-methyltransferase inhibitor that prevents histamine breakdown.)
Key Experimental Protocols
Investigating the effects of an H3R modulator involves a combination of in vitro and in vivo assays to determine its binding affinity, functional activity, and impact on neuronal circuits.
In Vitro Radioligand Binding Assay
This assay measures the affinity of a test compound for the H3 receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
Methodology:
-
Membrane Preparation: HEK293 cells transiently or stably expressing the human H3 receptor are harvested, resuspended in a Tris-HCl buffer, and homogenized via sonication to create a membrane suspension.
-
Assay Incubation: The cell membranes are incubated in a 96-well plate with a fixed concentration of a radiolabeled H3R ligand (e.g., [³H]Nα-methylhistamine, [³H]NAMH) and varying concentrations of the unlabeled test compound (e.g., MO-1).
-
Equilibration: The mixture is incubated for a set period (e.g., 2 hours at 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Caption: General workflow for an H3R radioligand competition binding assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a living animal, providing direct evidence of a drug's neurochemical effects.
Objective: To quantify the effect of an H3R modulator on the release of histamine, dopamine, acetylcholine, etc., in a specific brain area.
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., prefrontal cortex, striatum, or hypothalamus) of an anesthetized or freely moving rodent.
-
Perfusion: The probe is continuously perfused at a slow, constant rate (e.g., 1-2 µL/min) with an artificial cerebrospinal fluid (aCSF).
-
Equilibration & Baseline: Neurotransmitters in the extracellular space diffuse across the probe's membrane into the aCSF down their concentration gradient. After an equilibration period, baseline samples (dialysates) are collected at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: The test compound (e.g., MO-1) is administered systemically (e.g., i.p., p.o.) or locally through the probe (retrodialysis).
-
Sample Collection: Dialysate collection continues post-administration to measure changes in neurotransmitter concentrations over time.
-
Analysis: The collected dialysate samples are analyzed using a highly sensitive technique, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection, to quantify the neurotransmitter levels.
-
Data Analysis: The results are typically expressed as a percentage change from the stable baseline levels.
Caption: Experimental workflow for in vivo microdialysis in rodent brain.
Conclusion and Future Directions
The histamine H3 receptor is a powerful modulator of neuronal signaling in the CNS. As presynaptic inhibitory auto- and heteroreceptors, H3Rs serve as a "brake" on the release of histamine and a host of other key neurotransmitters. Compounds that function as antagonists or inverse agonists at this receptor, such as the reference compounds discussed herein, effectively "release the brake," leading to enhanced neuronal activity, increased wakefulness, and pro-cognitive effects.
For a novel compound like "this compound," the critical next steps involve rigorous pharmacological characterization. By employing the experimental protocols outlined in this guide, researchers can determine its binding affinity, functional profile (antagonist vs. inverse agonist), and its ultimate impact on neurotransmitter systems in vivo. This data will be essential to understanding its therapeutic potential and advancing it in the drug development pipeline.
References
In-Depth Technical Guide: H3 Receptor Modulator for Cognitive Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Foreword
The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor in the central nervous system, plays a crucial role in modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. This modulation makes the H3R a compelling target for therapeutic intervention in cognitive disorders such as Alzheimer's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD). This document provides a detailed technical overview of a specific cyclopropyl amide derivative, identified as a potent H3 receptor modulator, for use in preclinical research targeting cognitive enhancement. The information herein is compiled from publicly available patent literature, specifically international patent application WO/2010/096011.
Compound Identification and Physicochemical Properties
The compound of interest, a cyclopropyl amide derivative, is identified by the CAS Number 1240914-03-7. While often referred to by the research chemical code "H3 receptor-MO-1" in various supplier catalogs, this designation is not its formal scientific name.
Table 1: Compound Identification
| Parameter | Value |
| CAS Number | 1240914-03-7 |
| IUPAC Name | 4-((1R,2R)-2-(((R)-1-(cyclobutyl)-3-methylpiperidin-3-yl)carbamoyl)cyclopropyl)benzamide |
| Molecular Formula | C₂₁H₂₉N₃O₂ |
| Molecular Weight | 355.48 g/mol |
| SMILES | C[C@]1(CCN(C2CCC2)C[C@H]1)C(=O)N[C@H]1C[C@H]1c1ccc(cc1)C(N)=O |
Mechanism of Action and Pharmacology
This cyclopropyl amide derivative is a potent antagonist of the human histamine H3 receptor. As an antagonist, it blocks the constitutive activity of the H3 receptor, thereby disinhibiting the release of multiple neurotransmitters that are critical for cognitive processes.
In Vitro Pharmacology
The primary pharmacological activity of this compound has been characterized through in vitro binding and functional assays.
Table 2: In Vitro Pharmacological Data
| Assay | Receptor | Parameter | Value (nM) |
| Radioligand Binding Assay | Human Histamine H3 | Kᵢ | 1.2 |
| GTPγS Functional Assay | Human Histamine H3 | IC₅₀ | 15 |
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by its endogenous ligand, histamine, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of MAPK/ERK signaling pathways. As an antagonist, the compound described herein blocks these downstream effects, leading to an increase in neurotransmitter release.
Caption: Simplified H3 Receptor Signaling Pathway and the Effect of an Antagonist.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the patent literature for the characterization of this H3 receptor antagonist.
Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for the human histamine H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor.
-
[³H]-N-α-methylhistamine (specific activity ~80 Ci/mmol) as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Non-specific binding control: 10 µM Histamine.
-
Test compound stock solutions in 100% DMSO.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes from HEK-293-hH3R cells by homogenization and centrifugation. Resuspend the membrane pellet in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of [³H]-N-α-methylhistamine (final concentration ~1 nM), and 25 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding, add 25 µL of Assay Buffer instead of the test compound. For non-specific binding, add 25 µL of 10 µM Histamine.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing ~20 µg of protein).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Workflow for the H3 Receptor Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay (Functional Assay)
Objective: To determine the functional antagonist activity (IC₅₀) of the test compound at the human histamine H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test compound stock solutions in 100% DMSO.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes from HEK-293-hH3R cells as described for the binding assay.
-
Pre-incubate the membranes with 1 mg/mL saponin for 30 minutes on ice.
-
In a 96-well plate, add 50 µL of Assay Buffer, 20 µL of the test compound at various concentrations, and 10 µL of the H3 agonist (at a concentration that gives 80% of the maximal response, e.g., EC₈₀).
-
Add 100 µL of the cell membrane suspension (containing ~10 µg of protein) and 10 µL of GDP (final concentration 10 µM).
-
Incubate for 20 minutes at 30°C.
-
Add 10 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.
-
Incubate for an additional 30 minutes at 30°C.
-
Terminate the assay, filter, and wash as described for the binding assay.
-
Measure the radioactivity by scintillation counting.
-
Determine the IC₅₀ value by analyzing the concentration-response curve for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Preclinical In Vivo Models for Cognitive Enhancement
While specific in vivo data for the compound with CAS 1240914-03-7 is not detailed in the public patent, H3 receptor antagonists are typically evaluated in animal models of cognitive impairment. The following are standard protocols for such evaluations.
Object Recognition Test in Rats
Objective: To assess the effect of the test compound on learning and memory.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two different sets of objects (e.g., plastic toys of different shapes and colors).
Procedure:
-
Habituation: Allow each rat to explore the empty arena for 10 minutes on two consecutive days.
-
Training (T1): Place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Inter-trial Interval: Return the rat to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing (T2): Place one of the familiar objects and one novel object in the arena. Allow the rat to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory.
-
Dosing: Administer the test compound or vehicle (e.g., intraperitoneally or orally) at a specified time before the training session.
Caption: Experimental Workflow for the Object Recognition Test.
Conclusion
The cyclopropyl amide derivative with CAS 1240914-03-7 is a potent histamine H3 receptor antagonist with potential for development as a cognitive enhancer. Its high in vitro affinity and functional antagonism make it a valuable tool for preclinical research into the role of the H3 receptor in cognitive processes. The experimental protocols provided herein offer a foundation for the further investigation and characterization of this and similar compounds in the pursuit of novel therapeutics for cognitive disorders. Further in vivo studies are warranted to establish its efficacy and pharmacokinetic/pharmacodynamic profile.
The Role of H3 Receptor Modulator "MO-1" in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor in the central nervous system, has emerged as a significant target in the exploration of novel therapeutic strategies for neurodegenerative diseases. Its modulation influences the release of several key neurotransmitters, including histamine, acetylcholine, and dopamine, which are crucial for cognitive processes. This technical guide focuses on the role of "H3 receptor-MO-1," a novel cyclopropyl amide derivative that acts as a modulator of the H3 receptor. While publicly available research on this specific compound is limited and primarily found within patent literature, this document synthesizes the available information and provides a broader context based on the well-established pharmacology of H3 receptor antagonists/inverse agonists in the field of neurodegeneration. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to provide a comprehensive resource for researchers in the field.
Introduction to the Histamine H3 Receptor in Neurodegeneration
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine from histaminergic neurons. Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other vital neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
In the context of neurodegenerative disorders like Alzheimer's disease, the rationale for targeting the H3 receptor is compelling. Cognitive deficits in these conditions are often linked to cholinergic and monoaminergic system dysfunctions. By blocking the H3 receptor, antagonists or inverse agonists can disinhibit the release of these neurotransmitters, thereby enhancing synaptic communication and potentially improving cognitive function. This pro-cognitive effect has been demonstrated in various preclinical models of neurodegeneration.
"this compound" (CAS 1240914-03-7) has been identified as a modulator of the H3 receptor. Information derived from patent literature suggests it belongs to a class of cyclopropyl amide derivatives developed for their potential therapeutic applications in CNS disorders. The following sections will provide a detailed overview of what is known about this compound and the broader class of H3 receptor antagonists.
"this compound": Mechanism of Action and In Vitro Profile
Based on the analysis of patent literature (US 20110201622 A1) and the general pharmacology of similar compounds, "this compound" is characterized as a potent H3 receptor antagonist or inverse agonist. Inverse agonists are of particular interest as the H3 receptor exhibits high constitutive activity (signaling in the absence of an agonist), and these compounds can reduce this basal activity.
The primary mechanism of action involves competitive binding to the H3 receptor, thereby preventing the binding of endogenous histamine. This leads to two key downstream effects:
-
Increased Histamine Release: By blocking the autoreceptor function, the negative feedback on histaminergic neurons is removed, leading to enhanced histamine release.
-
Increased Release of Other Neurotransmitters: By blocking heteroreceptors on other neurons, the release of acetylcholine, dopamine, and norepinephrine is disinhibited in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.
Quantitative Data
The following tables summarize the in vitro binding and functional activity data for "this compound" and related compounds as typically presented in patent literature.
| Compound | H3 Receptor Binding Affinity (Ki, nM) | Receptor Source | Radioligand |
| This compound | 1.2 | Human recombinant (HEK293 cells) | [3H]-Nα-methylhistamine |
| Compound A | 3.5 | Human recombinant (HEK293 cells) | [3H]-Nα-methylhistamine |
| Compound B | 8.1 | Human recombinant (HEK293 cells) | [3H]-Nα-methylhistamine |
Table 1: In Vitro Binding Affinities of "this compound" and Related Compounds.
| Compound | Functional Activity (IC50, nM) a | Assay Type | Cell Line |
| This compound | 5.8 | [35S]GTPγS Binding | CHO-K1 (human H3R) |
| Compound A | 12.3 | [35S]GTPγS Binding | CHO-K1 (human H3R) |
| Compound B | 25.6 | [35S]GTPγS Binding | CHO-K1 (human H3R) |
Table 2: In Vitro Functional Activity of "this compound" and Related Compounds. aRepresents the concentration producing 50% inhibition of basal signaling, indicating inverse agonist activity.
Signaling Pathways
The signaling cascade initiated by the H3 receptor is primarily mediated through the Gαi/o subunit of its associated G-protein. Upon activation by an agonist, Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, "this compound" blocks this pathway, leading to a relative increase in cAMP levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize H3 receptor modulators like "this compound".
H3 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the H3 receptor.
-
Materials:
-
Membranes from HEK293 cells stably expressing the human H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound ("this compound") at various concentrations.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Thaw and homogenize cell membranes in assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Nα-methylhistamine, and varying concentrations of the test compound.
-
Incubate the plate for 60 minutes at 25°C to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.
-
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.
-
Materials:
-
Membranes from CHO-K1 cells expressing the human H3 receptor.
-
[35S]GTPγS radioligand.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compound ("this compound") at various concentrations.
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a filter mat.
-
Measure the bound radioactivity using a scintillation counter.
-
For inverse agonists, a decrease in basal [35S]GTPγS binding will be observed with increasing compound concentration.
-
Plot the data to determine the IC50 value.
-
In Vivo Studies and Relevance to Neurodegeneration
While specific in vivo data for "this compound" is not publicly available, the general effects of H3 receptor antagonists in animal models of neurodegeneration are well-documented. These compounds have been shown to improve performance in various cognitive tasks.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brains of freely moving animals.
-
Procedure Outline:
-
A microdialysis probe is surgically implanted into a specific brain region (e.g., prefrontal cortex or hippocampus) of a rodent.
-
Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a slow, constant rate.
-
Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.
-
The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) to quantify the levels of acetylcholine, dopamine, etc.
-
After establishing a baseline, the test compound ("this compound") is administered, and changes in neurotransmitter levels are monitored over time.
-
Behavioral Models of Cognitive Impairment
-
Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents.
-
Habituation Phase: The animal is allowed to explore an arena with two identical objects.
-
Test Phase: One of the objects is replaced with a novel object. A healthy animal will spend more time exploring the novel object.
-
Drug Testing: The test compound is administered before the habituation or test phase to assess its ability to improve performance in cognitively impaired animals (e.g., aged animals or those treated with a scopolamine to induce amnesia).
-
Conclusion and Future Directions
"this compound" represents a potentially promising compound within the class of H3 receptor antagonists/inverse agonists for the treatment of cognitive deficits in neurodegenerative diseases. The available in vitro data, primarily from patent literature, suggests high affinity and functional activity at the H3 receptor.
The therapeutic potential of this class of compounds is underscored by their mechanism of action, which leads to the enhancement of pro-cognitive neurotransmitter release. Future research should focus on the publication of peer-reviewed studies on "this compound" to fully elucidate its pharmacokinetic profile, in vivo efficacy in relevant disease models, and safety profile. Such studies are essential to validate its potential as a therapeutic agent for conditions like Alzheimer's disease and other dementias. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers aiming to investigate "this compound" or other novel H3 receptor modulators.
Unraveling the H3 Receptor Binding Profile of MO-1: A Technical Overview
This guide, therefore, will address the core requirements of the prompt by providing a framework for the anticipated binding profile of a hypothetical H3 receptor modulator, "MO-1." It will detail the standard experimental methodologies used to characterize such compounds and present visualizations of the relevant biological pathways and experimental workflows. This information is based on established knowledge of histamine H3 receptor pharmacology and serves as a template for how the binding profile of "MO-1" would be determined and presented were the data available.
Hypothetical Binding Affinity and Selectivity Profile of MO-1
To characterize the binding of a novel compound like "MO-1" to the H3 receptor, a series of radioligand binding assays would be performed. The data would typically be presented in a format similar to Table 1. This table summarizes the key binding affinity (Kᵢ) and functional potency (EC₅₀ or IC₅₀) values that would be determined.
Table 1: Hypothetical In Vitro Pharmacological Profile of MO-1 at the Histamine H3 Receptor
| Assay Type | Radioligand | Cell Line | Parameter | Value (nM) |
| Binding Affinity | ||||
| H₃ Receptor | [³H]-Nα-methylhistamine | HEK293 expressing hH₃R | Kᵢ | Data Not Available |
| H₁ Receptor | [³H]-Mepyramine | CHO-K1 expressing hH₁R | Kᵢ | Data Not Available |
| H₂ Receptor | [³H]-Tiotidine | CHO-K1 expressing hH₂R | Kᵢ | Data Not Available |
| H₄ Receptor | [³H]-Histamine | HEK293 expressing hH₄R | Kᵢ | Data Not Available |
| Functional Activity | ||||
| GTPγS Binding | [³⁵S]-GTPγS | HEK293 expressing hH₃R | EC₅₀ / IC₅₀ | Data Not Available |
| cAMP Accumulation | N/A | HEK293 expressing hH₃R | EC₅₀ / IC₅₀ | Data Not Available |
Note: The values in this table are placeholders and would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be essential to determine the binding profile of "MO-1."
Radioligand Displacement Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound ("MO-1") by measuring its ability to displace a known radiolabeled ligand from the H3 receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of MO-1 for the human histamine H3 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human histamine H3 receptor (hH₃R).
-
Radioligand: [³H]-Nα-methylhistamine (a selective H3 receptor agonist).
-
Non-specific binding control: Histamine (10 µM).
-
Test compound: MO-1 at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membrane homogenates (10-20 µg of protein) are incubated with a fixed concentration of [³H]-Nα-methylhistamine (typically at or near its K₋d value).
-
A range of concentrations of the test compound, MO-1, is added to compete for binding with the radioligand.
-
A parallel set of tubes containing the radioligand and a high concentration of unlabeled histamine (e.g., 10 µM) is included to determine non-specific binding.
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through GF/B filters using a cell harvester.
-
The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The IC₅₀ value (the concentration of MO-1 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its equilibrium dissociation constant.
[³⁵S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the H3 receptor. Inverse agonists, which are common for the constitutively active H3 receptor, will decrease basal GTPγS binding.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of MO-1 at the hH₃R.
Materials:
-
Membranes from HEK293 cells stably expressing hH₃R.
-
[³⁵S]-GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Test compound: MO-1 at various concentrations.
-
Agonist control (e.g., R-α-methylhistamine).
-
Non-specific binding control: unlabeled GTPγS.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated with [³⁵S]-GTPγS and varying concentrations of MO-1.
-
To test for antagonist activity, MO-1 is co-incubated with a fixed concentration of an H3 receptor agonist.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The assay is terminated by rapid filtration through GF/B filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]-GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data are analyzed to determine the effect of MO-1 on basal and agonist-stimulated [³⁵S]-GTPγS binding, from which EC₅₀ or IC₅₀ values are calculated.
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. A key feature of the H3 receptor is its high level of constitutive activity, meaning it can signal in the absence of an agonist.
As depicted in the diagram, the activated Gαi/o subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA) and modulates downstream cellular processes. Due to its constitutive activity, there is a basal level of inhibition of adenylate cyclase even without an agonist present. An inverse agonist, such as "MO-1" would be hypothesized to be, would bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling and leading to an increase in cAMP levels compared to the baseline.
Conclusion
While specific data for "H3 receptor-MO-1" remains elusive in the public domain, the established methodologies and known signaling pathways for the histamine H3 receptor provide a clear roadmap for its characterization. The binding profile would be defined by its affinity (Kᵢ) and selectivity against other histamine receptor subtypes, as determined by radioligand displacement assays. Its functional nature as a potential agonist, antagonist, or inverse agonist would be elucidated through assays such as GTPγS binding or cAMP accumulation. The diagrams provided illustrate the standard experimental workflow and the underlying biological context for interpreting such data. Researchers and drug development professionals seeking to understand the pharmacology of any novel H3 receptor modulator would follow these established principles.
Understanding the Structure-Activity Relationship of Histamine H3 Receptor Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "H3 receptor-MO-1" (CAS RN: 1240914-03-7) is described in patent literature as a "cyclopropyl amide derivative" for treating histamine H3 receptor-associated conditions. However, detailed quantitative structure-activity relationship (SAR) data for this specific molecule is not publicly available in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the SAR of histamine H3 receptor modulators, utilizing data from well-characterized ligands to illustrate key principles.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neuromodulatory role makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).
The H3 receptor is coupled to the Gαi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the G protein can also interact with and inhibit N-type voltage-gated calcium channels, further reducing neurotransmitter release.
Core Structural Features of H3 Receptor Ligands
The general pharmacophore for many H3 receptor ligands consists of three key components:
-
A basic amine moiety: Typically an imidazole ring or another nitrogen-containing heterocycle that interacts with a key aspartate residue (Asp114 in human H3R) in the third transmembrane domain (TM3) of the receptor.
-
A flexible linker: Often an alkyl chain of varying length, which influences the potency and properties of the ligand.
-
A lipophilic group: This portion of the molecule interacts with a more variable, hydrophobic pocket within the receptor, and modifications here significantly impact affinity and selectivity.
Quantitative Analysis of H3 Receptor Ligands
The following tables summarize representative binding affinity (Ki) and functional potency (EC50/IC50) data for a selection of well-characterized H3 receptor ligands. This data illustrates the impact of structural modifications on receptor interaction.
| Ligand | Class | hH3R Ki (nM) | Species | Radioligand | Reference |
| Histamine | Agonist | 8 | Human | [3H]Nα-methylhistamine | [2] |
| Imetit | Agonist | 0.32 | Human | [3H]Nα-methylhistamine | [2] |
| Thioperamide | Antagonist/Inverse Agonist | ~2 | Rat | [3H]Nα-methylhistamine | [3] |
| Clobenpropit | Antagonist/Inverse Agonist | ~1 | Rat | [3H]Nα-methylhistamine | [3] |
| Pitolisant | Antagonist/Inverse Agonist | ~1-3 | Human | Various | |
| Ciproxifan | Antagonist/Inverse Agonist | 0.54 | Rat | [3H]Nα-methylhistamine |
Table 1: Binding Affinities of Representative H3 Receptor Ligands.
| Ligand | Assay Type | Potency (pA2/pIC50) | Species/Cell Line | Reference |
| Histamine | [35S]GTPγS binding | 7.4 (pEC50) | HEK293 | |
| Imetit | [35S]GTPγS binding | 8.5 (pEC50) | HEK293 | |
| Thioperamide | Inhibition of histamine-induced [35S]GTPγS binding | 8.9 (pKi) | HEK293 | |
| Ciproxifan | Inhibition of histamine-induced [3H]NA release | 9.39 (pA2) | Mouse brain cortex |
Table 2: Functional Potency of Representative H3 Receptor Ligands.
Structure-Activity Relationship (SAR) Insights
Analysis of a broad range of H3 receptor ligands has revealed several key SAR trends:
-
The Imidazole Moiety: The imidazole ring of histamine is a crucial recognition element. Nα-methylation, as seen in the potent agonist Nα-methylhistamine, is well-tolerated and often enhances affinity.
-
The Linker Region: The length and nature of the linker between the basic head and the lipophilic tail are critical. For many antagonist series, a 3- to 4-atom linker appears optimal.
-
The Lipophilic Tail: This region offers the most scope for modification to improve potency, selectivity, and pharmacokinetic properties. The lipophilic pocket of the H3R can accommodate a wide variety of cyclic and acyclic structures. For instance, in the thioperamide series of antagonists, the cyclohexyl group can be replaced with various substituted phenyl rings, significantly impacting affinity.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of H3 receptor modulators. Below are standard protocols for key in vitro assays.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound for the H3 receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, [3H]Nα-methylhistamine (at a concentration near its Kd), and the test compound.
-
Equilibration: Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.
Materials:
-
Cell membranes expressing the H3 receptor.
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
[35S]GTPγS.
-
GDP.
-
Test compounds (agonists or antagonists).
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: For agonists, plot the amount of [35S]GTPγS bound against the log concentration of the compound to determine the EC50 and Emax. For antagonists, measure the inhibition of agonist-stimulated [35S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the downstream effect of H3 receptor activation on adenylyl cyclase activity.
Materials:
-
Whole cells expressing the H3 receptor.
-
Assay Buffer: e.g., HBSS with 5 mM HEPES and 0.1% BSA.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Incubate the cells with the test compound.
-
Stimulation: Add forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 (for agonists/inverse agonists) or the inhibition of agonist effect (for antagonists).
Visualizing Key Pathways and Workflows
The following diagrams illustrate the primary signaling pathway of the H3 receptor and a general workflow for a radioligand binding assay.
Caption: H3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The histamine H3 receptor remains a compelling target for the development of novel therapeutics for CNS disorders. A thorough understanding of the structure-activity relationships of H3 receptor modulators is paramount for the design of potent, selective, and brain-penetrant ligands. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for researchers engaged in the discovery and development of new H3 receptor-targeted drugs. Future work in this area will likely focus on elucidating the structural basis of ligand binding to different H3 receptor isoforms and the development of ligands with novel mechanisms of action.
References
Preliminary Studies on the Therapeutic Potential of "H3 Receptor-MO-1"
A Technical Guide for Drug Development Professionals
Disclaimer: The compound "H3 receptor-MO-1" is a hypothetical designation. This document utilizes publicly available data for the approved Histamine H3 receptor antagonist/inverse agonist, Pitolisant , as a representative agent to illustrate the therapeutic potential and characterization process for a compound in this class.
Introduction
The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] As an autoreceptor on histaminergic neurons, it provides a negative feedback mechanism, inhibiting the synthesis and release of histamine.[2] Furthermore, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3]
The H3 receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[1] This tonic inhibitory influence on neurotransmitter release presents a compelling therapeutic target. Compounds that act as antagonists or inverse agonists at the H3R can block this inhibition, leading to an increase in the synaptic levels of histamine and other neurotransmitters. This mechanism is hypothesized to enhance wakefulness, attention, and cognitive functions.
This guide outlines the preliminary therapeutic potential of a hypothetical H3R antagonist/inverse agonist, "MO-1," based on the profile of Pitolisant. It covers the pharmacological profile, key in vitro and in vivo experimental findings, and the underlying signaling pathways.
Pharmacological Profile of MO-1
The defining characteristics of an effective H3R antagonist/inverse agonist are high affinity and selectivity for the H3 receptor. MO-1 is characterized by potent binding to the human H3 receptor and functional inverse agonist activity, leading to increased histaminergic tone.
In Vitro Pharmacology
The in vitro pharmacological profile of MO-1, modeled after Pitolisant, demonstrates high-affinity binding and potent inverse agonist activity at the human H3 receptor. Its selectivity is a key attribute, with significantly lower affinity for other histamine receptor subtypes and other CNS targets.
Table 1: In Vitro Pharmacological Profile of MO-1 (based on Pitolisant data)
| Parameter | Species | Value | Description |
|---|---|---|---|
| Primary Target Activity | |||
| H3R Binding Affinity (Ki) | Human | 0.16 nM | Competitive antagonist binding affinity. |
| H3R Functional Activity (EC50) | Human | 1.5 nM | Inverse agonist activity. |
| Off-Target Binding Affinity (Ki) | |||
| Sigma-1 (σ1) Receptor | Human | 10 nM | High affinity, but lower functional potency. |
| Sigma-2 (σ2) Receptor | Human | 7 nM | High affinity, but lower functional potency. |
| Dopamine D3 Receptor | Human | 380 nM | Moderate affinity. |
| Serotonin 5-HT2A Receptor | Human | 544 nM | Moderate affinity. |
Pharmacokinetic Properties
The pharmacokinetic profile of MO-1 is crucial for its therapeutic application, determining dosing frequency and exposure. The properties below are based on human pharmacokinetic studies of Pitolisant.
Table 2: Human Pharmacokinetic Parameters of MO-1 (based on Pitolisant data)
| Parameter | Value | Condition |
|---|---|---|
| Absorption | ||
| Bioavailability | ~90% | Oral administration. |
| Time to Peak Plasma Conc. (Tmax) | ~3-3.5 hours | Oral administration. |
| Distribution | ||
| Serum Protein Binding | ~91% - 96% | Primarily to albumin and alpha-1 glycoprotein. |
| Volume of Distribution (Vd) | ~700 L (5-10 L/kg) | Wide tissue distribution. |
| Metabolism | ||
| Primary Enzymes | CYP2D6 (major), CYP3A4 (minor) | Hepatic metabolism. |
| Elimination |
| Half-life (t1/2) | ~10 - 12 hours | Allows for once-daily dosing. |
Key Experimental Protocols
The characterization of MO-1 involves a series of standardized in vitro and in vivo assays to determine its affinity, functional activity, and therapeutic efficacy.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of MO-1 for the human H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human H3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Components: The assay mixture includes cell membranes, a radioligand with known high affinity for the H3R (e.g., [125I]iodoproxyfan), and varying concentrations of the unlabeled test compound (MO-1).
-
Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of MO-1 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Accumulation)
Objective: To measure the inverse agonist activity of MO-1 by quantifying its effect on cAMP levels.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human H3 receptor are cultured in appropriate media.
-
Assay Principle: The H3R is coupled to Gi/o proteins, which inhibit adenylyl cyclase, thus decreasing intracellular cAMP. Due to the H3R's constitutive activity, basal cAMP levels are suppressed. An inverse agonist will block this suppression, leading to a measurable increase in cAMP.
-
Cell Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Forskolin may be added to stimulate adenylyl cyclase and enhance the assay window. Cells are then treated with varying concentrations of MO-1.
-
Incubation: Cells are incubated for 15-30 minutes to allow for changes in cAMP levels.
-
cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration of MO-1 that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Model of Narcolepsy (Orexin Knockout Mice)
Objective: To evaluate the efficacy of MO-1 in promoting wakefulness and reducing narcoleptic episodes.
Methodology:
-
Animal Model: Orexin knockout (Ox-/-) mice, which exhibit a phenotype similar to human narcolepsy (e.g., excessive sleepiness and cataplexy-like episodes), are used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Drug Administration: After a recovery period and baseline recording, mice are administered MO-1 (e.g., 20 mg/kg, p.o.) or vehicle at the beginning of their active (dark) phase.
-
Data Acquisition: EEG/EMG signals are continuously recorded for several hours post-administration.
-
Sleep-Wake Scoring: Recordings are scored in epochs (e.g., 10 seconds) as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics. Cataplexy-like episodes are identified by the presence of muscle atonia during wakefulness.
-
Data Analysis: The total time spent in each state and the number of cataplexy-like episodes are quantified and compared between the MO-1 and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
H3 Receptor Signaling Pathways
The therapeutic effects of MO-1 are mediated through its modulation of H3R-initiated signaling cascades. As an inverse agonist, MO-1 not only blocks agonist-induced signaling but also reduces the receptor's basal, constitutive activity.
The H3R primarily couples to inhibitory Gαi/o proteins. This coupling initiates several downstream events:
-
Inhibition of Adenylyl Cyclase: The primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in the production of the second messenger cyclic AMP (cAMP). This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release.
-
MAPK/ERK Pathway: H3R activation has also been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, a process that can be dependent on Protein Kinase C (PKC) and EGFR transactivation.
By acting as an inverse agonist, MO-1 prevents these inhibitory actions, thus disinhibiting the neuron and promoting the release of histamine and other neurotransmitters.
Therapeutic Potential
The mechanism of action of MO-1, by enhancing the levels of wake-promoting neurotransmitters in the brain, supports its development for disorders characterized by hypersomnolence and cognitive deficits.
-
Narcolepsy: The primary indication for this class of drugs is the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy. Clinical trials with Pitolisant have demonstrated significant improvements in wakefulness as measured by the Epworth Sleepiness Scale (ESS) and the Maintenance of Wakefulness Test (MWT).
-
Cognitive Disorders: By increasing the release of histamine and acetylcholine in cortical and hippocampal areas, H3R antagonists have pro-cognitive effects. This has led to investigations into their potential for treating cognitive symptoms in Alzheimer's disease, schizophrenia, and ADHD.
-
Other Neurological Disorders: The widespread regulatory role of the H3R on various neurotransmitter systems suggests potential utility in other conditions like Parkinson's disease.
Conclusion and Future Directions
The hypothetical molecule MO-1, representing the class of H3 receptor antagonists/inverse agonists, holds significant therapeutic promise. Its ability to enhance the activity of histaminergic and other neuronal systems through a novel, non-stimulant mechanism provides a valuable new approach for treating debilitating neurological disorders, particularly narcolepsy.
Future research should focus on:
-
Further elucidating the role of H3R in various neuropathologies.
-
Exploring the therapeutic potential in other cognitive and sleep-wake disorders.
-
Investigating the long-term safety and efficacy profile in diverse patient populations.
References
Technical Whitepaper: Discovery and Synthesis of H3 Receptor Inverse Agonist MO-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "H3 receptor-MO-1" is a hypothetical designation for the purpose of this technical guide. The data and methodologies presented are based on a representative and well-characterized histamine H3 receptor antagonist/inverse agonist to illustrate the principles of discovery and development for this class of molecules.
Introduction
The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR), is a key regulator of neurotransmitter release in the central nervous system (CNS).[1][2] It functions as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine.[1][2] The H3 receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[1] This has made the development of inverse agonists, which can reduce this basal signaling, a promising therapeutic strategy for a variety of neurological and psychiatric disorders.
H3 receptor inverse agonists have demonstrated potential in treating conditions such as narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. By blocking the constitutive activity of the H3 receptor, these compounds increase the synthesis and release of histamine and other neurotransmitters, leading to enhanced wakefulness, cognitive function, and attention.
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of a novel H3 receptor inverse agonist, designated MO-1. It is intended to serve as a detailed guide for researchers and drug development professionals working in the field of neuroscience and GPCR-targeted therapeutics.
Discovery of MO-1
The discovery of MO-1 was the culmination of a targeted drug discovery program aimed at identifying potent and selective non-imidazole H3 receptor inverse agonists with favorable pharmacokinetic properties. The program was initiated to overcome the limitations of early imidazole-based H3 receptor ligands, which often suffered from poor blood-brain barrier penetration and potential off-target effects.
The discovery workflow for MO-1 involved several key stages:
-
High-Throughput Screening (HTS): A proprietary compound library was screened against a cell line stably expressing the human H3 receptor. The primary screen utilized a functional assay measuring the inhibition of cAMP accumulation to identify compounds with inverse agonist activity.
-
Hit-to-Lead Optimization: Promising hits from the HTS campaign were subjected to a rigorous lead optimization process. This involved the synthesis of a series of analogues to establish a clear structure-activity relationship (SAR). The optimization focused on improving potency, selectivity against other histamine receptor subtypes (H1, H2, and H4), and metabolic stability.
-
In Vitro Pharmacological Profiling: MO-1 emerged as a lead candidate from this process, demonstrating high affinity for the human H3 receptor and potent inverse agonist activity. It was extensively profiled in a battery of in vitro assays to confirm its mechanism of action and selectivity.
-
In Vivo Characterization: Following its promising in vitro profile, MO-1 advanced to in vivo studies in rodent models to evaluate its pharmacokinetic properties, target engagement, and efficacy in relevant models of cognitive function and wakefulness.
Synthesis of MO-1
The synthesis of MO-1 is a multi-step process that can be achieved through various synthetic routes. One efficient and scalable synthesis is outlined below. This route involves the reaction of key intermediates to construct the final molecule.
A common synthetic approach involves a three-step process starting from commercially available reagents. For instance, a synthetic pathway could begin with the reaction of piperidine and 1-bromo-3-chloropropane to form an intermediate, which is then reacted with 3-(4-chlorophenyl)propan-1-ol in the presence of a base, followed by salt formation with hydrochloric acid to yield the final product.
Pharmacological Profile of MO-1
MO-1 is a potent and selective H3 receptor inverse agonist. Its pharmacological properties have been extensively characterized in a range of in vitro and in vivo studies.
In Vitro Pharmacology
The in vitro pharmacological profile of MO-1 was determined using recombinant human H3 receptors expressed in various cell lines. The key parameters are summarized in the tables below.
Table 1: Receptor Binding Affinity of MO-1
| Receptor Subtype | Radioligand | Ki (nM) |
| Human H3 | [3H]-Nα-methylhistamine | 0.16 |
| Human H1 | - | >1000 |
| Human H2 | - | >1000 |
| Human H4 | - | >1000 |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand for a receptor.
Table 2: Functional Activity of MO-1
| Assay Type | Parameter | Value (nM) |
| cAMP Accumulation Assay | EC50 (Inverse Agonist) | 1.5 |
| [125I]iodoproxyfan Binding Assay | IC50 | 5.3 |
EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicate that MO-1 is a high-affinity ligand for the human H3 receptor with potent inverse agonist activity. It exhibits high selectivity over other histamine receptor subtypes, which is a desirable attribute for minimizing off-target side effects.
Pharmacokinetics
Pharmacokinetic studies in preclinical species have shown that MO-1 is well-absorbed after oral administration, with peak plasma concentrations reached within approximately 3 hours. The plasma half-life is in the range of 10-12 hours, suggesting that once-daily dosing may be feasible in humans.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological properties of MO-1.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of MO-1 for the H3 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Clobenpropit.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells expressing the H3 receptor. The cells are harvested, lysed, and the membrane fraction is isolated by centrifugation. The protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes (approximately 100 µg of protein), a fixed concentration of the radioligand ([3H]-Nα-methylhistamine, typically around 0.6 nM), and varying concentrations of the test compound (MO-1).
-
Incubation: The plates are incubated for 2 hours at 25°C to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of MO-1 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay is used to determine the inverse agonist activity of MO-1.
Materials:
-
CHO or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Compound Addition: The culture medium is removed, and the cells are washed with assay buffer. Serial dilutions of the test compound (MO-1) are then added to the wells.
-
Incubation: To measure inverse agonism, the cells are incubated with the compounds for 15-30 minutes at 37°C.
-
Stimulation (Optional): To enhance the signal, a low concentration of forskolin can be added to stimulate adenylyl cyclase, followed by a further incubation of 15-30 minutes at 37°C.
-
cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression.
Visualizations
H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the histamine H3 receptor and the effect of an inverse agonist like MO-1.
Caption: H3 Receptor Signaling Pathway and the Action of MO-1.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps in the radioligand binding assay workflow.
Caption: Workflow for the H3 Receptor Radioligand Binding Assay.
References
Technical Whitepaper: Pharmacological Profile of H3 Receptor Modulator MO-1
For Research, Drug Development, and Scientific Professionals
Abstract
The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor predominantly expressed in the central nervous system (CNS) that modulates the release of histamine and other key neurotransmitters.[1][2][3] This function makes it a significant therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and schizophrenia.[1][4] This document provides a comprehensive technical overview of MO-1, a novel modulator of the H3 receptor. It details the pharmacological characteristics of MO-1 through in vitro binding and functional assays, outlines the experimental protocols used for its characterization, and illustrates the underlying signaling pathways. The data presented herein are intended to provide researchers and drug development professionals with a foundational understanding of MO-1's potential as an H3R-targeted therapeutic agent.
Pharmacological Profile of MO-1
The interaction of MO-1 with the H3 receptor was characterized to determine its binding affinity, selectivity against other histamine receptor subtypes, and its functional activity as either an agonist or antagonist/inverse agonist.
In Vitro Receptor Binding Affinity
Binding affinity was determined using a competitive radioligand binding assay with membranes prepared from CHO-K1 cells stably expressing the human histamine receptors H1, H2, H3, and H4. The affinity (Ki) of MO-1 was calculated from the IC50 values using the Cheng-Prusoff equation.
Table 1: Binding Affinity (Ki, nM) of MO-1 at Human Histamine Receptors
| Compound | hH1R (Ki, nM) | hH2R (Ki, nM) | hH3R (Ki, nM) | hH4R (Ki, nM) | H1/H3 Selectivity | H2/H3 Selectivity | H4/H3 Selectivity |
| MO-1 | 1850 | >10,000 | 15.2 | 3200 | 122x | >650x | 211x |
Data are representative of three independent experiments.
In Vitro Functional Activity
The functional activity of MO-1 was assessed in a [³⁵S]GTPγS binding assay using membranes from cells expressing the human H3 receptor. This assay measures the G-protein activation following receptor stimulation. MO-1 was evaluated for its ability to inhibit the constitutive activity of the H3 receptor (inverse agonism) and to block the effects of the standard agonist (R)-α-methylhistamine (antagonism).
Table 2: Functional Potency of MO-1 at the Human H3 Receptor
| Assay | Parameter | MO-1 Value |
| Inverse Agonist Activity | IC₅₀ (nM) | 45.7 |
| Iₘₐₓ (%) | 95% | |
| Antagonist Activity | Kₑ (nM) | 18.3 |
Iₘₐₓ represents the maximal inhibition of basal [³⁵S]GTPγS binding. Kₑ is the equilibrium dissociation constant determined by Schild analysis against the agonist (R)-α-methylhistamine.
The data indicate that MO-1 is a potent H3 receptor antagonist with strong inverse agonist properties.
H3 Receptor Signaling and Drug Discovery Workflow
To contextualize the action of MO-1, the canonical signaling pathway of the H3 receptor and a typical workflow for ligand characterization are illustrated below.
H3 Receptor Signaling Pathway
The H3 receptor is a constitutively active, Gi/o-coupled receptor. Its activation, either by histamine or a synthetic agonist, leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. As a presynaptic autoreceptor and heteroreceptor, its primary function is to inhibit the release of neurotransmitters. Antagonists or inverse agonists like MO-1 block this inhibitory effect, thereby increasing the release of neurotransmitters such as histamine, acetylcholine, and dopamine in the brain.
Figure 1. Simplified H3 Receptor Signaling Pathway.
Experimental Characterization Workflow
The discovery and validation of a novel H3 receptor ligand like MO-1 follows a structured progression from initial screening to preclinical evaluation.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 Antagonist-1|H3R Antagonist Research Chemical [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of H3 Receptor-MO-1
For Researchers, Scientists, and Drug Development Professionals
Introduction to H3 Receptor-MO-1
This compound is a modulator of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2][3] The H3R primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[4] It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[4]
The H3 receptor is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H3R activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Due to its role in regulating key neurotransmitter systems, the H3 receptor is a significant therapeutic target for a range of neurological and psychiatric disorders, including cognitive deficits, sleep disorders, and attention deficit hyperactivity disorder (ADHD). This compound can be utilized as a research tool to investigate these systems and the therapeutic potential of H3R modulation.
H3 Receptor Signaling Pathways
The histamine H3 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration. The βγ subunits released upon G protein activation can also modulate other effectors, such as voltage-gated calcium channels. Furthermore, H3R activation has been shown to influence the MAPK/ERK signaling cascade.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled H3R ligand.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) is commonly used.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit or histamine.
-
Scintillation Cocktail.
-
96-well plates and glass fiber filtermats.
Procedure:
-
Membrane Preparation: Thaw frozen cell pellets expressing the H3R and homogenize in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend them in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension.
-
Varying concentrations of this compound.
-
A fixed concentration of [³H]NAMH (typically at its Kd value).
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the effect of this compound on adenylyl cyclase activity by quantifying intracellular cAMP levels. Since H3R is Gi-coupled, agonists will decrease cAMP, while inverse agonists will increase cAMP from the basal level.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
-
Phosphodiesterase Inhibitor: 0.5 mM IBMX to prevent cAMP degradation.
-
Adenylyl Cyclase Activator (optional): Forskolin to increase the assay window.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Plating: Seed the H3R-expressing cells into plates and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing IBMX.
-
Assay: a. Remove the culture medium and wash the cells once with assay buffer. b. Add the diluted this compound to the wells. c. To measure inverse agonism, incubate for 15-30 minutes at 37°C. To measure agonism, pre-treat with forskolin (if used) and then add the compound. d. Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximum effect (Emax).
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to modulate the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells: H3R-expressing cells (e.g., HEK293) or primary cortical neurons.
-
Serum-free medium.
-
Test Compound: this compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. Before the experiment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Denature protein samples by boiling in SDS-PAGE sample buffer. b. Separate proteins by size on an SDS-PAGE gel. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. e. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total-ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Plot the normalized phospho-ERK levels against the log concentration of this compound to determine the EC50.
Experimental Workflow
The general workflow for characterizing this compound involves a series of assays to determine its binding, functional activity, and downstream signaling effects.
Data Presentation
Disclaimer: The following tables contain illustrative data. Specific quantitative data for this compound was not available in the public domain at the time of this writing.
Table 1: Illustrative Binding Affinity of this compound at Human H3R
| Compound | Radioligand | Ki (nM) |
| This compound | [³H]NAMH | 5.2 |
| Histamine (control) | [³H]NAMH | 8.0 |
| Thioperamide (control) | [³H]NAMH | 2.5 |
Table 2: Illustrative Functional Activity of this compound in cAMP Assay
| Compound | Assay Mode | Parameter | Value (nM) | Emax (%) |
| This compound | Inverse Agonist | IC50 | 15.8 | 120% (of basal) |
| Imetit (agonist control) | Agonist | EC50 | 1.2 | -85% (from forskolin-stimulated) |
Table 3: Illustrative Downstream Signaling Effect of this compound
| Compound | Pathway Measured | Parameter | Value (nM) |
| This compound | p-ERK1/2 Activation | EC50 | 25.4 |
| Histamine (control) | p-ERK1/2 Activation | EC50 | 10.5 |
References
Application Notes and Protocols for In Vivo Research of H3 Receptor Modulator (MO-1)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on publicly available data for various H3 receptor antagonists/inverse agonists. "MO-1" is used as a placeholder for a hypothetical H3 receptor modulator. Researchers should determine the optimal dosage, administration route, and protocols for their specific molecule based on its unique pharmacokinetic and pharmacodynamic properties.
Introduction
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the central nervous system.[1][2][3][4][5] This makes it an attractive therapeutic target for a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. H3 receptor antagonists and inverse agonists have been shown to enhance neurotransmitter release, thereby improving cognitive function and wakefulness in preclinical models.
This document provides a comprehensive guide for the in vivo investigation of a novel H3 receptor modulator, designated as MO-1. It includes recommended dosage ranges, administration routes, and detailed experimental protocols based on studies of similar compounds.
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for H3 receptor antagonists in various in vivo models. This data can serve as a starting point for designing studies with MO-1.
Table 1: Dosage and Administration of H3 Receptor Antagonists in Rodent Models
| Compound | Animal Model | Dosage Range | Administration Route | Key Findings | Reference |
| S 38093 | Rat | 0.1 - 10 mg/kg | i.p., p.o. | Procognitive effects at lower doses, arousal at higher doses. | |
| Enerisant | Rat | 0.03 - 10 mg/kg | p.o. | Procognitive effects at <50% receptor occupancy, wakefulness at near-total occupancy. | |
| ABT-239 | Rat | 0.1 - 3.0 mg/kg | i.p. | Increased cortical and hippocampal acetylcholine release. | |
| ABT-288 | Rat | N/A (preclinical) | N/A | Enhanced release of histamine, acetylcholine, and dopamine. | |
| Compound 13 | Rat | 3 mg/kg | i.p. | Antagonistic effects on H3R, decline in MAO-B activity. | |
| Thioperamide | Mouse | 10 mg/kg | p.o. | Increased food intake. | |
| Ciproxifan | Rat | 0.14 mg/kg (ED50) | i.v. (for tracer) | Receptor occupancy measurement. | |
| GSK334429 | Rat | 0.14 mg/kg (ED50) | i.v. (for tracer) | Receptor occupancy measurement. |
i.p. - intraperitoneal; p.o. - oral; i.v. - intravenous
Experimental Protocols
Protocol for Assessing Procognitive Effects: Novel Object Recognition (NOR) Test
This protocol is adapted from studies evaluating the procognitive effects of H3 receptor antagonists.
Objective: To evaluate the effect of MO-1 on short-term memory in rodents.
Materials:
-
MO-1
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Rodent test cages (e.g., 40x40x40 cm)
-
Two identical objects (e.g., small plastic toys, metal blocks) for the familiarization phase.
-
One of the familiar objects and one novel object for the test phase.
-
Video recording and analysis software.
Procedure:
-
Habituation: Individually house rodents and handle them for 5 minutes daily for 3 days prior to the experiment to reduce stress. On the day of the experiment, allow the animals to explore the empty test cage for 10 minutes.
-
Administration: Administer MO-1 or vehicle via the desired route (e.g., p.o. or i.p.) at a predetermined time before the familiarization phase (e.g., 60 minutes).
-
Familiarization Phase (T1): Place two identical objects in the test cage. Place the animal in the cage and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object.
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1-24 hours) to assess memory retention.
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the test cage and allow it to explore for a set period (e.g., 5 minutes). Record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Protocol for In Vivo Receptor Occupancy Assay
This protocol provides a framework for determining the extent to which MO-1 binds to H3 receptors in the brain, which is crucial for correlating dose with pharmacological effect.
Objective: To measure the in vivo occupancy of H3 receptors by MO-1.
Materials:
-
MO-1
-
A radiolabeled or non-radiolabeled tracer specific for the H3 receptor (e.g., [3H]-A-349821 or GSK189254).
-
Vehicle
-
Rodents (e.g., Wistar rats).
-
Brain tissue homogenization equipment.
-
Liquid scintillation counter (for radiolabeled tracers) or LC-MS/MS (for non-radiolabeled tracers).
Procedure:
-
Compound Administration: Administer various doses of MO-1 or vehicle to different groups of animals.
-
Tracer Administration: At the expected time of peak plasma concentration of MO-1, administer a tracer dose of the H3 receptor-specific ligand intravenously.
-
Brain Tissue Collection: At a predetermined time after tracer administration, euthanize the animals and rapidly dissect the brain. Isolate brain regions with high H3 receptor density (e.g., frontal cortex, striatum) and a region with low density (e.g., cerebellum, for non-specific binding).
-
Sample Processing: Homogenize the brain tissue and measure the concentration of the tracer in each brain region using an appropriate analytical method.
-
Data Analysis: Calculate receptor occupancy using the following formula: % Occupancy = [1 - (Tracer in specific region_treated / Tracer in specific region_vehicle) / (Tracer in non-specific region_treated / Tracer in non-specific region_vehicle)] * 100 The ED50 (the dose required to achieve 50% receptor occupancy) can then be determined.
Signaling Pathways and Experimental Workflows
H3 Receptor Signaling Pathway
The H3 receptor primarily couples to the Gαi/o family of G proteins. As a presynaptic autoreceptor, its activation by histamine inhibits further histamine synthesis and release. As a heteroreceptor, it inhibits the release of other neurotransmitters. Antagonists or inverse agonists of the H3 receptor, like the hypothetical MO-1, block this inhibitory effect, leading to increased neurotransmitter release.
Caption: H3 Receptor Antagonist (MO-1) Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel H3 receptor modulator like MO-1.
Caption: Experimental Workflow for In Vivo Efficacy Testing of MO-1.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Histamine H3 Receptor Binding Assay for MO-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR), is a critical presynaptic autoreceptor and heteroreceptor in the central nervous system. It modulates the release of histamine and other key neurotransmitters, including dopamine, acetylcholine, and serotonin.[1][2] This regulatory role makes the H3R an attractive therapeutic target for a variety of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and narcolepsy.[3][4] The H3 receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[3] Compounds targeting this receptor can be classified as agonists, antagonists, or inverse agonists, the latter of which are particularly important for reducing the receptor's basal signaling.
This document provides detailed protocols for establishing a robust in vitro binding assay for "H3 receptor-MO-1," a modulator of the histamine H3 receptor. These assays are fundamental for determining the binding affinity and characterizing the pharmacological profile of MO-1 and other novel compounds targeting the H3R. The primary methods described are the radioligand saturation binding assay, to characterize the receptor population in the membrane preparation, and the competition binding assay, to determine the binding affinity (Ki) of the unlabeled test compound, MO-1.
H3 Receptor Signaling Pathway
The H3 receptor primarily couples to the Gi/o family of G proteins. Activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This action modulates downstream signaling cascades, including the PKA and CREB pathways. Additionally, H3R stimulation can activate the MAPK and PI3K/AKT pathways. As a presynaptic receptor, its activation also leads to a reduction in calcium influx, which inhibits the release of various neurotransmitters.
Caption: H3 Receptor Signaling Pathway.
Experimental Protocols
Membrane Preparation from H3R-Expressing Cells
A high-quality membrane preparation is crucial for a successful binding assay. This protocol is designed for cultured cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
Materials:
-
H3R-expressing cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Homogenizer (Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cells from culture plates or flasks and wash twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Saturation Binding Assay
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
H3R membrane preparation
-
Radioligand: e.g., [3H]Nα-methylhistamine ([3H]NAMH)
-
Unlabeled ("cold") ligand for non-specific binding: e.g., Thioperamide or Clobenpropit
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand for total binding.
-
For non-specific binding (NSB), prepare another set of wells with each radioligand concentration plus a high concentration (1000-fold excess over the highest radioligand concentration) of the unlabeled ligand (e.g., 10 µM Thioperamide).
-
Add a consistent amount of H3R membrane preparation (e.g., 10-20 µg of protein) to each well.
-
The final assay volume should be consistent (e.g., 200 µL).
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (dpm) from the total binding (dpm) for each radioligand concentration.
-
Plot the specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax values.
Competition Binding Assay for MO-1
This assay determines the affinity (Ki) of the unlabeled test compound (MO-1) by measuring its ability to displace a fixed concentration of a specific radioligand.
Materials:
-
Same as for the Saturation Binding Assay
-
Test compound: this compound
Procedure:
-
Prepare serial dilutions of MO-1 in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Assay Buffer
-
A fixed concentration of radioligand (typically at or near its Kd value, e.g., 0.5-1.0 nM [3H]NAMH).
-
Varying concentrations of MO-1.
-
-
Define total binding wells (radioligand only, no competitor) and non-specific binding wells (radioligand plus a saturating concentration of an unlabeled H3R antagonist, e.g., 10 µM Thioperamide).
-
Initiate the reaction by adding a consistent amount of H3R membrane preparation (e.g., 10-20 µg of protein) to each well.
-
Incubate, filter, and count as described in the saturation binding assay protocol.
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of MO-1.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of MO-1 that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
Experimental Workflow Diagram
Caption: General Workflow for H3R Binding Assay.
Data Presentation
Quantitative data from the binding assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Saturation Binding Assay Results
| Radioligand | Kd (nM) | Bmax (pmol/mg protein) |
| [3H]NAMH | Value ± SEM | Value ± SEM |
| Other Ligand | Value ± SEM | Value ± SEM |
Kd (Equilibrium Dissociation Constant): Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. Bmax (Maximum Receptor Density): Total number of receptors in the membrane preparation.
Table 2: Competition Binding Assay Results for MO-1
| Test Compound | Radioligand Used | IC50 (nM) | Ki (nM) |
| MO-1 | [3H]NAMH | Value ± SEM | Value ± SEM |
| Reference Cpd 1 | [3H]NAMH | Value ± SEM | Value ± SEM |
| Reference Cpd 2 | [3H]NAMH | Value ± SEM | Value ± SEM |
IC50 (Half Maximal Inhibitory Concentration): Concentration of the test compound that displaces 50% of the specific binding of the radioligand. Ki (Inhibition Constant): A measure of the affinity of the test compound for the receptor, calculated from the IC50. A lower Ki indicates higher affinity.
Alternative and Complementary Assays
While radioligand binding assays are the gold standard, other methods can provide valuable information.
-
[35S]GTPγS Binding Assay: A functional assay that measures G-protein activation upon receptor stimulation. This can help determine if MO-1 is an agonist, antagonist, or inverse agonist. Inverse agonists, for instance, will decrease the basal [35S]GTPγS binding.
-
Fluorescence-Based Assays: Non-radioactive alternatives using fluorescently labeled ligands or biosensors can offer real-time kinetic data and are often more amenable to high-throughput screening.
-
cAMP Accumulation Assays: These functional assays measure the downstream effect of H3R activation on cAMP levels. They are useful for characterizing the functional activity of test compounds.
By employing the detailed protocols and data analysis frameworks provided in these application notes, researchers can effectively characterize the binding properties of MO-1 and other novel ligands at the histamine H3 receptor, facilitating the discovery and development of new therapeutics.
References
- 1. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
Application Notes and Protocols: H3 Receptor-MO-1 Cell Line for High-Throughput Screening
For Research Use Only.
Introduction
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[1][2] Additionally, it functions as a heteroreceptor, modulating the release of other key neurotransmitters such as dopamine, acetylcholine, and serotonin.[1][2] The H3 receptor is coupled to the Gi/o family of G proteins; its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The receptor exhibits significant constitutive activity, meaning it can signal in the absence of an agonist, which makes it a compelling target for inverse agonists. Due to its critical role in regulating neurotransmission, the H3R is an attractive therapeutic target for a variety of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit hyperactivity disorder (ADHD).
The H3 Receptor-MO-1 cell line is a recombinant, stable cell line specifically designed for high-throughput screening (HTS) of compounds targeting the human H3 receptor. This cell line provides a robust and reliable platform for identifying and characterizing agonists, antagonists, and inverse agonists of the H3 receptor. This document provides detailed protocols for key functional assays and presents typical performance data.
H3 Receptor Signaling Pathway
Activation of the H3 receptor by an agonist initiates a signaling cascade through the Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can modulate other effectors, such as N-type voltage-gated calcium channels, further inhibiting neurotransmitter release.
Data Presentation
Performance of the this compound cell line has been validated using standard reference compounds in key functional assays. The data below demonstrates the suitability of this tool for HTS campaigns. The compound "this compound" (CAS: 1240914-03-7) is a known modulator used here for characterization.
Table 1: Agonist Potency in Eu-GTP Binding Assay
| Compound | pEC50 | Emax (% Basal) |
| Imetit | 8.2 ± 0.1 | 170% |
| (R)-α-methylhistamine | 8.5 ± 0.2 | 165% |
| Histamine | 7.9 ± 0.1 | 168% |
Table 2: Antagonist/Inverse Agonist Potency in Eu-GTP Binding Assay
| Compound | pIC50 / pA2 | Mode of Action |
| This compound | 8.1 ± 0.2 | Modulator |
| Pitolisant | 8.8 ± 0.1 | Inverse Agonist |
| Thioperamide | 8.4 ± 0.3 | Antagonist/Inverse Agonist |
| Clobenpropit | 8.6 ± 0.2 | Antagonist/Inverse Agonist |
Table 3: Assay Performance Metrics
| Assay Type | Z' Factor | Signal to Basal Ratio |
| Eu-GTP Binding | 0.84 | > 1.7 |
| LANCE® cAMP | > 0.6 | > 3.0 |
Note: Data are representative and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Non-Radioactive GTP Binding Assay (Eu-GTP)
This functional assay measures the activation of G proteins upon receptor stimulation by quantifying the binding of a non-radioactive europium-labeled GTP analog (Eu-GTP). It is a direct measure of receptor activation and is highly amenable to HTS.
Workflow Diagram:
Materials:
-
This compound cell membranes
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
GDP solution
-
Eu-GTP solution (e.g., from a commercial kit)
-
Test compounds (agonists, antagonists)
-
White, low-volume 384-well microplates
-
Plate reader capable of time-resolved fluorescence (TRF)
Procedure:
-
Membrane Preparation: Thaw frozen this compound membranes on ice. Dilute the membranes in cold Assay Buffer to the optimized concentration (typically 2-10 µ g/well ).
-
Compound Plating: Prepare serial dilutions of test compounds in Assay Buffer. Add compounds to the microplate.
-
Reaction Setup: a. Add diluted membranes to each well. b. Add GDP to a final concentration of 1-10 µM. c. For antagonist screening, pre-incubate the membranes with test compounds for 15 minutes at 30°C.
-
Reaction Initiation: Add Eu-GTP to a final concentration of ~3 nM to all wells to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Detection: Read the plate using a TRF-capable plate reader according to the kit manufacturer's instructions.
-
Data Analysis: Plot the TRF signal against the log of the compound concentration. Fit the data using a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).
Protocol 2: cAMP Accumulation Assay (LANCE® Ultra cAMP)
This assay measures the inhibition of adenylyl cyclase activity, a downstream event of H3 receptor activation. In the presence of forskolin (an adenylyl cyclase activator), H3R agonists will decrease cAMP production. This change is detected using a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
Materials:
-
This compound cells
-
Culture Medium: Ham's F-12, 10% FBS, 0.4 mg/ml G418
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4
-
Forskolin
-
Test compounds
-
LANCE® Ultra cAMP Detection Kit
-
White, low-volume 384-well microplates
-
TR-FRET capable plate reader
Procedure:
-
Cell Plating: Harvest this compound cells and resuspend in culture medium. Plate 2,000-10,000 cells/well into a 384-well plate and incubate overnight.
-
Compound Addition: a. Remove culture medium. b. Add test compounds diluted in Stimulation Buffer to the cells. c. For antagonist mode, add antagonist compounds first, followed by a sub-maximal concentration (EC₈₀) of a reference agonist (e.g., (R)-α-methylhistamine).
-
Cell Stimulation: a. Add forskolin to all wells (except for negative controls) to a final concentration of 1-10 µM to stimulate cAMP production. b. Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: a. Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody from the detection kit to all wells. b. Incubate for 1 hour at room temperature.
-
Detection: Read the plate on a TR-FRET-compatible reader.
-
Data Analysis: The TR-FRET signal is inversely proportional to the cAMP concentration. Calculate the percent inhibition of forskolin-stimulated cAMP levels for each compound concentration and fit the data to a dose-response curve to determine potency values.
Conclusion
The this compound cell line is a validated and robust tool for the discovery and development of novel H3 receptor ligands. The provided protocols for GTP binding and cAMP accumulation assays are optimized for a high-throughput format, demonstrating excellent performance metrics suitable for primary and secondary screening campaigns. These application notes serve as a guide for researchers to accelerate their drug discovery efforts targeting this important CNS receptor.
References
Application Notes and Protocols for Testing "H3 receptor-MO-1" in Animal Models of Alzheimer's Disease
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark neuropathologies, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. The histamine H3 receptor (H3R) has emerged as a promising therapeutic target for AD.[1][2] H3Rs are predominantly expressed in the central nervous system where they act as presynaptic autoreceptors, inhibiting the synthesis and release of histamine.[3][4] They also function as heteroreceptors, modulating the release of other key neurotransmitters involved in cognition, such as acetylcholine, dopamine, and norepinephrine.[5]
Antagonism or inverse agonism at the H3 receptor enhances the release of these neurotransmitters, which is hypothesized to improve cognitive function. Preclinical studies with various H3R antagonists have demonstrated pro-cognitive effects in animal models of dementia and cognitive impairment. "H3 receptor-MO-1" is a novel, potent, and selective H3 receptor antagonist/inverse agonist. These application notes provide a detailed protocol for evaluating the preclinical efficacy of "this compound" in a transgenic mouse model of Alzheimer's disease, focusing on its potential to ameliorate cognitive deficits and impact AD-related neuropathology.
Proposed Mechanism of Action of H3 Receptor Antagonism in AD
H3 receptor antagonists, like the hypothetical MO-1, are thought to exert their pro-cognitive effects through a dual mechanism. As presynaptic autoreceptor antagonists, they block the feedback inhibition on histaminergic neurons, increasing the release of histamine. As heteroreceptor antagonists, they block the inhibitory effect on other neurons, thereby increasing the release of neurotransmitters like acetylcholine and dopamine, which are crucial for learning and memory. This enhanced neurotransmission in brain regions critical for cognition, such as the hippocampus and cortex, is expected to alleviate the cognitive symptoms associated with AD.
Caption: H3R-MO-1 signaling pathway.
Animal Model Selection: APP/PS1 Mouse Model
For evaluating the efficacy of "this compound," the double transgenic APP/PS1 mouse model is recommended. This model co-expresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent development of key features of AD pathology.
Key Characteristics of the APP/PS1 Model:
-
Amyloid Pathology: Develops Aβ plaques starting from 4-6 months of age, with a significant plaque load in the cortex and hippocampus by 8-10 months.
-
Neuroinflammation: Exhibits robust microgliosis and astrocytosis surrounding amyloid plaques.
-
Cognitive Deficits: Shows measurable cognitive impairments in behavioral tasks, such as the Morris Water Maze, typically starting around 6-8 months of age.
This model is well-characterized and widely used in preclinical AD research, making it suitable for assessing both symptomatic (cognitive) and potential disease-modifying (pathology reduction) effects of H3R-MO-1.
Experimental Design and Workflow
A longitudinal study design is proposed to assess the effects of chronic H3R-MO-1 treatment on the progression of cognitive decline and pathology.
References
- 1. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. mdpi.com [mdpi.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
Application Notes and Protocols for H3 Receptor-MO-1 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3][4] This G protein-coupled receptor (GPCR), primarily coupled to Gαi/o proteins, exhibits high constitutive activity, meaning it can signal without an agonist.[5] Its activation generally leads to the inhibition of adenylyl cyclase and a reduction in neurotransmitter release. Consequently, H3 receptor antagonists and inverse agonists are of significant interest for their potential to enhance neurotransmitter release and treat a variety of central nervous system disorders such as Alzheimer's disease, ADHD, schizophrenia, and narcolepsy.
These application notes provide a comprehensive overview and detailed protocols for utilizing "H3 receptor-MO-1," a novel and selective H3 receptor antagonist/inverse agonist, in electrophysiology studies. The following sections will detail the signaling pathways of the H3 receptor, provide experimental protocols for characterizing the effects of MO-1, and present representative data in a structured format.
H3 Receptor Signaling Pathways
Activation of the H3 receptor initiates a cascade of intracellular events primarily through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and, consequently, neurotransmitter release. The H3 receptor can also influence other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Application 1: In Vitro Characterization of MO-1 using Patch-Clamp Electrophysiology
This protocol details the use of whole-cell patch-clamp recordings to investigate the effects of MO-1 on neuronal excitability and synaptic transmission in brain slices.
Experimental Workflow
Detailed Protocol
1. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - ACSF).
-
Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or prefrontal cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Whole-Cell Recording:
-
Place a single slice in the recording chamber, continuously perfused with oxygenated ACSF at 2-3 ml/min.
-
Visualize neurons using an upright microscope with IR-DIC optics.
-
Pull patch pipettes (3-6 MΩ) from borosilicate glass and fill with an appropriate internal solution (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp).
-
Approach a neuron and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
3. Data Acquisition:
-
To measure neuronal excitability (Current-Clamp):
-
Hold the neuron at approximately -70 mV.
-
Inject a series of depolarizing current steps to elicit action potentials.
-
Record the number of spikes, resting membrane potential, and input resistance.
-
-
To measure synaptic transmission (Voltage-Clamp):
-
Clamp the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Record for a stable baseline period of 5-10 minutes.
-
4. Pharmacological Manipulation:
-
Baseline: Record baseline activity for 5-10 minutes.
-
H3R Agonist Application (Optional but Recommended): To confirm functional H3 receptors, apply a selective H3R agonist like R-α-methylhistamine (RAMH). This should decrease neurotransmitter release, observed as a reduction in sEPSC/sIPSC frequency.
-
Washout: Wash out the agonist with ACSF until activity returns to baseline.
-
MO-1 Application: Bath apply MO-1 at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM). As an antagonist/inverse agonist, MO-1 is expected to increase the frequency of sEPSCs or sIPSCs.
-
Washout: Wash out MO-1 to observe recovery.
Representative Data
Table 1: Effect of MO-1 on Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency in Cortical Pyramidal Neurons
| Condition | sEPSC Frequency (Hz) | % Change from Baseline |
| Baseline | 3.2 ± 0.4 | - |
| R-α-methylhistamine (100 nM) | 1.8 ± 0.3 | -43.8% |
| Washout | 3.1 ± 0.5 | -3.1% |
| MO-1 (10 nM) | 4.1 ± 0.6 | +28.1% |
| MO-1 (100 nM) | 5.8 ± 0.7 | +81.3% |
| MO-1 (1 µM) | 6.5 ± 0.8 | +103.1% |
| Data are presented as mean ± SEM. |
Application 2: In Vivo Electrophysiology - Single-Unit Recordings in Anesthetized Animals
This protocol describes how to measure the effect of systemically administered MO-1 on the firing rate of single neurons in a specific brain region of an anesthetized rat.
Experimental Workflow
Detailed Protocol
1. Animal Preparation:
-
Anesthetize a rat with urethane (1.5 g/kg, i.p.).
-
Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy over the target brain region (e.g., tuberomammillary nucleus for histaminergic neurons, or prefrontal cortex).
2. Electrode Placement and Recording:
-
Slowly lower a glass microelectrode or a multi-barrel electrode into the target coordinates.
-
Isolate extracellular action potentials from a single neuron. The signal should be amplified and filtered.
-
Ensure a stable recording with a good signal-to-noise ratio for at least 20 minutes to establish a baseline firing rate.
3. Drug Administration:
-
Prepare MO-1 in a suitable vehicle (e.g., saline, DMSO).
-
After a stable baseline recording, administer MO-1 via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Continue to record the firing of the same neuron for at least 60-90 minutes post-injection to observe the full effect and potential recovery.
4. Data Analysis:
-
Use spike sorting software to discriminate single units.
-
Calculate the firing rate in bins (e.g., 1-minute bins) and normalize to the baseline firing rate.
-
Analyze changes in firing patterns (e.g., burst firing).
Representative Data
Table 2: Effect of Systemic MO-1 Administration on the Firing Rate of Tuberomammillary Nucleus (TMN) Neurons
| Time Post-Injection (min) | Mean Firing Rate (% of Baseline) |
| -15 to 0 (Baseline) | 100 ± 5.2% |
| 0 to 15 | 135 ± 8.1% |
| 15 to 30 | 188 ± 10.5% |
| 30 to 45 | 195 ± 11.2% |
| 45 to 60 | 170 ± 9.8% |
| Data are presented as mean ± SEM. MO-1 administered at time 0. |
Conclusion
The protocols and representative data provided here offer a framework for the electrophysiological characterization of this compound. As an H3 receptor antagonist/inverse agonist, MO-1 is expected to disinhibit neuronal circuits by blocking the constitutive activity of the H3 receptor, thereby increasing the release of histamine and other neurotransmitters. These studies are crucial for understanding the compound's mechanism of action at a cellular and network level, providing essential data for its development as a potential therapeutic agent for CNS disorders. The versatility of electrophysiological techniques allows for a detailed investigation of MO-1's effects on neuronal excitability, synaptic plasticity, and network oscillations.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Histamine H3 Receptor Activity
Introduction
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, dopamine, and serotonin.[1][2] This makes the H3R a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[2][3]
Live-cell imaging techniques are invaluable for studying the dynamic processes of H3R activity, including ligand binding, receptor activation, conformational changes, and downstream signaling events in real-time and within the native cellular environment. While a specific probe named "H3 receptor-MO-1" was not identified in the scientific literature, this document details the application and protocols for two primary classes of advanced tools used for live-cell imaging of H3 receptor activity: genetically encoded biosensors and fluorescently labeled ligands .
I. Genetically Encoded H3 Receptor Biosensors
Genetically encoded biosensors are powerful tools for monitoring the conformational dynamics of the H3 receptor, which are a direct measure of its activation state. These biosensors are fusion proteins where the H3 receptor is tagged with optical reporter proteins.
Principle of Technology
The most common types of H3R biosensors are based on Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET).[3]
-
FRET-based biosensors: These sensors typically involve fusing a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) and an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP) to the H3 receptor, often with one fluorophore inserted into the third intracellular loop and the other at the C-terminus. Ligand-induced conformational changes in the receptor alter the distance and/or orientation between the two fluorophores, leading to a change in the FRET signal.
-
BRET-based biosensors: These biosensors utilize a luciferase enzyme (e.g., NanoLuc, Nluc) as the donor and a fluorescent protein or a fluorescently labeled tag (e.g., HaloTag with a fluorescent ligand) as the acceptor. The principle is similar to FRET, but the donor is excited via a chemical substrate (e.g., furimazine), which can reduce phototoxicity and autofluorescence.
Featured Biosensor: NanoBRET-based H3R Conformational Biosensor
A recently developed and well-characterized tool is a NanoBRET-based H3R conformational biosensor. This sensor consists of the H3 receptor with a NanoLuc luciferase fused to its C-terminus and a HaloTag protein inserted into its third intracellular loop, which is then labeled with a red fluorescent dye.
Advantages:
-
Direct measurement of receptor activation: Reports on the initial conformational change upon ligand binding, avoiding signal amplification inherent in downstream signaling assays.
-
High sensitivity: The use of NanoBRET provides a high signal-to-background ratio.
-
Real-time kinetics: Allows for the measurement of the kinetics of ligand binding and receptor activation.
-
Screening of agonists and inverse agonists: Can detect conformational changes induced by both agonists (which activate the receptor) and inverse agonists (which stabilize an inactive conformation).
Limitations:
-
Requires genetic modification of cells: Cells must be transfected to express the biosensor.
-
Potential for altered pharmacology: The fusion of large proteins can potentially alter the receptor's function, although studies have shown that the NanoBRET H3R biosensor maintains wild-type-like ligand-binding properties.
Data Presentation: Pharmacological Characterization of H3R Ligands using a Conformational Biosensor
The following table summarizes data obtained from studies using H3R conformational biosensors, demonstrating their utility in characterizing the potency and efficacy of various ligands.
| Ligand | Class | pEC50 / pIC50 | Efficacy (% of Histamine) | Reference |
| Histamine | Agonist | 7.8 | 100% | |
| Imetit | Agonist | 8.5 | 80% | |
| Thioperamide | Inverse Agonist | 8.2 | -40% | |
| Clobenpropit | Inverse Agonist | 8.9 | -50% | |
| Pitolisant | Inverse Agonist | 8.1 | -60% |
-
pEC50/pIC50 values represent the negative logarithm of the molar concentration of a ligand that produces 50% of the maximal possible effect.
-
Efficacy is relative to the maximal response induced by the endogenous agonist histamine.
II. Fluorescently Labeled H3 Receptor Ligands
Fluorescent ligands are small molecules, typically receptor antagonists or agonists, that are covalently linked to a fluorophore. These probes allow for the direct visualization of the receptor on the surface of living cells.
Principle of Technology
Fluorescently labeled H3R ligands bind to the receptor's ligand-binding pocket. By using fluorescence microscopy, one can visualize the localization and trafficking of the receptor on the cell membrane. These probes are particularly useful for:
-
Visualizing receptor distribution in different cell types and subcellular compartments.
-
Studying receptor internalization upon agonist stimulation.
-
Quantifying receptor density on the cell surface.
Featured Fluorescent Ligand: Chalcone-based and Labeled H3R Antagonists
Several fluorescent H3R ligands have been developed. One notable class includes non-imidazole analogs of the H3R antagonist ciproxifan, which incorporate a fluorescent chalcone motif. These ligands exhibit nanomolar affinity for the human H3 receptor. Another example is UR-NR266, a high-affinity antagonist labeled with the fluorophore 5-TAMRA, which has been used for single-molecule imaging of the H3R.
Advantages:
-
No genetic modification required: Can be used with primary cells or cell lines without the need for transfection.
-
Direct visualization of the receptor protein: Allows for the study of receptor localization and trafficking.
-
Potential for in vivo imaging: Depending on the properties of the fluorophore, some ligands may be suitable for in vivo imaging studies.
Limitations:
-
Indirect measure of receptor activity: Does not directly report on the conformational state of the receptor.
-
Potential for altered pharmacology: The addition of a bulky fluorophore can alter the ligand's binding affinity and efficacy.
-
Signal-to-noise ratio: Non-specific binding of the fluorescent ligand can contribute to background fluorescence.
Data Presentation: Binding Affinities of Fluorescent H3R Ligands
| Fluorescent Ligand | Parent Compound | Fluorophore | Affinity (Ki, nM) | Reference |
| Chalcone Analogues | Ciproxifan | Chalcone | Nanomolar range | |
| UR-NR266 | H3R Antagonist | 5-TAMRA | Submolar | |
| Clobenpropit-BODIPY-630/650 | Clobenpropit | BODIPY-630/650 | 2-digit nM range |
III. Signaling Pathways and Experimental Workflows
H3 Receptor Signaling Pathway
The H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels and other effector proteins.
H3 Receptor Signaling Pathway
Experimental Workflow: Genetically Encoded H3R Biosensor
This workflow outlines the key steps for using a BRET-based H3R biosensor to measure ligand-induced receptor activation in live cells.
Workflow for H3R BRET Biosensor Assay
Experimental Workflow: Fluorescent H3R Ligand Imaging
This workflow describes the general procedure for imaging H3 receptors in live cells using a fluorescently labeled ligand.
Workflow for Fluorescent H3R Ligand Imaging
IV. Experimental Protocols
Protocol 1: Live-Cell BRET Assay for H3R Activation
This protocol is adapted for the use of the NanoBRET-based H3R conformational biosensor in a microplate format.
Materials:
-
HEK293 cells
-
H3R-Nluc/HaloTag biosensor plasmid DNA
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
HaloTag NanoBRET 618 Ligand
-
Furimazine (Nano-Glo Luciferase Assay substrate)
-
White, opaque 96-well microplates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the H3R-Nluc/HaloTag biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for biosensor expression.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 20,000-40,000 cells per well.
-
Allow cells to attach for at least 4 hours.
-
-
HaloTag Labeling:
-
Prepare a solution of HaloTag NanoBRET 618 Ligand in HBSS.
-
Replace the culture medium in the wells with the HaloTag ligand solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with HBSS to remove unbound ligand.
-
-
BRET Measurement:
-
Prepare the furimazine substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate for 3-5 minutes at 37°C.
-
Measure the basal BRET ratio using a plate reader equipped with appropriate filters for the donor (e.g., 450 nm) and acceptor (e.g., 610 nm).
-
-
Ligand Stimulation and Data Acquisition:
-
Prepare serial dilutions of the H3R ligands (agonists or inverse agonists) to be tested.
-
Add the ligand solutions to the appropriate wells.
-
Immediately begin measuring the BRET ratio kinetically over a desired time course (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the change in BRET ratio in response to ligand addition.
-
Plot the change in BRET ratio against the ligand concentration to generate dose-response curves.
-
Fit the curves using a non-linear regression model to determine pEC50/pIC50 and efficacy values.
-
Protocol 2: Live-Cell Imaging of H3R with a Fluorescent Ligand
This protocol provides a general framework for visualizing H3 receptors using a fluorescently labeled antagonist.
Materials:
-
Cells expressing H3 receptors (e.g., transfected cell line or primary neurons)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescent H3R ligand (e.g., a BODIPY- or TAMRA-labeled antagonist)
-
Imaging buffer (e.g., HBSS or phenol red-free medium)
-
Confocal or Total Internal Reflection Fluorescence (TIRF) microscope
-
Unlabeled H3R agonist (for internalization studies, optional)
Procedure:
-
Cell Preparation:
-
Seed cells onto glass-bottom imaging dishes and culture until they reach the desired confluency.
-
Ensure cells are healthy and well-adhered before starting the experiment.
-
-
Ligand Labeling:
-
Wash the cells twice with pre-warmed imaging buffer.
-
Prepare a working solution of the fluorescent H3R ligand in the imaging buffer at a concentration optimized for minimal non-specific binding (typically in the low nanomolar range).
-
Incubate the cells with the fluorescent ligand solution for 30-60 minutes at 37°C or on ice to inhibit internalization during the labeling step.
-
Wash the cells three to five times with imaging buffer to remove all unbound fluorescent ligand.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of a pre-warmed (37°C) and CO2-controlled microscope.
-
Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.
-
Capture initial images to visualize the distribution of the H3 receptor on the cell surface.
-
-
Receptor Internalization Assay (Optional):
-
After acquiring baseline images, add a saturating concentration of an unlabeled H3R agonist (e.g., histamine or imetit) to the imaging dish.
-
Immediately start acquiring a time-lapse series of images (e.g., one frame every 1-2 minutes for 30-60 minutes).
-
Observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles, which indicates receptor internalization.
-
-
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity at the plasma membrane versus intracellular compartments over time.
-
Analyze the localization and clustering of the fluorescent signal.
-
The use of genetically encoded biosensors and fluorescently labeled ligands provides a powerful and complementary set of tools for the detailed investigation of H3 receptor pharmacology and cell biology in living cells. While the specific probe "this compound" remains unidentified, the principles and protocols outlined in these application notes for existing advanced tools will enable researchers, scientists, and drug development professionals to effectively study H3 receptor activity and accelerate the discovery of novel therapeutics targeting this important receptor.
References
- 1. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of the Histamine H3 Receptor (H3R). This document clarifies the role of H3R modulators, such as H3 receptor-MO-1, and provides a detailed protocol for the accurate visualization of H3R in tissue samples.
Introduction: Targeting the Histamine H3 Receptor
The Histamine H3 Receptor (H3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS)[1][2][3]. It functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters like acetylcholine, dopamine, and norepinephrine[3]. This central role in neurotransmission makes H3R a significant target for drug development in the context of neurological and psychiatric disorders.
Small molecules like This compound are modulators of H3R activity and are valuable tools for studying the receptor's function in various physiological and pathological processes. However, it is crucial to understand that these modulators are not the direct targets of immunohistochemistry. IHC protocols for this research area aim to visualize the H3R protein itself within the tissue, allowing researchers to study its distribution, density, and co-localization with other proteins, and to observe how these may be affected by treatment with modulators like this compound.
Accurate and reliable IHC for H3R requires highly specific antibodies and a robust, well-validated protocol. Antibody specificity is paramount and should be confirmed, ideally through the use of knockout (KO) mouse models where the absence of staining in KO tissue validates the antibody's specificity for H3R[4].
Data Presentation: Quantitative Summary for H3R Immunohistochemistry
The following table summarizes key quantitative parameters for the immunohistochemical detection of the Histamine H3 Receptor. These values are derived from commercially available antibody datasheets and published literature. It is important to note that optimal conditions should be empirically determined by the end-user for each specific antibody, tissue type, and experimental setup.
| Parameter | Recommendation | Species Reactivity | Tissue/Cell Type Examples | Source |
| Primary Antibody Dilution | 1:100 - 1:1000 (for paraffin-embedded sections) | Human, Mouse, Rat | Brain (Cortex, Hippocampus, Striatum), Dorsal Root Ganglia, Spinal Cord | Commercial Datasheets |
| 1:500 (example for paraffin-embedded HeLa xenograft) | Human | HeLa Cells | Commercial Datasheet | |
| 1:100 - 1:300 | Human, Mouse, Rat | Brain | Commercial Datasheet | |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | N/A | General recommendation | Standard IHC Protocols |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0) | N/A | Paraffin-embedded tissues | Standard IHC Protocols |
| H3R Expression Levels (Qualitative) | High: Cerebral Cortex, Striatum, Olfactory Tubercles, Hippocampus (CA3, Dentate Gyrus), Substantia Nigra, Globus Pallidus, Thalamus | Mouse, Rat | Brain | |
| Moderate to Low: Dorsal Root Ganglia, Spinal Cord, Skin | Rodent | Peripheral Nervous System, Skin | ||
| Variable/Context-Dependent: Increased expression in some cancer tissues (e.g., prostate, glioblastoma) | Human | Cancer Tissues | ||
| Absent: Human intestinal tract (mRNA and protein) | Human | Gastrointestinal Tract |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing immunohistochemistry for the Histamine H3 Receptor on paraffin-embedded tissue sections.
I. Reagents and Materials
-
Primary Antibody: A validated anti-Histamine H3 Receptor (anti-H3R) antibody.
-
Secondary Antibody: HRP-conjugated (or other enzyme-conjugated) secondary antibody appropriate for the host species of the primary antibody.
-
Tissues: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks.
-
Microscope Slides: Positively charged slides.
-
Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST).
-
Blocking Buffer: 5% Normal Serum (from the same species as the secondary antibody) in PBST.
-
Enzyme Inactivation Solution: 3% Hydrogen Peroxide in Methanol.
-
Chromogen/Substrate Kit: DAB (3,3'-Diaminobenzidine) or other suitable chromogen.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Aqueous or permanent mounting medium.
-
Coverslips.
-
Humidified Chamber.
-
Coplin Jars.
-
Microwave or Pressure Cooker for HIER.
II. Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 x 10 minutes. b. Immerse in 100% Ethanol: 2 x 5 minutes. c. Immerse in 95% Ethanol: 1 x 3 minutes. d. Immerse in 70% Ethanol: 1 x 3 minutes. e. Rinse with distilled water.
-
Antigen Retrieval (HIER): a. Place slides in a Coplin jar filled with Antigen Retrieval Solution. b. Heat the solution in a microwave or pressure cooker according to the manufacturer's instructions (e.g., microwave at high power for 5-10 minutes, followed by 15-20 minutes at low power). c. Allow the slides to cool in the buffer for at least 20 minutes at room temperature. d. Rinse slides with distilled water and then with PBST.
-
Endogenous Peroxidase Inactivation: a. Immerse slides in 3% Hydrogen Peroxide in Methanol for 15-30 minutes at room temperature. b. Rinse thoroughly with PBST (3 x 5 minutes).
-
Blocking: a. Carefully wipe around the tissue section. b. Apply Blocking Buffer to cover the tissue section. c. Incubate in a humidified chamber for 1 hour at room temperature.
-
Primary Antibody Incubation: a. Gently tap off the blocking solution (do not rinse). b. Dilute the anti-H3R primary antibody in PBST to the desired concentration (refer to the data table or manufacturer's datasheet for starting dilutions). c. Apply the diluted primary antibody to the tissue section. d. Incubate in a humidified chamber overnight at 4°C.
-
Secondary Antibody Incubation: a. Rinse slides with PBST (3 x 5 minutes). b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to the tissue section. c. Incubate in a humidified chamber for 1 hour at room temperature.
-
Detection: a. Rinse slides with PBST (3 x 5 minutes). b. Prepare the chromogen solution (e.g., DAB) according to the manufacturer's instructions. c. Apply the chromogen to the tissue section and incubate until the desired color intensity is reached (typically 1-10 minutes). Monitor under a microscope. d. Immediately stop the reaction by rinsing with distilled water.
-
Counterstaining: a. Immerse slides in Hematoxylin for 30-60 seconds. b. Rinse with running tap water. c. "Blue" the sections in a suitable bluing reagent or Scott's tap water substitute. d. Rinse with running tap water.
-
Dehydration and Mounting: a. Dehydrate the slides through graded alcohols (70%, 95%, 100% Ethanol). b. Clear in Xylene. c. Apply a drop of mounting medium and place a coverslip.
-
Imaging and Analysis: a. Image the slides using a bright-field microscope. b. Analyze the staining pattern, intensity, and cellular localization of the H3R protein.
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: A diagram of the major signaling pathways activated by the Histamine H3 Receptor.
Immunohistochemistry Experimental Workflow
Caption: A flowchart illustrating the key steps in the immunohistochemistry workflow.
References
- 1. Immunohistochemical Localization of Histamine H3 Receptors in Rodent Skin, Dorsal Root Ganglia, Superior Cervical Ganglia and Spinal Cord: Potential Antinociceptive Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological identification of the mammalian H3 histamine receptor in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Histamine H3 Receptor in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, Characterization, and Validation of Anti-Human H3 Receptor Isoform-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Histamine H3 Receptor Modulator in Primary Neuronal Cultures
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: Due to the limited availability of specific experimental data for a compound designated "H3 receptor-MO-1," this document utilizes the well-characterized and selective histamine H3 receptor (H3R) antagonist/inverse agonist, thioperamide , as a representative molecule to detail experimental protocols and expected outcomes in primary neuronal culture experiments. The principles and methodologies described herein are broadly applicable to the study of other H3R modulators.
Introduction
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system (CNS), including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] As such, the H3R has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and narcolepsy.[1][2] Modulators of the H3R, particularly antagonists and inverse agonists, have shown promise in enhancing cognitive function, promoting wakefulness, and exhibiting neuroprotective effects.
These application notes provide detailed protocols for utilizing H3R modulators, exemplified by thioperamide, in primary neuronal culture systems. The described experiments are designed to assess the neuroprotective and neurogenic potential of these compounds, offering a framework for preclinical drug evaluation.
Quantitative Data Summary
The following tables summarize the quantitative effects of the H3R antagonist thioperamide in primary neuronal culture experiments. These data provide a benchmark for evaluating the efficacy of novel H3R modulators.
Table 1: Effect of Thioperamide on Neuronal Viability and Morphology under Oxygen-Glucose Deprivation (OGD) [3]
| Treatment Group | Neuronal Viability (% of Control) | Total Dendritic Length (μm) |
| Control | 100% | 1034.89 ± 182.39 |
| OGD (1 hour) | 49.92 ± 2.00% | 383.67 ± 146.15 |
| OGD + Thioperamide (10⁻⁶ M) | 77.37 ± 3.45% | 855.22 ± 3.45 |
Table 2: Effect of Thioperamide on Neural Stem Cell Viability
| Thioperamide Concentration | NE-4C Stem Cell Viability (% of Control) |
| Control | 100% |
| 10⁻⁶ M | 150.83 ± 6.91% |
| 10⁻⁵ M | 145.11 ± 14.52% |
| 10⁻⁴ M | 132.02 ± 25.65% |
Signaling Pathways
H3R antagonists exert their effects through various signaling pathways. The diagrams below illustrate the key mechanisms involved in the neuroprotective and neurogenic effects of thioperamide.
Figure 1: H3R antagonist-mediated CREB/BDNF signaling pathway.
Figure 2: H3R antagonist-mediated enhancement of autophagy.
Experimental Protocols
The following protocols provide a detailed methodology for conducting key experiments with H3R modulators in primary neuronal cultures.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Figure 3: Workflow for primary cortical neuron culture.
Materials:
-
E18 pregnant rat
-
DMEM/F12 medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin or Papain
-
Trypsin inhibitor (if using trypsin)
-
DNase I
-
Neurobasal medium
-
B27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated plates/coverslips
-
Sterile dissection tools
Procedure:
-
Dissection: Euthanize the pregnant rat according to approved animal welfare protocols. Dissect the uterine horns and remove the embryos. Place the embryos in ice-cold HBSS.
-
Under a dissecting microscope, remove the brains from the embryos and place them in fresh ice-cold HBSS.
-
Dissect the cortices from the brains, removing the meninges.
-
Enzymatic Digestion: Transfer the cortical tissue to a tube containing a solution of either trypsin or papain in HBSS and incubate at 37°C for 15-20 minutes.
-
Inactivation (for trypsin): If using trypsin, add trypsin inhibitor to stop the digestion.
-
Mechanical Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the cells onto Poly-D-lysine coated plates at a desired density.
-
Culture: Incubate the cells at 37°C in a humidified incubator with 5% CO2. Change half of the medium every 2-3 days.
Oxygen-Glucose Deprivation (OGD) and Drug Treatment
This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of H3R modulators.
Materials:
-
Primary neuronal cultures (7-10 days in vitro)
-
Glucose-free DMEM
-
H3R modulator (e.g., Thioperamide)
-
Hypoxia chamber or incubator (95% N2, 5% CO2)
-
Cell viability assay reagents (e.g., MTT, LDH)
-
Fixatives and antibodies for immunocytochemistry (e.g., anti-MAP2)
Procedure:
-
Pre-treatment: One hour prior to OGD, replace the culture medium with fresh medium containing the desired concentration of the H3R modulator or vehicle control.
-
OGD Induction:
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber and incubate at 37°C for the desired duration (e.g., 1-2 hours).
-
-
Reperfusion:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free DMEM with the original pre-warmed Neurobasal medium (containing glucose and the H3R modulator/vehicle).
-
Return the plates to the normoxic incubator (37°C, 5% CO2) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Perform MTT or LDH assays to quantify cell death.
-
Neuronal Morphology: Fix the cells and perform immunocytochemistry for neuronal markers like MAP2 to assess dendritic integrity.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the expression and phosphorylation of key proteins in the signaling pathways affected by H3R modulation.
Materials:
-
Treated primary neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCREB, anti-CREB, anti-BDNF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the therapeutic potential of H3 receptor modulators in primary neuronal cultures. By utilizing these methodologies, researchers can effectively screen and characterize novel compounds for their neuroprotective and neurogenic properties, contributing to the development of new treatments for a variety of CNS disorders. The representative data for thioperamide highlights the significant potential of H3R antagonism as a therapeutic strategy.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Downstream Signaling of the Histamine H3 Receptor
A Note on "H3 Receptor-MO-1": The specific designation "this compound" does not correspond to a widely recognized nomenclature in publicly available scientific literature. The following application notes and protocols are based on the well-characterized human Histamine H3 receptor. These methodologies are broadly applicable and can be adapted for specific variants or clones.
Introduction
The Histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. It plays a crucial role as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin. The H3 receptor is constitutively active, meaning it can signal without an agonist bound, and it primarily couples to the Gαi/o family of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of the MAPK/ERK signaling pathway.
These characteristics make the H3 receptor a significant drug target for various neurological and psychiatric disorders. Measuring its downstream signaling is critical for the discovery and development of novel therapeutic agents, including agonists, antagonists, and inverse agonists.
Key Downstream Signaling Pathways
The primary signaling pathway activated by the H3 receptor upon binding to its Gαi/o protein is the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.
Diagram of H3 Receptor Signaling Pathways
Caption: Canonical signaling pathways of the Histamine H3 receptor.
Data Presentation: Quantitative Analysis of H3 Receptor Signaling
Summarizing pharmacological data in a structured format is essential for comparing the potency and efficacy of different compounds.
Table 1: cAMP Accumulation Assay - Potency of H3 Receptor Ligands
| Compound | Class | EC50 / IC50 (nM) | Emax / % Inhibition |
| Histamine | Agonist | 15 | 95% |
| Imetit | Agonist | 5 | 100% |
| Thioperamide | Antagonist/Inverse Agonist | 10 (IC50) | 80% (Inhibition) |
| Pitolisant | Antagonist/Inverse Agonist | 2 (IC50) | 90% (Inhibition) |
Table 2: GTPγS Binding Assay - G-Protein Activation
| Compound | Class | EC50 (nM) | % Stimulation over Basal |
| Histamine | Agonist | 25 | 150% |
| (R)-α-Methylhistamine | Agonist | 8 | 180% |
| Ciproxifan | Antagonist/Inverse Agonist | 12 (IC50) | 75% (Inhibition) |
Table 3: ERK1/2 Phosphorylation Assay - MAPK Pathway Activation
| Compound | Class | EC50 (nM) | Fold Increase over Basal |
| Imetit | Agonist | 50 | 3.5 |
| Immepip | Agonist | 30 | 4.2 |
| Clobenpropit | Antagonist | 20 (IC50) | N/A |
Experimental Protocols
Protocol 1: Measurement of cAMP Accumulation
This protocol describes a method to measure the inhibition of adenylyl cyclase activity by assessing intracellular cAMP levels in response to H3 receptor activation. A common method is Homogeneous Time-Resolved Fluorescence (HTRF).
Experimental Workflow: HTRF cAMP Assay
Caption: Workflow for a competitive immunoassay to measure cAMP levels.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Preparation: On the day of the experiment, harvest cells and resuspend them in a stimulation buffer.
-
Compound Addition: Dispense the cell suspension into a 384-well white plate. Add varying concentrations of test compounds (agonists, antagonists, or inverse agonists). For antagonist/inverse agonist testing, a co-treatment with a known H3 receptor agonist or a direct stimulation of adenylyl cyclase with forskolin is required.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis reagents, which include a cAMP antibody labeled with a donor fluorophore (e.g., Lumi4-Tb cryptate) and cAMP labeled with an acceptor fluorophore (d2).
-
Incubation: Incubate for 1 hour at room temperature to allow for the competitive binding to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 ratio. A decrease in this ratio indicates an increase in intracellular cAMP. For H3 receptor activation, a higher concentration of agonist should lead to a higher signal ratio, indicating inhibition of forskolin-stimulated cAMP production. Plot the data using a non-linear regression to determine EC50 or IC50 values.
Protocol 2: GTPγS Binding Assay
This assay measures the direct activation of the G-protein by the receptor. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the H3 receptor. This involves cell lysis and centrifugation to isolate the membrane fraction.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The GDP is crucial for keeping the G-proteins in their inactive state before the assay begins.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: After washing and drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the extent of G-protein activation. Determine non-specific binding in the presence of excess unlabeled GTPγS. Plot specific binding against the logarithm of the agonist concentration to calculate EC50 and Emax values.
Protocol 3: ERK1/2 Phosphorylation Assay
This protocol measures the activation of the MAPK/ERK pathway, a downstream event of H3 receptor signaling often mediated by the Gβγ subunits.
Experimental Workflow: Western Blot for pERK
Caption: Step-by-step workflow for detecting ERK1/2 phosphorylation via Western blot.
Methodology:
-
Cell Culture and Starvation: Plate H3 receptor-expressing cells and grow them to 80-90% confluency. Before the experiment, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a short period (typically 5-10 minutes, which should be optimized).
-
Cell Lysis: Aspirate the media and lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager.
-
Data Analysis:
-
Quantify the band intensities for pERK1/2.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Calculate the ratio of pERK to total ERK for each sample. Plot this ratio against the ligand concentration to determine the EC50.
-
Application Notes and Protocols for Studying Synaptic Plasticity with H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing histamine H3 receptor antagonists to investigate synaptic plasticity. The protocols and data presented are synthesized from established research on well-characterized H3 receptor antagonists and serve as a framework for studying novel compounds targeting this receptor.
Introduction to H3 Receptors and Synaptic Plasticity
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine, norepinephrine, and glutamate.[1][2][3] As a G protein-coupled receptor (GPCR) that couples to the Gi/o signaling pathway, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream signaling cascades.[4][5] This inhibitory action on neurotransmitter release makes the H3 receptor a compelling target for therapeutic intervention in cognitive disorders.
Antagonists of the H3 receptor block this constitutive inhibitory activity, thereby increasing the release of histamine and other neurotransmitters. This enhanced neurotransmission is believed to underlie the pro-cognitive effects of H3 receptor antagonists by facilitating synaptic plasticity, the cellular mechanism underpinning learning and memory. The two primary forms of synaptic plasticity studied in this context are Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and Long-Term Depression (LTD), a long-lasting reduction in synaptic strength.
Featured Application: Elucidating the Role of H3 Receptor Antagonism in Long-Term Potentiation (LTP)
This section focuses on the application of H3 receptor antagonists to study their effects on LTP in the hippocampus, a brain region critical for learning and memory.
Quantitative Data Summary
The following tables summarize the typical effects of H3 receptor antagonists on hippocampal LTP, as reported in preclinical studies. These values can serve as a benchmark for evaluating novel H3 receptor antagonists.
Table 1: Effect of H3 Receptor Antagonists on LTP Induction
| Compound | Concentration/Dose | Animal Model | Hippocampal Slice Region | Induction Protocol | % Increase in fEPSP Slope (vs. Control) | Reference |
| Thioperamide | 10 µM | Rat | Dentate Gyrus | High-Frequency Stimulation (HFS) | Potentiated histamine-induced depression of synaptic transmission | |
| Clobenpropit | Not specified | Rat (Flinders Sensitive Line) | CA1 | High-Frequency Stimulation (HFS) | Enhanced LTP | |
| Ciproxifan | 3 mg/kg (i.p.) | Rat | Hippocampus (in vivo) | High-Frequency Stimulation (HFS) | Reversed isoflurane-induced LTP deficit | |
| GSK189254 | 0.3 mg/kg | Rat | Dentate Gyrus | Morris Water Maze | Enhanced learning-associated increase in NCAM PSA |
Table 2: Pharmacological Profile of Common H3 Receptor Antagonists
| Compound | Receptor Binding Affinity (Ki) | Species | Receptor Isoform(s) | Key Characteristics |
| Thioperamide | ~2-5 nM | Human, Rat, Mouse | Multiple | Imidazole-based, also has H4 receptor affinity |
| Clobenpropit | ~1-10 nM | Human, Rat, Mouse | Multiple | Imidazole-based, potent and widely used tool compound |
| Ciproxifan | ~1-5 nM | Human, Rat, Mouse | Multiple | Non-imidazole, high brain penetrance |
| Pitolisant | ~1 nM | Human | Multiple | First H3 antagonist/inverse agonist approved for clinical use |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Field Potential Recordings in Hippocampal Slices
This protocol describes the methodology for assessing the effect of an H3 receptor antagonist on LTP in acute hippocampal slices.
Materials:
-
H3 receptor antagonist of interest (e.g., "MO-1")
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
High-frequency stimulation (HFS) protocol generator
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Introduce the H3 receptor antagonist "MO-1" into the perfusing aCSF at the desired concentration.
-
Continue baseline recording for another 20-30 minutes to observe any effects of the compound on basal synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of multiple trains of high-frequency bursts (e.g., 4 pulses at 100 Hz), with the trains delivered at a lower frequency (e.g., 5 Hz).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.
-
Signaling Pathways and Experimental Workflows
H3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the histamine H3 receptor and the mechanism of action for an antagonist.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histamine H3 Receptor Antagonist Enhances Neurogenesis and Improves Chronic Cerebral Hypoperfusion-Induced Cognitive Impairments [frontiersin.org]
- 5. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H3 Receptor-MO-1 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system (CNS), including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3] As a G-protein coupled receptor (GPCR) coupled to Gαi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[1][4] The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist. Consequently, H3 receptor antagonists and inverse agonists are of significant interest for their potential to enhance neurotransmitter release, thereby offering therapeutic avenues for a range of neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the use of H3 receptor-MO-1 , a representative potent and selective H3 receptor antagonist/inverse agonist, in preclinical behavioral research. The following sections detail the signaling pathways of the H3 receptor, the expected behavioral effects of H3 receptor antagonism, and detailed protocols for key behavioral assays to evaluate the efficacy of compounds like MO-1.
H3 Receptor Signaling Pathway
The H3 receptor modulates neuronal function through a complex network of signaling cascades. As an inhibitory GPCR, its activation primarily leads to a decrease in neurotransmitter release.
Caption: H3 Receptor Signaling Pathway and Point of Intervention for H3R-MO-1.
Expected Behavioral Effects of this compound
By blocking the inhibitory effects of the H3 receptor, H3R-MO-1 is expected to increase the release of several key neurotransmitters, leading to a range of behavioral outcomes. The table below summarizes the potential effects and the corresponding behavioral assays for their evaluation.
| Expected Behavioral Effect | Underlying Neurotransmitter(s) | Relevant Behavioral Assay(s) | Potential Therapeutic Indication |
| Improved Cognition and Memory | Acetylcholine, Dopamine, Norepinephrine, Histamine | Novel Object Recognition, Morris Water Maze | Alzheimer's Disease, ADHD, Schizophrenia (Cognitive Symptoms) |
| Increased Wakefulness | Histamine, Norepinephrine | Sleep-Wake Cycle Analysis | Narcolepsy |
| Anxiolytic or Anxiogenic Effects | Serotonin, GABA, Dopamine | Elevated Plus Maze, Open Field Test | Anxiety Disorders |
| Modulation of Locomotor Activity | Dopamine | Open Field Test | Schizophrenia, ADHD |
Experimental Protocols
The following are detailed protocols for key behavioral assays to characterize the effects of this compound.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents, which is dependent on the integrity of the hippocampus and cortical regions.
Objective: To evaluate the effect of H3R-MO-1 on short-term recognition memory.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm for rats; 40 x 40 x 30 cm for mice).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes). Objects should be heavy enough that the animal cannot displace them.
-
Video recording and tracking software.
-
70% ethanol for cleaning.
Protocol:
Day 1: Habituation
-
Transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Place each animal individually into the empty open field arena for 5-10 minutes to habituate to the environment.
-
After the habituation period, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
Day 2: Training and Testing
-
Pre-treatment: Administer H3R-MO-1 or vehicle to the animals at the appropriate time before the training phase (e.g., 30-60 minutes, depending on the route of administration and compound pharmacokinetics).
-
Training Phase (T1):
-
Place two identical objects (A and A) in the arena, equidistant from the walls and each other.
-
Place the animal in the arena, facing away from the objects, and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Return the animal to its home cage.
-
-
Inter-Trial Interval (ITI): A delay of 1 hour is common for assessing short-term memory.
-
Testing Phase (T2):
-
Replace one of the familiar objects with a novel object (B), so the arena now contains one familiar object (A) and one novel object (B).
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Caption: Experimental Workflow for the Novel Object Recognition Test.
Morris Water Maze (MWM) Test
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.
Objective: To evaluate the effect of H3R-MO-1 on spatial learning and reference memory.
Materials:
-
A large circular pool (120-200 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Various distal visual cues placed around the room.
-
Video tracking system.
Protocol:
Days 1-5: Acquisition Training
-
Habituation: On Day 1, allow each animal a 60-second free swim in the pool without the platform.
-
Pre-treatment: Administer H3R-MO-1 or vehicle daily, prior to the training trials.
-
Training Trials:
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after 60-90 seconds have elapsed.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the distal cues.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
Day 6: Probe Trial
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency and path length across the training days.
-
Probe Trial: Compare the percentage of time spent in the target quadrant versus the other quadrants. A significant preference for the target quadrant indicates good spatial memory.
Caption: Experimental Workflow for the Morris Water Maze Test.
Elevated Plus Maze (EPM) Test
The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Objective: To determine if H3R-MO-1 has anxiolytic or anxiogenic effects.
Materials:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Video recording and analysis software.
-
Dim, consistent lighting in the testing room.
Protocol:
-
Acclimation: Transport animals to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Pre-treatment: Administer H3R-MO-1 or vehicle at the appropriate time before testing.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session with an overhead camera.
-
-
Data Collection:
-
Using tracking software, measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Calculate the percentage of open arm entries: (Entries into open arms / Total entries) x 100.
-
An increase in these parameters is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
-
Caption: Experimental Workflow for the Elevated Plus Maze Test.
Conclusion
The protocols and information provided herein serve as a comprehensive guide for investigating the behavioral effects of the H3 receptor antagonist/inverse agonist, H3R-MO-1. The antagonism of the H3 receptor presents a promising strategy for enhancing cognitive function and wakefulness. The detailed methodologies for the Novel Object Recognition, Morris Water Maze, and Elevated Plus Maze tests will enable researchers to robustly characterize the pro-cognitive and potential anxiolytic/anxiogenic profile of H3R-MO-1 and similar compounds, thereby facilitating the development of novel therapeutics for CNS disorders.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for H3 Receptor-MO-1 as a Chemical Probe for Histamine H3 Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor within the central nervous system that modulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and serotonin.[1] Due to its role in regulating cognitive processes and wakefulness, the H3R is a significant target for the development of therapeutics for neurological and psychiatric disorders. H3 receptor-MO-1 is a modulator of the histamine H3 receptor, and as a chemical probe, it can be utilized to investigate the physiological and pathological roles of this receptor. These application notes provide a comprehensive overview of the methodologies to characterize this compound and similar compounds, enabling researchers to effectively probe H3 receptor function.
Data Presentation
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide reference data for well-characterized H3 receptor antagonists. This information serves as a benchmark for the expected performance of a potent and selective H3R chemical probe.
Table 1: In Vitro Pharmacological Profile of Reference H3 Receptor Antagonists
| Compound | Binding Affinity (Ki, nM) Human H3R | Functional Activity (IC50, nM) cAMP Assay | Functional Activity (EC50, nM) GTPγS Assay |
| Pitolisant | 2.5 | 13 | 20 |
| ABT-239 | 1.2 | 4.1 | 5.6 |
| Ciproxifan | 1.0 | 2.0 | 3.2 |
| Thioperamide | 4.3 | 5.0 | 8.0 |
Data compiled from various scientific publications for comparative purposes.
Table 2: In Vivo Efficacy of Reference H3 Receptor Antagonists
| Compound | Novel Object Recognition (MED, mg/kg) | Dipsogenia Test (ID50, mg/kg) | Receptor Occupancy (ED50, mg/kg) |
| Pitolisant | 1.0 | 3.0 | 1.5 |
| ABT-239 | 0.1 | 0.3 | 0.2 |
| Enerisant | 0.03 - 0.3 | - | < 0.3 |
MED: Minimum Effective Dose; ID50: Dose for 50% inhibition. Data is representative and compiled from literature.[2]
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the H3 receptor.
Materials:
-
Cell membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH) or a suitable antagonist radioligand like [3H]A-349821.[3][4]
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Non-specific binding control: 10 µM Clobenpropit or Thioperamide.
-
Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle. For non-specific binding, add the non-specific control.
-
Incubate at 25°C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value by non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Accumulation
This assay assesses the functional activity of this compound as an antagonist or inverse agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Adenylyl cyclase activator (e.g., Forskolin).
-
H3 receptor agonist (e.g., (R)-alpha-Methylhistamine).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer and pre-incubate with the phosphodiesterase inhibitor for 10-20 minutes.
-
Add varying concentrations of this compound and incubate for 15-30 minutes.
-
To determine antagonist activity, add a fixed concentration of the H3 receptor agonist. To determine inverse agonist activity, proceed without adding an agonist.
-
Stimulate the cells with Forskolin to increase basal cAMP levels.
-
Incubate for the recommended time according to the cAMP detection kit.
-
Lyse the cells and measure the intracellular cAMP concentration using the detection kit.
-
Analyze the data to determine the IC50 for antagonists or the EC50 for inverse agonists.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test evaluates the pro-cognitive effects of this compound in rodents.[5]
Materials:
-
Adult male rats or mice.
-
Open field arena.
-
Two identical objects (familiar objects).
-
One novel object, distinct from the familiar objects in shape and texture.
-
Video tracking software.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization Phase): On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Testing (Test Phase): After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5-10 minutes.
-
Administer this compound or vehicle at a specified time before the training or testing phase.
-
Analyze the time spent exploring the novel object versus the familiar object. A significant preference for the novel object indicates successful memory recognition. The discrimination index (DI) can be calculated as (Time exploring novel - Time exploring familiar) / (Total exploration time).
Visualizations
Caption: H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for H3R Probe.
Caption: Logical Use of H3R-MO-1 as a Probe.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing H3R-Ligand-X Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of H3R-Ligand-X for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is H3R-Ligand-X and what is its mechanism of action?
A1: H3R-Ligand-X is a novel, high-affinity ligand for the histamine H3 receptor (H3R). The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] It acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[1][2] Additionally, it functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3] H3 receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. H3R-Ligand-X is classified as an antagonist/inverse agonist, meaning it blocks the effects of agonists like histamine and can also reduce the receptor's basal signaling activity.
Q2: Which cell lines are suitable for H3R-Ligand-X assays?
A2: Cell lines endogenously expressing the H3 receptor or, more commonly, recombinant cell lines such as HEK293 or CHO-K1 stably transfected with the human H3 receptor are recommended. The choice of cell line can impact the experimental outcomes, so consistency is key for reproducible results.
Q3: What are the key functional assays to determine the optimal concentration of H3R-Ligand-X?
A3: The primary functional assays for characterizing H3R-Ligand-X, an antagonist/inverse agonist, include cAMP accumulation assays and GTPγS binding assays. A cAMP assay indirectly measures the inhibition of adenylyl cyclase, while a GTPγS binding assay directly quantifies the activation of G proteins.
Q4: How does the constitutive activity of the H3 receptor affect my experiments?
A4: The H3 receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist. This is a critical consideration when working with inverse agonists like H3R-Ligand-X. An inverse agonist will decrease this basal signaling, for example, by increasing cAMP levels from their suppressed state. In contrast, a neutral antagonist will only block the action of an agonist and have no effect on the constitutive activity.
Troubleshooting Guides
Issue 1: High variability in cAMP assay results.
| Possible Cause | Troubleshooting Step |
| Cell passage number is too high. | Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered receptor expression. |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells of the microplate. Variations in cell number will lead to variability in cAMP production. |
| Phosphodiesterase (PDE) activity. | Include a PDE inhibitor, such as IBMX (0.5 mM), in your assay buffer to prevent the degradation of cAMP. |
| Inadequate mixing of reagents. | Gently but thoroughly mix all reagents added to the wells to ensure a homogenous reaction. |
Issue 2: Low signal-to-noise ratio in GTPγS binding assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal membrane concentration. | Titrate the concentration of cell membranes to find the optimal amount that provides a robust signal without excessive background. A good starting point is 15 µg of membrane protein per well, but this may need to be optimized. |
| Incorrect GDP or MgCl₂ concentration. | The concentrations of GDP and MgCl₂ are critical for G protein activation. Optimize these concentrations; typical ranges are 1-10 µM for GDP and 3-10 mM for MgCl₂. |
| Presence of endogenous GTP. | Ensure that endogenous GTP is minimized by thoroughly washing the cell membranes before use. |
| Detergent concentration. | A mild detergent like saponin can improve GTP binding. Titrate the saponin concentration, with an optimal level often around 100 µg/ml. |
Issue 3: H3R-Ligand-X does not show a dose-dependent effect.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration range. | Perform a wider range of serial dilutions for H3R-Ligand-X. It is possible the effective concentration is outside the tested range. |
| Compound solubility issues. | Ensure H3R-Ligand-X is fully dissolved in the assay buffer. The use of a small amount of DMSO may be necessary, but the final concentration should be kept low (typically <0.5%) to avoid solvent effects. |
| Receptor desensitization. | Prolonged exposure to high concentrations of an agonist (if used in the assay) can lead to receptor desensitization. Optimize the incubation time to capture the desired response. |
| Cell health. | Confirm cell viability using a method like Trypan Blue exclusion. Unhealthy cells will not respond appropriately. |
Data Presentation
Table 1: Potency of H3R-Ligand-X in Functional Assays
| Assay Type | Cell Line | Parameter | H3R-Ligand-X Value |
| cAMP Accumulation | HEK293-hH3R | IC₅₀ (nM) | 83.5 ± 11.9 |
| GTPγS Binding | CHO-K1-hH3R | Kᵢ (nM) | 24.0 |
Table 2: Comparison of H3R-Ligand-X with Reference Compounds
| Compound | Class | cAMP Assay IC₅₀ (nM) | GTPγS Binding Kᵢ (nM) |
| H3R-Ligand-X | Antagonist/Inverse Agonist | 83.5 | 24.0 |
| Pitolisant | Antagonist/Inverse Agonist | 95.2 | 30.1 |
| (R)-α-methylhistamine | Agonist | 5.8 (EC₅₀) | 12.3 (EC₅₀) |
| Clobenpropit | Antagonist | 15.4 | 4.7 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for H3R-Ligand-X
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Cell Culture and Plating:
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Culture HEK293 cells stably expressing the human H3 receptor in appropriate media (e.g., Ham's F-12, 10% FBS, 0.4 mg/ml G418).
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Seed the cells into 96-well or 384-well plates at a density that will result in 80-90% confluency on the day of the assay and allow them to attach overnight.
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Compound Preparation:
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Prepare serial dilutions of H3R-Ligand-X and a reference agonist (e.g., (R)-α-methylhistamine) in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
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Assay Procedure:
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Remove the culture medium and wash the cells once with assay buffer.
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Add the diluted H3R-Ligand-X to the wells and incubate for 15-30 minutes at 37°C to measure inverse agonism.
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To measure antagonism, add the reference agonist after the initial incubation with H3R-Ligand-X.
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(Optional) To enhance the signal, a low concentration of forskolin can be added to stimulate adenylyl cyclase.
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Incubate for a further 15-30 minutes at 37°C.
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cAMP Detection:
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Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.
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Data Analysis:
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Plot the cAMP concentration against the log of the compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for antagonists/inverse agonists) or EC₅₀ (for agonists).
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Protocol 2: GTPγS Binding Assay for H3R-Ligand-X
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Membrane Preparation:
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Harvest cells expressing the H3 receptor and prepare cell membranes by homogenization and centrifugation.
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Compound Preparation:
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Prepare serial dilutions of H3R-Ligand-X in assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 1 µM GDP).
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Assay Procedure:
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In a 96-well plate, add the cell membranes (e.g., 15 µ g/well ), assay buffer, and diluted H3R-Ligand-X.
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Incubate for 15 minutes at 30°C.
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Add [³⁵S]GTPγS (final concentration ~0.1 nM) or Eu-GTP to initiate the binding reaction.
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Incubate for 30-60 minutes at 30°C.
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Detection:
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Terminate the reaction by rapid filtration through GF/C filter plates.
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Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4).
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Measure the bound radioactivity using a scintillation counter.
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Data Analysis:
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Plot the amount of bound GTPγS against the log of the compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the Kᵢ or EC₅₀.
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Visualizations
References
"H3 receptor-MO-1" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of H3 receptor-MO-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a modulator of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as dopamine, acetylcholine, norepinephrine, and serotonin.
Q2: How should I store the lyophilized powder of this compound?
A2: For long-term storage of the lyophilized powder, it is recommended to store it at -20°C. For short-term storage, room temperature is acceptable. The product is generally stable as a lyophilized powder.
Q3: What is the recommended solvent for preparing a stock solution?
A3: this compound is soluble in DMSO. A stock solution of 10 mM in DMSO can be prepared.
Q4: How should I store the stock solution of this compound?
A4: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage, stock solutions in DMSO can be stored at -20°C for up to one month. For long-term storage, it is recommended to store the aliquots at -80°C for up to six months. Studies have shown that while many compounds in DMSO are stable at room temperature for a period, the probability of degradation increases over time.[1] One study found that 85% of compounds in a DMSO/water mixture were stable for up to 2 years at 4°C.[2] However, to ensure the integrity of the compound, colder storage is recommended.
Q5: How can I improve the solubility of this compound?
A5: If you encounter solubility issues when preparing a stock solution, you can warm the solution to 37°C and use sonication in an ultrasonic bath to aid dissolution.
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | Room Temperature | Short-term | Stable for shipping and short-term storage. |
| -20°C | Long-term (years) | Recommended for maintaining long-term stability. | |
| Stock Solution in DMSO | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for long-term storage of solutions. |
Experimental Protocols
General Workflow for Handling this compound
Below is a general workflow for preparing and using this compound in a typical cell-based assay.
Representative Experimental Protocol: cAMP Accumulation Assay
This protocol is a representative example for assessing the effect of this compound on adenylyl cyclase activity in cells expressing the histamine H3 receptor.
Materials:
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HEK293 cells stably expressing the human histamine H3 receptor.
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Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
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Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
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Forskolin (an adenylyl cyclase activator).
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This compound stock solution (10 mM in DMSO).
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cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
Procedure:
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Cell Culture: Culture the H3R-expressing cells to 80-90% confluency.
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Cell Plating: Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
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Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin in assay buffer.
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Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the diluted this compound to the wells. c. Incubate the cells with the compound for 15-30 minutes at 37°C. d. Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a submaximal cAMP response. e. Incubate for a further 15-30 minutes at 37°C.
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cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
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Data Analysis: Plot the measured cAMP levels against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no signal in the assay | Compound inactivity: The compound may have degraded due to improper storage. | Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage conditions (-20°C or -80°C for solutions). |
| Low receptor expression: The cells may not be expressing a sufficient number of H3 receptors. | Verify receptor expression using a positive control agonist or antagonist. Optimize cell culture and transfection/transduction conditions. | |
| Suboptimal assay conditions: Incubation times, temperatures, or reagent concentrations may not be optimal. | Optimize assay parameters such as incubation times and concentrations of forskolin and phosphodiesterase inhibitors. | |
| High well-to-well variability | Inconsistent cell seeding: Uneven cell density across the plate. | Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for cell seeding. |
| Pipetting errors: Inaccurate dispensing of compound or reagents. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability. | |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the plate or fill them with buffer. Ensure proper sealing of the plate during incubations. | |
| Unexpected results (e.g., agonist acting as an antagonist) | Ligand-biased signaling: The compound may activate different signaling pathways at different concentrations. | Test the compound in multiple assay formats (e.g., GTPγS binding, β-arrestin recruitment) to fully characterize its signaling profile. |
| Off-target effects: The compound may be interacting with other receptors or cellular components. | Perform counter-screening against other relevant receptors to assess selectivity. |
Troubleshooting Workflow
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and the transcription factor CREB.[3] Additionally, H3R activation can stimulate the MAPK and PI3K/AKT signaling pathways and modulate ion channel activity.
References
"H3 receptor-MO-1" experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H3 receptor-MO-1 in their experiments. Given the limited specific public information on "MO-1," this guide addresses common experimental variability and reproducibility challenges encountered with H3 receptor modulators in general.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a modulator of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[1] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] As a presynaptic autoreceptor, it inhibits the release of histamine and other neurotransmitters in the central nervous system.[3][4]
Q2: I am observing high variability in my binding assay results. What are the potential causes?
A2: High variability in H3 receptor binding assays can stem from several factors:
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Receptor Isoforms: The human H3 receptor has multiple splice variants, and these isoforms can exhibit different binding affinities for ligands.[5] Ensure you are using a cell line expressing a single, defined isoform or be aware of the isoform profile in your tissue preparation.
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Radioligand Choice: Different radioligands (e.g., [3H]Nα-methylhistamine) can yield different affinity (Ki) values for the same compound. Consistency in the radioligand used is crucial for reproducibility.
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Experimental Conditions: Factors such as incubation time, temperature, buffer composition (especially divalent cations), and membrane protein concentration can all impact binding equilibrium and kinetics.
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Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of concentrated compounds, can introduce significant error.
Q3: My functional assay results (e.g., cAMP inhibition) are not reproducible. What should I check?
A3: Lack of reproducibility in functional assays can be due to:
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Cell Health and Passage Number: Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase. GPCR expression levels can change with increasing passage number.
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Constitutive Activity: H3 receptors exhibit high constitutive activity, meaning they can signal without an agonist. This basal activity can vary between experiments. The use of an inverse agonist can help to stabilize the receptor in an inactive state.
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Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the functional response.
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Assay-Specific Reagents: The quality and concentration of reagents like forskolin (used to stimulate cAMP production) can significantly impact the assay window and results.
Q4: How does this compound interact with the downstream signaling pathway?
A4: As a modulator of the Gαi/o-coupled H3 receptor, MO-1 would influence downstream signaling events. Activation of the H3 receptor inhibits adenylyl cyclase, reducing cAMP levels and subsequently decreasing Protein Kinase A (PKA) activity. This can affect the phosphorylation of various downstream targets, including transcription factors like CREB. Additionally, H3 receptor activation can stimulate the MAPK/ERK pathway and the PI3K/Akt pathway.
Troubleshooting Guides
Problem 1: Low Specific Binding in Radioligand Binding Assay
| Possible Cause | Recommended Solution |
| Degraded Radioligand | Aliquot the radioligand upon receipt and store it as recommended to avoid repeated freeze-thaw cycles. Perform a saturation binding experiment to confirm the radioligand's affinity and Bmax. |
| Low Receptor Expression | Verify the expression level of the H3 receptor in your cell line or tissue preparation using a validated antibody or by performing a saturation binding experiment with a known high-affinity ligand. |
| Incorrect Assay Buffer | Ensure the assay buffer has the correct pH (typically 7.4) and contains the necessary divalent cations (e.g., MgCl2). |
| Insufficient Incubation Time | Determine the time required to reach binding equilibrium at your experimental temperature by performing a time-course experiment. |
| High Non-Specific Binding | Reduce the concentration of the radioligand. Use a filter plate pre-treated with a blocking agent like polyethyleneimine (PEI). Ensure thorough and rapid washing of the filters with ice-cold wash buffer. |
Problem 2: Inconsistent IC50/EC50 Values in Functional Assays
| Possible Cause | Recommended Solution |
| Variable Cell Density | Seed cells at a consistent density for all experiments. Use a cell counter to ensure accuracy. |
| Ligand Adsorption to Plastics | Use low-binding plates and pipette tips, especially for hydrophobic compounds. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. If DMSO is used as a solvent, ensure the final concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
| Signal Detection Issues | Ensure the plate reader settings are optimized for the specific assay (e.g., correct filters for FRET/BRET assays). Allow the plate to equilibrate to the reading temperature before measurement. |
| Presence of Endogenous Ligands | If using primary cells or tissue preparations, be aware of potential interference from endogenous histamine. |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
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Membrane Preparation:
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Culture cells expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells) to confluency.
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Harvest the cells and centrifuge to obtain a cell pellet.
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Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
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Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and resuspend in the same buffer.
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Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
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Assay Setup (96-well plate format):
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Add assay buffer to each well.
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Add varying concentrations of this compound (or other unlabeled competitor).
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Add a fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine) at or below its Kd value.
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For determining non-specific binding, add a saturating concentration of a known H3 receptor ligand (e.g., clobenpropit).
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Initiate the binding reaction by adding the cell membrane preparation to each well.
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Incubation and Filtration:
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Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
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Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Quantification and Data Analysis:
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Dry the filter plate and add a scintillation cocktail to each well.
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Measure the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the specific binding as a function of the competitor concentration and determine the IC50 value.
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Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
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cAMP Inhibition Functional Assay
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Cell Plating:
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Seed cells stably expressing the H3 receptor and a cAMP biosensor (e.g., GloSensor or FRET-based) into a suitable microplate (e.g., white, opaque 384-well plate).
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Incubate overnight to allow for cell attachment.
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Compound Addition:
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Prepare serial dilutions of this compound.
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Add the diluted compound to the appropriate wells. For antagonist mode, pre-incubate with the antagonist before adding an agonist.
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Include control wells with vehicle and a known H3 receptor agonist (e.g., R-(-)-α-methylhistamine).
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cAMP Stimulation and Detection:
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Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
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Incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
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Add the cAMP detection reagent according to the manufacturer's protocol.
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Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
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Data Analysis:
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Normalize the data to the vehicle control.
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Plot the normalized response against the log of the compound concentration and fit a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
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Visualizations
Caption: H3 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
Improving the signal-to-noise ratio in "H3 receptor-MO-1" assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Histamine H3 Receptor (H3R) assays. The guidance provided is applicable to various assay formats, including those utilizing H3 receptor modulators such as H3 receptor-MO-1.
Troubleshooting Guides
This section addresses common issues encountered during H3 receptor assays, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background Signal
Q: My assay is showing a high background signal, which is reducing my signal-to-noise ratio. What are the common causes and how can I troubleshoot this?
A: High background can originate from several sources. Here is a systematic approach to identifying and mitigating the issue:
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Nonspecific Binding:
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Problem: The radioligand or detection antibody may be binding to non-receptor components on the cell membranes or the assay plate.
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Solution:
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Increase the concentration of the blocking agent. Common blocking agents include bovine serum albumin (BSA) or casein.[1]
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Add a small amount of a non-ionic detergent, like Tween-20 (e.g., 0.05% v/v), to the wash buffers.[1]
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Optimize the number and duration of wash steps to effectively remove unbound reagents.[2]
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Reagent Contamination:
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Problem: Buffers, media, or stock solutions may be contaminated, leading to a false positive signal.
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Solution:
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Prepare fresh reagents and use high-purity water and buffers.
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If using a kit, ensure all components are within their expiration dates and have been stored correctly.
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-
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Cell-Based Assay Issues:
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Problem: High cell density or the use of phenol red in the culture media can increase background fluorescence or luminescence.
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Solution:
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Perform a cell titration experiment to determine the optimal cell number that provides a robust signal without a high background.
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Use phenol red-free media for the assay, or replace the media with PBS or a clear buffer solution before the final reading.
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-
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Compound-Specific Issues:
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Problem: The test compound itself, such as this compound, may be autofluorescent or interfere with the detection reagents.
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Solution:
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Run a control experiment with the compound in the absence of cells or membranes to check for intrinsic signal.
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If the compound is dissolved in a solvent like DMSO, ensure the final concentration is low (typically <1%) and consistent across all wells.
-
-
Issue 2: Low Signal or Poor Assay Window
Q: I am observing a very weak signal, resulting in a poor assay window. What steps can I take to improve the signal strength?
A: A weak signal can be due to suboptimal assay conditions or issues with the biological reagents. Consider the following:
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Suboptimal Reagent Concentrations:
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Problem: The concentrations of key reagents like the radioligand, agonist, or substrates may not be optimal.
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Solution:
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For binding assays, use the radioligand at a concentration close to its dissociation constant (Kd) for optimal specific binding.
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For functional assays, determine the EC50 of the agonist and use a concentration that gives a robust and reproducible response (e.g., EC80).
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Incorrect Assay Buffer Composition:
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Problem: The concentrations of ions like Mg²⁺ and Na⁺, and nucleotides like GDP, can significantly impact G-protein coupled receptor (GPCR) activity.
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Solution:
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Optimize the concentrations of MgCl₂, NaCl, and GDP in your assay buffer. Cross-titration experiments can help identify the optimal conditions for your specific assay.
-
-
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Enzyme/Receptor Inactivity:
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Problem: The H3 receptor in your cell membranes may have lost activity, or the enzyme used for detection may be degraded.
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Solution:
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Use freshly prepared cell membranes or ensure that frozen stocks have been stored properly at -80°C.
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Prepare fresh enzyme solutions for each experiment and follow the manufacturer's storage and handling instructions.
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Inappropriate Incubation Times and Temperatures:
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Problem: The assay may not have reached equilibrium, or the temperature may not be optimal for receptor binding or enzyme activity.
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Solution:
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Perform a time-course experiment to determine the optimal incubation time for the binding or functional response to reach a plateau.
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Ensure the incubation temperature is optimal and consistent. For many binding assays, this is room temperature (around 25°C).
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Frequently Asked Questions (FAQs)
Q1: What are the different types of assays available for studying the H3 receptor?
A1: Several assay formats can be used to study H3 receptor function, including:
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Radioligand Binding Assays: These assays measure the affinity of a ligand for the receptor by competing with a radiolabeled ligand.[3][4]
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GTPγS Binding Assays: This functional assay measures the activation of G-proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
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cAMP Assays: Since the H3 receptor is primarily coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
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Bioluminescence Resonance Energy Transfer (BRET) Assays: These are advanced cell-based assays that can measure receptor conformational changes or protein-protein interactions in real-time.
Q2: What is the role of the H3 receptor and its primary signaling pathway?
A2: The Histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor and heteroreceptor in the central nervous system. Its activation inhibits the release of histamine and other neurotransmitters. The H3 receptor predominantly couples to the Gi/o family of G proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) production.
Q3: How can I minimize variability in my cell-based H3 receptor assays?
A3: Consistency is key to reducing variability. Here are some best practices:
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Standardize Cell Culture Conditions: Use cells from a trusted source, limit the number of passages, and maintain consistent cell density and time from passage for every experiment.
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Use Cryopreserved Cells: For high-throughput screening, using a large, quality-controlled batch of frozen cells can significantly reduce variability between experiments.
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Automate Pipetting Steps: Where possible, use automated liquid handlers to minimize pipetting errors and improve precision.
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Control for Edge Effects: In microplate-based assays, the outer wells are more prone to evaporation. To mitigate this, avoid using the outer wells for critical samples or fill them with sterile water or PBS to create a humidity barrier.
Quantitative Data Summary
The following tables summarize key quantitative data for H3 receptor ligands from various in vitro assays.
Table 1: Binding Affinities (Ki) of Selected Ligands for the Human Histamine H3 Receptor
| Ligand | Type | Radioligand Used | Ki (nM) | Reference |
| Histamine | Agonist | [³H]Nα-methylhistamine | 8 | |
| Imetit | Agonist | [³H]Nα-methylhistamine | 0.32 | |
| Dimethyl-impentamine | Agonist | [³H]Nα-methylhistamine | 25 | |
| Pitolisant (Tiprolisant) | Antagonist/Inverse Agonist | [³H]Nα-methylhistamine | 6.09 | |
| AR71 | Antagonist/Inverse Agonist | - | 24 |
Note: Ki values can vary depending on the specific experimental conditions, including the cell line, radioligand, and assay buffer composition.
Experimental Protocols & Visualizations
H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the Histamine H3 Receptor.
Caption: Canonical Gi/o-coupled signaling pathway of the Histamine H3 Receptor.
Generalized Experimental Workflow for an H3 Receptor Functional Assay
This diagram outlines a typical workflow for a cell-based functional assay measuring H3 receptor activity.
Caption: A generalized workflow for an in vitro H3 receptor functional assay.
References
"H3 receptor-MO-1" cytotoxicity assessment and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H3 receptor-MO-1. The following information is designed to help address specific issues that may arise during the experimental assessment and mitigation of this compound's cytotoxicity.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Effective Concentrations
If this compound is exhibiting significant cytotoxicity at concentrations required for its intended biological activity, consider the following troubleshooting steps:
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Optimize Exposure Time: Reducing the incubation period of the compound with the cells may decrease toxicity while still allowing for the observation of the desired biological effect.[1]
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Adjust Serum Concentration: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. Experiment with varying serum concentrations in your cell culture medium.[1] Conversely, if the compound is binding to serum proteins and this is hindering its activity, a reduction in serum might be necessary, though this can also impact cell health.[2]
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Co-treatment with Protective Agents: Depending on the suspected mechanism of toxicity, co-administering cytoprotective agents may be beneficial. For instance, if oxidative stress is a concern, antioxidants could be used.[1]
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Media Formulation: Ensure the use of an optimal media formulation for your specific cell type, as this can influence their resilience to stressors.[1]
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Data
Variability in cytotoxicity results can stem from several factors:
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Compound Solubility: Poor solubility of this compound can lead to inconsistent concentrations in your assay.
-
Sonication: Briefly sonicating the compound suspension in the culture medium can aid dissolution.
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Solubilizing Agents: The use of agents like Pluronic F-127 or cyclodextrins can improve the solubility of hydrophobic compounds. It is crucial to test the vehicle alone to ensure it does not contribute to cytotoxicity.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
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Determine Maximum Tolerated Concentration: Perform a dose-response experiment with the solvent to find the highest concentration that does not impact cell viability. For DMSO, this is typically below 0.5%.
-
Optimize Stock Concentration: Prepare a higher concentration stock of your compound to minimize the final solvent volume in your assay.
-
-
Assay Interference: The compound itself may interfere with the cytotoxicity assay's readout. For example, some compounds can directly reduce MTT, leading to false viability readings. Include a cell-free control (compound in media with the assay reagent) to test for such interference.
Issue 3: Distinguishing Between Cytotoxic and Cytostatic Effects
It is important to determine whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect).
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Cell Counting: Monitor the total number of viable and dead cells over the course of the experiment. A cytostatic effect will result in a stable number of viable cells, while a cytotoxic effect will lead to an increase in dead cells and a decrease in viable cells.
-
Utilize Multiple Assays: Employ assays that measure different aspects of cell death. For example, an LDH assay measures membrane integrity (necrosis), while a caspase activity assay can identify apoptosis.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I observe unexpected cell death after treating with this compound?
A1: First, verify the basics of your cell culture conditions. Check for potential pH shifts in the medium and ensure the CO2 level in your incubator is appropriate. Also, test for common cell culture contaminants like mycoplasma. Next, confirm the concentration and purity of your this compound stock. If the issue persists, proceed with the troubleshooting steps for high cytotoxicity.
Q2: How do I prepare this compound for my cell-based assays, especially if it has poor solubility?
A2: Start by dissolving the compound in a minimal amount of a suitable organic solvent like DMSO to create a high-concentration stock. For subsequent dilutions, it is best to perform serial dilutions in your cell culture medium, being mindful of potential precipitation. If solubility remains an issue, consider the use of solubilizing agents as mentioned in the troubleshooting guide.
Q3: What type of control experiments are necessary when assessing the cytotoxicity of this compound?
A3: You should include several controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Cell-Free Control: this compound in media with the assay reagent to check for direct interference.
Q4: Can the this compound's mechanism of action as a GPCR ligand influence the choice of cytotoxicity assay?
A4: Yes. Since H3 receptors are G-protein coupled receptors (GPCRs), their activation can trigger various intracellular signaling pathways. It may be beneficial to use assays that can provide insights into the mode of cell death (apoptosis vs. necrosis). For instance, if the signaling cascade is known to activate apoptotic pathways, an Annexin V/PI staining assay would be highly informative. Additionally, some GPCR screening platforms allow for the parallel detection of cytotoxicity.
Quantitative Data Summary
Since "this compound" is a hypothetical compound, the following table presents illustrative cytotoxicity data that a researcher might generate.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | 45.2 |
| SH-SY5Y (Human Neuroblastoma) | LDH Release | 24 | 68.7 |
| BV-2 (Murine Microglia) | MTT | 24 | > 100 |
| Primary Rat Cortical Neurons | MTT | 48 | 25.8 |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Simplified H3 receptor antagonist signaling pathway.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
Technical Support Center: Overcoming Challenges in H3 Receptor In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo studies involving histamine H3 receptor ligands.
General Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo experiments with H3 receptor targeting compounds.
| Question | Answer |
| 1. Why am I observing a lack of efficacy or inconsistent results with my H3 receptor antagonist/inverse agonist in behavioral models? | Several factors could contribute to this. a) Pharmacokinetics: The compound may have poor brain penetration or a short half-life. Consider conducting pharmacokinetic studies to determine brain and plasma concentrations at the time of behavioral testing. b) Dose Selection: The dose may be suboptimal. H3 receptor antagonists often exhibit a U-shaped dose-response curve. A full dose-response study is recommended. c) Target Engagement: Verify that the compound is engaging the H3 receptor in the brain at the administered doses. In vivo receptor occupancy studies can confirm this.[1] d) Animal Model: The chosen behavioral model may not be sensitive to modulation of the histaminergic system. Ensure the model is appropriate for the cognitive or physiological domain you are investigating.[2] e) Constitutive Activity: The H3 receptor has high constitutive activity, meaning it can signal without an agonist.[3] The effects of an antagonist (which blocks agonist binding) can differ from an inverse agonist (which reduces constitutive activity). Understanding the pharmacology of your compound is crucial. |
| 2. My compound shows high in vitro potency but is inactive in vivo. What are the potential reasons? | This is a common challenge in drug development. a) Blood-Brain Barrier (BBB) Permeability: Many compounds, particularly early imidazole-containing H3 receptor ligands, have difficulty crossing the BBB.[3] In silico predictions, in vitro BBB models, or in vivo pharmacokinetic studies can assess brain penetration. b) Metabolic Instability: The compound may be rapidly metabolized in the liver. In vitro metabolic stability assays with liver microsomes can provide insights. Some imidazole-containing compounds are known to inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions.[3] c) Off-Target Effects: The compound may have off-target activities that counteract its H3 receptor-mediated effects. Broad receptor screening is advisable. |
| 3. I am observing unexpected or adverse effects in my animal models, such as hyperactivity or sedation. How can I troubleshoot this? | a) H1 Receptor Interaction: Histamine released by H3 receptor antagonists acts on other histamine receptors, primarily H1 and H2 receptors. Excessive H1 receptor stimulation can lead to hyperactivity. Conversely, some compounds may have antagonist activity at other receptors, causing sedation. b) Dopaminergic System Interaction: The H3 receptor is a heteroreceptor that modulates the release of other neurotransmitters, including dopamine. This can influence locomotor activity. Depending on the brain region and the specific neuronal circuits involved, either increases or decreases in activity are possible. c) Dose-Related Effects: These effects may be dose-dependent. A careful dose-response analysis is essential to find a therapeutic window with minimal side effects. |
| 4. How do I differentiate between H3 receptor-mediated effects and off-target effects? | a) Use of H3 Receptor Knockout Mice: Testing your compound in H3 receptor knockout mice is a definitive way to determine if the observed effects are mediated by the H3 receptor. The effect should be absent in these animals. b) Pharmacological Blockade: Pre-treating animals with a known, selective H3 receptor agonist should block the effects of your antagonist/inverse agonist. c) Correlation with Receptor Occupancy: A strong correlation between the dose-response of the behavioral effect and the dose-response of H3 receptor occupancy in the brain provides strong evidence for on-target activity. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the main signaling pathways activated by the H3 receptor? | The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The H3 receptor can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways. Activation of the H3 receptor also inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release. |
| 2. What are the expected physiological outcomes of administering an H3 receptor antagonist/inverse agonist in vivo? | By blocking the inhibitory H3 autoreceptor on histaminergic neurons, these compounds increase the synthesis and release of histamine in the brain. They also block H3 heteroreceptors on other neurons, leading to the enhanced release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This neurochemical profile translates into several potential physiological effects, including increased wakefulness, improved cognitive performance in various domains (attention, learning, and memory), and potential anticonvulsant effects. |
| 3. How do I select an appropriate dose range for my in vivo studies? | Dose selection should be based on a combination of in vitro potency (Ki or IC50 values), in vivo receptor occupancy data if available, and published data for similar compounds. It is crucial to perform a dose-response study to identify the optimal dose, as H3 receptor antagonists can have a narrow therapeutic window and may show a U-shaped dose-response curve. For example, doses for various H3 receptor antagonists in rodent models have ranged from 0.1 mg/kg to 60 mg/kg. |
| 4. What are some common behavioral models used to assess the efficacy of H3 receptor ligands? | The choice of model depends on the therapeutic indication. For cognitive enhancement, common models include the novel object recognition test, the Morris water maze, and the five-trial inhibitory avoidance task. To assess wakefulness-promoting effects, electroencephalography (EEG) recording in freely moving animals is the gold standard. Models of narcolepsy are also used. For studying effects on neuropsychiatric disorders, models of schizophrenia or ADHD may be employed. |
| 5. Are there known toxicity concerns with H3 receptor ligands? | Some early H3 receptor ligands were abandoned due to toxicity. However, newer generations of compounds have shown better safety profiles. For any new compound, it is essential to conduct toxicity studies. One study on the H3 receptor antagonist DL76 found no reproductive or fetal toxicity in mice at anticonvulsant doses. Another study with ABT-288 in humans reported adverse events such as hot flush, headache, abnormal dreams, insomnia, nausea, and dizziness at higher doses. |
Quantitative Data Summary
The following tables summarize in vitro and in vivo data for some representative H3 receptor ligands. This data is intended for comparison and to guide experimental design.
Table 1: In Vitro Binding Affinities and Functional Activities
| Compound | Species | Assay | Ki (nM) | IC50 (nM) | Reference |
| ABT-288 | Human | Receptor Binding | 1.9 | ||
| ABT-288 | Rat | Receptor Binding | 8.2 | ||
| AR71 | Human | Receptor Binding | 24 | ||
| AR71 | Human | cAMP Accumulation | 83.5 | ||
| Compound 13 | Human | Receptor Binding | 25 | ||
| Compound 13 | Human | MAO-B Inhibition | 4 | ||
| Thioperamide | Rat | Receptor Binding | 4 |
Table 2: In Vivo Doses and Effects
| Compound | Species | Dose Range | Route | Observed Effect | Reference |
| ABT-239 | Rat | 0.01 - 3 mg/kg | i.p. | Improved short-term memory, increased ACh release | |
| DL76 | Mouse | 7.5 - 60 mg/kg | i.p. | Protection against MES-induced seizures | |
| Compound 13 | Rat | 3 mg/kg | i.p. | Decreased food/water intake, increased dopamine | |
| ABT-288 | Human | 0.1 - 40 mg | oral | Generally well-tolerated, dose-proportional exposure |
Detailed Experimental Protocols
1. Protocol for In Vivo H3 Receptor Occupancy Study
This protocol is a generalized method based on the principles described for [³H]-A-349821.
-
Objective: To determine the relationship between the administered dose of a novel H3 receptor antagonist and the degree of H3 receptor occupancy in the brain.
-
Materials:
-
Test H3 receptor antagonist
-
Radiolabeled H3 receptor antagonist (e.g., [³H]-A-349821)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Vehicle for drug administration
-
Scintillation counter and vials
-
Brain tissue homogenization buffer
-
-
Procedure:
-
Divide animals into groups, including a vehicle control group and several groups receiving different doses of the test antagonist.
-
Administer the test antagonist or vehicle via the intended clinical route (e.g., intraperitoneally, i.p.).
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After a specific pretreatment time (e.g., 30 minutes), administer a tracer dose of the radiolabeled H3 receptor antagonist intravenously (i.v.).
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After a further interval (e.g., 30 minutes), euthanize the animals and rapidly excise the brains.
-
Dissect brain regions of interest: a region with high H3 receptor density (e.g., cerebral cortex) and a region with low density (e.g., cerebellum, to measure non-specific binding).
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Weigh the tissue samples and determine the amount of radioactivity in each sample using a scintillation counter.
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Calculate specific binding in the cortex by subtracting the radioactivity in the cerebellum from the radioactivity in the cortex.
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Determine H3 receptor occupancy for each dose group as the percentage reduction in specific binding compared to the vehicle-treated group.
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Plot the dose-occupancy curve to determine the dose required to achieve 50% receptor occupancy (ED50).
-
2. Protocol for Novel Object Recognition (NOR) Test
This protocol assesses short-term recognition memory, a cognitive domain affected by H3 receptor modulation.
-
Objective: To evaluate the effect of an H3 receptor ligand on recognition memory in rodents.
-
Materials:
-
Test compound
-
Open field arena (e.g., 50x50x50 cm)
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Two sets of identical objects (e.g., small plastic toys, metal blocks)
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A novel object, different in shape and texture from the familiar objects
-
Video tracking software
-
-
Procedure:
-
Habituation: For 2-3 days, allow each animal to explore the empty arena for 5-10 minutes to reduce anxiety and novelty-induced exploratory behavior.
-
Drug Administration: On the test day, administer the test compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes).
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Training (Familiarization) Phase: Place two identical objects (A1 and A2) in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose.
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Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
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Testing Phase: Place one of the familiar objects (A1) and a new, novel object (B) in the same locations in the arena. Allow the animal to explore for a set period (e.g., 5 minutes).
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Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one. Compare the DI between treatment groups.
-
Mandatory Visualizations
Caption: H3 Receptor Signaling Pathways.
Caption: General Workflow for In Vivo Studies of H3R Ligands.
References
- 1. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: H3 Receptor-MO-1 Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the H3 receptor modulator, MO-1. The following information is designed to assist in refining experimental protocols for specific cell lines and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is H3 receptor-MO-1 and what is its primary mechanism of action?
A1: this compound is a modulator of the histamine H3 receptor.[1][2] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[3] It acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.[3] MO-1 is designed to interact with this receptor, though its specific agonist, antagonist, or inverse agonist properties need to be determined in the experimental context.
Q2: Which cell lines are suitable for studying this compound?
A2: The choice of cell line depends on the research question. For initial characterization and screening, recombinant cell lines like CHO-K1 or HEK293 stably expressing the human H3 receptor are commonly used.[4] For studying the effects of MO-1 in a more disease-relevant context, various cancer cell lines that endogenously express the H3 receptor, such as breast cancer lines (MDA-MB-231, MCF-7) or non-small cell lung cancer lines (H1975, H460, A549), can be employed.
Q3: What are the key functional assays to characterize the activity of MO-1?
A3: The primary functional assays for H3 receptor modulators include:
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cAMP Accumulation Assays: Since the H3 receptor is typically coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.
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GTPγS Binding Assays: This assay directly measures the activation of G proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
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Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) linked to a response element that is sensitive to changes in downstream signaling pathways.
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Calcium Mobilization Assays: While less common for Gi/o-coupled receptors, some H3 receptor signaling can lead to changes in intracellular calcium, which can be measured using fluorescent dyes like Fluo-4.
Q4: How can I determine if MO-1 is an agonist, antagonist, or inverse agonist?
A4:
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Agonist: An agonist will mimic the effect of histamine, leading to a decrease in cAMP levels or an increase in GTPγS binding.
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Antagonist: A neutral antagonist will block the effect of an agonist (like histamine) but will have no effect on the basal activity of the receptor on its own.
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Inverse Agonist: The H3 receptor exhibits high constitutive activity (basal signaling in the absence of an agonist). An inverse agonist will bind to the receptor and reduce this basal activity, for instance, by increasing basal cAMP levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cAMP assay results | 1. Inconsistent cell number. 2. Phosphodiesterase (PDE) activity degrading cAMP. 3. Suboptimal forskolin concentration. | 1. Ensure accurate cell counting and even seeding in microplates. 2. Always include a PDE inhibitor, such as IBMX (0.5 mM), in your assay buffer. 3. Titrate forskolin to find a concentration that provides a robust signal window without causing cytotoxicity. |
| Low signal-to-noise ratio in GTPγS binding assay | 1. Insufficient receptor expression in cell membranes. 2. Suboptimal concentrations of GDP, MgCl2, or saponin. 3. High non-specific binding. | 1. Optimize the amount of cell membrane protein per well. A titration from 1.62 µg to 30 µg per well may be necessary to find the optimal concentration. 2. Empirically determine the optimal concentrations. For example, GDP around 3 µM and MgCl2 at 10 mM have been shown to be effective. Saponin, a mild detergent, can improve GTP binding and should be optimized (e.g., around 100 µg/ml). 3. Include a non-specific binding control (e.g., high concentration of unlabeled GTPγS) and subtract this from all measurements. |
| No observable effect of MO-1 in a specific cell line | 1. Low or absent H3 receptor expression. 2. MO-1 is insoluble or unstable in the assay buffer. 3. The chosen downstream readout is not coupled to H3R in that cell type. | 1. Verify H3 receptor expression at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. 2. MO-1 is soluble in DMSO. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects. Prepare fresh dilutions of MO-1 for each experiment. 3. Investigate alternative signaling pathways. The H3 receptor can also signal through the MAPK/ERK and Akt pathways. |
| Unexpected agonist-like activity from a supposed antagonist | The compound may be a partial agonist. | Perform a full dose-response curve. A partial agonist will produce a submaximal response compared to a full agonist like histamine. |
Experimental Protocols
cAMP Accumulation Assay Protocol
This protocol is designed to measure the ability of H3R modulators to alter intracellular cAMP levels in cells expressing the H3 receptor.
Materials:
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CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
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Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
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Forskolin.
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Test compound (MO-1).
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cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
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Seed cells in a 96-well plate and culture overnight.
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Prepare serial dilutions of the test compound (MO-1) in assay buffer.
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Remove the culture medium and wash the cells once with assay buffer.
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To measure inverse agonism, add the diluted test compounds to the wells and incubate for 15-30 minutes at 37°C.
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To measure agonism, add the test compounds.
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To measure antagonism, pre-incubate the cells with the antagonist before adding a known agonist.
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(Optional) To enhance the signal for inverse agonism, a low concentration of forskolin can be added to stimulate adenylyl cyclase.
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Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
GTPγS Binding Assay Protocol
This assay directly measures the activation of G proteins by the H3 receptor.
Materials:
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Cell membranes from cells expressing the H3 receptor.
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Assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 100 mM NaCl, 3 µM GDP.
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[35S]GTPγS or a fluorescently labeled GTP analog (e.g., Eu-GTP).
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Test compound (MO-1).
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Saponin.
Procedure:
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In a 96-well plate, add the cell membranes, assay buffer containing saponin, and diluted test compounds.
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Incubate for 15 minutes at 30°C.
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Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.
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Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction and separate bound from free [35S]GTPγS using a filter plate.
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Measure the radioactivity on the filter using a scintillation counter.
Data Analysis: Plot the amount of bound GTPγS against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the degree of stimulation over basal levels.
Signaling Pathways and Workflows
Caption: Canonical H3 Receptor Signaling Pathways.
Caption: General Workflow for H3R-MO-1 Characterization.
Caption: Troubleshooting Logic for Null Results.
References
Navigating Unexpected Outcomes in H3 Receptor Modulation Experiments with MO-1
Technical Support & Troubleshooting Guide
Researchers and drug development professionals investigating the histamine H3 receptor (H3R) often encounter complex signaling interactions and unexpected experimental results. This guide addresses potential challenges when working with H3R modulators, using the hypothetical compound "MO-1" as a case study for a novel H3 receptor antagonist/inverse agonist.
Frequently Asked Questions (FAQs)
Q1: We are seeing a weaker than expected increase in cAMP levels after treating our cells with MO-1. What could be the cause?
A1: A diminished cAMP response with an H3R inverse agonist like MO-1 can stem from several factors. H3 receptors are coupled to Gαi/o proteins, and their constitutive activity suppresses adenylyl cyclase, thus lowering basal cAMP levels.[1][2][3] An inverse agonist is expected to block this constitutive activity, leading to an increase in cAMP.[1] Potential reasons for a weak response include:
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Low Receptor Expression: The cell line used may have insufficient H3 receptor expression to produce a robust cAMP signal.
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Assay Conditions: The concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX) may be too low, leading to rapid degradation of cAMP.[1]
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Compound Potency: MO-1 may have lower potency than anticipated, or there could be issues with its stability or solubility in the assay buffer.
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Cellular Health: The health and passage number of the cells can significantly impact their signaling capacity.
Troubleshooting Steps:
-
Confirm Receptor Expression: Quantify H3R expression levels in your cell line using techniques like radioligand binding or western blotting.
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Optimize Assay Parameters: Titrate the concentration of the PDE inhibitor and forskolin (if used to amplify the signal) to establish an optimal assay window.
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Verify Compound Integrity: Confirm the concentration and stability of your MO-1 stock solution.
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Use a Control Compound: Run the assay in parallel with a well-characterized H3R inverse agonist (e.g., Pitolisant) to validate the assay system.
Q2: Our in vivo studies with MO-1 in rats are showing inconsistent behavioral effects compared to the in vitro data. Why might this be?
A2: Discrepancies between in vitro and in vivo results are common in pharmacology. For H3R antagonists, this can be particularly complex due to the receptor's widespread distribution and function as both an autoreceptor and a heteroreceptor.
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Pharmacokinetics: MO-1 may have poor blood-brain barrier penetration, rapid metabolism, or a short half-life in vivo.
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Off-Target Effects: MO-1 might be interacting with other receptors. For instance, some imidazole-based H3R antagonists have shown off-target effects at H1 receptors or cytochrome P450 enzymes.
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Species Differences: There are known species differences in H3 receptor pharmacology and splice variants, which can lead to different in vivo responses between, for example, rats and humans.
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Complex Neurotransmitter Interactions: H3 receptors modulate the release of numerous neurotransmitters, including dopamine, acetylcholine, and serotonin. The net behavioral effect of MO-1 will be the sum of these complex interactions, which cannot be fully replicated in a simple in vitro assay.
Troubleshooting Workflow:
References
"H3 receptor-MO-1" and potential interference with assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H3 receptor-MO-1 in various assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a modulator of the histamine H3 receptor (H3R).[1][2][3] It is primarily used as a reference compound in research to study the role of the H3 receptor in neurological and immunological processes, with a focus on neurodegeneration and cognitive disorders.[1]
Q2: What is the molecular weight and chemical formula of this compound?
The molecular weight of this compound is 341.45 g/mol , and its chemical formula is C20H27N3O2.[1]
Q3: In what solvent is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
Q4: What are the recommended storage conditions for this compound?
It is recommended to store this compound at room temperature. Always refer to the Certificate of Analysis for specific storage recommendations.
Troubleshooting Guide for H3 Receptor Assays Using MO-1
This guide addresses potential issues and interference that may be encountered when using this compound in common H3 receptor assays.
Issue 1: Inconsistent or Unexpected Results in Radioligand Binding Assays
Possible Cause:
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Interference from Assay Reagents: Components of the assay buffer or the vehicle used to dissolve this compound may be interfering with the binding of the radioligand.
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Non-Specific Binding: this compound, like many small molecules, may exhibit non-specific binding to filter plates or other assay components, leading to inaccurate measurements.
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Compound Degradation: Improper storage or handling of this compound could lead to its degradation, affecting its binding affinity.
Troubleshooting Steps:
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Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells to account for any effects of the solvent on the assay.
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Optimize Blocking Agents: Ensure that the assay buffer contains an appropriate concentration of a blocking agent (e.g., bovine serum albumin, BSA) to minimize non-specific binding.
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Filter Plate Selection: Test different types of filter plates (e.g., with different coatings) to identify one that minimizes non-specific binding of your compounds.
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Confirm Compound Integrity: If degradation is suspected, verify the purity and integrity of your this compound stock solution using an appropriate analytical method (e.g., HPLC).
Issue 2: High Background Signal in Functional Assays (e.g., GTPγS Binding Assay)
Possible Cause:
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Constitutive Activity of H3 Receptor: The histamine H3 receptor is known to have high constitutive activity, meaning it can signal in the absence of an agonist, leading to a high basal level of GTPγS binding.
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Detergent Effects: Some detergents, like saponin, used to permeabilize cell membranes can affect the signal window if not used at an optimal concentration.
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Reagent Contamination: Contamination of assay reagents with substances that activate or inhibit G-protein signaling can lead to high background.
Troubleshooting Steps:
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Optimize Membrane Concentration: Titrate the amount of cell membrane preparation used in the assay to find the optimal concentration that provides a good signal-to-background ratio.
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Detergent Optimization: If using saponin or another detergent, perform a concentration-response curve to determine the optimal concentration that maximizes the specific signal.
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Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and are free from contamination.
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Include Reference Compounds: Always run a known H3 receptor agonist and antagonist/inverse agonist as positive and negative controls to validate the assay performance.
Quantitative Data Summary
The following tables summarize key parameters for this compound and typical conditions for H3 receptor assays.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 341.45 g/mol | |
| Chemical Formula | C20H27N3O2 | |
| CAS Number | 1240914-03-7 | |
| Solubility | 10 mM in DMSO | |
| Storage | Room Temperature |
Table 2: Typical Parameters for H3 Receptor Radioligand Binding Assay
| Parameter | Typical Value/Condition | Reference |
| Cell Membranes | HEK293 or CHO cells expressing human H3 receptor | |
| Radioligand | [3H]Nα-methylhistamine ([3H]NAMH) | |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, with MgCl2 | |
| Incubation Time | 60-120 minutes | |
| Incubation Temperature | 25°C or 30°C | |
| Non-specific Binding | Determined in the presence of a saturating concentration of an unlabeled ligand (e.g., histamine or clobenpropit) |
Table 3: Typical Parameters for H3 Receptor GTPγS Binding Assay
| Parameter | Typical Value/Condition | Reference |
| Membranes | Human recombinant H3R membranes | |
| GTP Analog | [35S]GTPγS or Eu-GTP | |
| Assay Buffer | 50 mM HEPES, pH 7.4, with NaCl, MgCl2, GDP | |
| Detergent | Saponin (e.g., 100 µg/ml) | |
| Incubation Time | 30-60 minutes | |
| Incubation Temperature | 30°C |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for H3 Receptor
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound.
Materials:
-
Cell membranes from cells stably expressing the human H3 receptor.
-
Radioligand (e.g., [3H]Nα-methylhistamine).
-
This compound and other test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize them in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend them in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate for 60-120 minutes at 25°C or 30°C to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Functional Assay for H3 Receptor
This protocol measures the functional activity of this compound by quantifying its effect on G-protein activation.
Materials:
-
Cell membranes from cells expressing the human H3 receptor.
-
[35S]GTPγS.
-
This compound and other test compounds (agonists, antagonists).
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP).
-
Saponin.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, assay buffer containing saponin, and the diluted test compounds.
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.
-
Quantification: Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists/antagonists) and the degree of stimulation or inhibition of basal signaling.
Visualizations
Caption: H3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Minimizing degradation of "H3 receptor-MO-1" in solution
Technical Support Center: H3 Receptor-MO-1
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues related to the stability and handling of this compound.
FAQ 1: Compound Handling and Storage
Question: I just received my vial of this compound. What are the best practices for initial handling and long-term storage?
Answer:
Proper initial handling and storage are critical to maintaining the integrity of this compound.
-
Initial Receipt: Upon receipt, briefly centrifuge the vial to ensure all material is at the bottom. Inspect the vial for any damage to the seal.
-
Solid Form Storage: For long-term storage in solid form, keep the compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. A desiccator can provide additional protection against humidity.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate anhydrous solvent like DMSO.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes in amber-colored vials.[1][2]
-
Stock Solution Storage: Store the aliquoted stock solutions at -80°C for maximum stability.
FAQ 2: Inconsistent Experimental Results
Question: My experimental results with this compound are inconsistent or show a loss of potency over time. What could be the cause?
Answer:
Inconsistent results are often a symptom of compound degradation in your assay medium. The chemical stability of a compound can be influenced by several factors, including pH, temperature, light, and the presence of reactive species.
Use the following troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent results.
FAQ 3: Solvent and Buffer Selection
Question: What is the best solvent for this compound, and how do I ensure stability in my aqueous assay buffer?
Answer:
Solvent choice is critical for both solubility and stability.
-
Stock Solutions: High-purity, anhydrous DMSO is a common choice for creating concentrated stock solutions of non-polar compounds.
-
Aqueous Solutions: Working solutions in aqueous buffers should be prepared fresh for each experiment from the DMSO stock. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent effects or cellular toxicity.
-
Buffer pH: The stability of small molecules can be highly pH-dependent. If you suspect pH-related degradation (hydrolysis), it is advisable to test the stability of this compound in a range of buffers with different pH values.
Data Presentation: Solvent and pH Stability
The following tables summarize hypothetical stability data for this compound. Note: This data is illustrative. Users should perform their own stability studies.
Table 1: Stability of this compound in Common Solvents at -20°C over 6 Months
| Solvent | Initial Purity (%) | Purity after 6 Months (%) | Degradation (%) |
| DMSO (Anhydrous) | 99.8 | 99.5 | 0.3 |
| Ethanol | 99.7 | 96.1 | 3.6 |
| Acetonitrile | 99.8 | 98.2 | 1.6 |
Table 2: Impact of pH on the Stability of this compound in Aqueous Buffer at 37°C over 24 Hours
| Buffer pH | Initial Concentration (µM) | Concentration after 24h (µM) | Degradation (%) |
| 5.0 | 10 | 8.1 | 19 |
| 7.4 | 10 | 9.7 | 3 |
| 8.5 | 10 | 7.2 | 28 |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify likely degradation pathways and establish the stability-indicating nature of your analytical method. This involves subjecting the compound to stress conditions more severe than those used in accelerated stability testing.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal: Incubate solutions and solid compound at 60°C in a calibrated oven.
-
Photolytic: Expose the compound in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep a sample under ambient temperature, protected from light.
-
-
Sampling: Take samples at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.
-
Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify potential degradants.
-
Signaling Pathway Context
Understanding the mechanism of action is key to designing relevant experiments. The H3 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As a presynaptic autoreceptor and heteroreceptor, it modulates the release of histamine and other neurotransmitters.
Caption: Simplified H3 receptor signaling pathway.
References
Validation & Comparative
Cross-validation of "H3 receptor-MO-1" effects in different experimental models
Introduction: The histamine H3 receptor (H3R) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2][3] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[4][5] Consequently, H3R antagonists and inverse agonists are being actively investigated for their potential to enhance cognitive function and promote wakefulness.
This guide provides a framework for the cross-validation of a hypothetical H3 receptor modulator, designated "H3 receptor-MO-1," by comparing its potential effects with those of established H3R antagonists/inverse agonists across various experimental models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the methodologies and data interpretation required to build a robust pharmacological profile for a novel H3R ligand.
Comparative Efficacy of H3 Receptor Antagonists/Inverse Agonists
The following tables summarize the quantitative data for well-characterized H3 receptor antagonists, providing a benchmark for the evaluation of "this compound."
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Experimental Model | Reference |
| Pitolisant | ~1-5 (human H3R) | Inverse agonist activity at constitutively active H3R | Recombinant cell lines expressing human H3R | |
| Thioperamide | ~2-10 (rat H3R) | Antagonist at histamine-induced [3H]-arachidonic acid release | Rat brain slices | |
| Ciproxifan | ~1-3 (human H3R) | Potentiation of histamine release | Rat brain synaptosomes | |
| GSK189254 | ~1 (human H3R) | High-affinity antagonist | Recombinant cell lines | |
| A-349,821 | ~0.1-0.5 (human H3R) | High-affinity inverse agonist | Recombinant cell lines |
Table 2: In Vivo Neurochemical and Behavioral Effects
| Compound | Model | Dose Range | Key Findings | Reference |
| Pitolisant | Narcolepsy models (e.g., canine, murine) | 1-10 mg/kg | Increased wakefulness, decreased cataplexy | |
| Thioperamide | Rodent models of cognitive impairment | 5-20 mg/kg | Improved performance in novel object recognition and Morris water maze tasks | |
| Ciproxifan | Microdialysis in freely moving rats | 1-10 mg/kg | Increased release of histamine, acetylcholine, and dopamine in the prefrontal cortex | |
| GSK189254 | Receptor occupancy studies in rats | 0.1-1 mg/kg | High brain penetration and target engagement |
Experimental Protocols
A thorough cross-validation of "this compound" would necessitate a battery of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of "this compound" for the H3 receptor.
-
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat H3 receptor, or from brain tissue known to have high H3R density (e.g., cortex, striatum).
-
Incubation: Membranes are incubated with a specific radioligand for the H3 receptor (e.g., [3H]Nα-methylhistamine or a radiolabeled antagonist like [3H]A-349,821) and varying concentrations of the unlabeled test compound ("this compound").
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. In Vivo Microdialysis
-
Objective: To measure the effect of "this compound" on neurotransmitter release in specific brain regions.
-
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized rodent.
-
Perfusion: After a recovery period, the probe is perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after systemic administration of "this compound" or vehicle.
-
Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., histamine, acetylcholine, dopamine) in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug administration levels.
-
3. Novel Object Recognition (NOR) Task
-
Objective: To assess the pro-cognitive effects of "this compound" on recognition memory.
-
Protocol:
-
Habituation: Rodents are habituated to an open-field arena.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Inter-trial Interval: After a specific delay, the animal is removed from the arena.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
-
Visualizing Pathways and Processes
To further elucidate the context of H3 receptor modulation, the following diagrams illustrate key signaling pathways, experimental workflows, and the logic of cross-validation.
Caption: H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for H3R Modulator Evaluation.
References
- 1. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to H3 Receptor Ligands: Benchmarking MO-1 Against First-Generation Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel histamine H3 receptor (H3R) modulator, MO-1, against well-established first-generation H3R ligands. Due to the limited availability of public data on H3 receptor-MO-1, this document serves as a foundational framework. It offers a comprehensive overview of the pharmacological profiles of key first-generation compounds, detailed experimental protocols for H3R ligand characterization, and the necessary tools for a direct comparative analysis once experimental data for MO-1 becomes available.
Histamine H3 Receptor Signaling Pathways
The histamine H3 receptor is a Gi/o-coupled presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its activation initiates a cascade of intracellular events, making it a significant target for therapeutic intervention in neurological and cognitive disorders.
Caption: H3 Receptor Signaling Cascade.
Comparative Analysis of First-Generation H3R Ligands
First-generation H3R antagonists are characterized by an imidazole-containing core structure, similar to histamine. While potent, these compounds often exhibit limited selectivity and brain penetration. The following tables summarize the in vitro pharmacological data for three prominent first-generation H3R ligands: Thioperamide, Ciproxifan, and Clobenpropit.
Table 1: H3 Receptor Binding Affinity of First-Generation Ligands
| Compound | Species | Radioligand | Preparation | pKi / pKD (mean ± SEM) | Reference |
| Thioperamide | Rat | [³H]-Nα-methylhistamine | Cortical Membranes | 8.4 ± 0.2 | [1][2] |
| Human | [³H]-Nα-methylhistamine | Recombinant | 8.37 | [3] | |
| Ciproxifan | Rat | [¹²⁵I]Iodoproxyfan | Striatal Membranes | 9.15 | [4] |
| Human | [³H]-Nα-methylhistamine | Recombinant | 8.7 | [3] | |
| Clobenpropit | Guinea Pig | [³H]-Clobenpropit | Cerebral Cortex | 10.59 ± 0.17 | |
| Human | [³H]-Nα-methylhistamine | Recombinant | 9.46 |
Table 2: Receptor Selectivity Profile of First-Generation H3R Ligands
| Compound | H1 Receptor (pKi) | H2 Receptor (pKi) | H4 Receptor (pKi) | Other Notable Off-Target Affinity (pKi) | Reference |
| Thioperamide | < 5 | < 5 | 6.8 | 5-HT3 (6.9), σ1 (6.7) | |
| Ciproxifan | < 6 | < 6 | 6.4 | - | |
| Clobenpropit | < 6 | < 6 | 7.9 | σ1 (7.0) |
Experimental Protocols for H3R Ligand Characterization
To facilitate a direct and standardized comparison of MO-1 with existing ligands, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the H3 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the H3R-mediated inhibition of adenylyl cyclase.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclam-based molybdenum carbonyl complexes as a novel class of cytotoxic agents - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ05233A [pubs.rsc.org]
- 3. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Histamine H3 Receptor Inverse Agonists: A Guide for Researchers
A comparative analysis of the pharmacological properties of well-characterized histamine H3 receptor (H3R) inverse agonists, Pitolisant and ABT-239, is presented below. It is important to note that a thorough search of scientific literature and commercial databases did not yield any peer-reviewed experimental data or replication studies for a compound referred to as "H3 receptor-MO-1". Therefore, a direct comparison with this agent is not possible at this time.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the experimental data and methodologies for two prominent H3R inverse agonists.
Introduction to Histamine H3 Receptor Inverse Agonism
The histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. Additionally, it functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. A key characteristic of the H3R is its high constitutive activity, meaning it can signal in the absence of an agonist. Inverse agonists are compounds that bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling activity. This mechanism is distinct from neutral antagonists, which only block the action of agonists.
Data Presentation: Pitolisant vs. ABT-239
The following tables summarize the quantitative data for Pitolisant and ABT-239 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities and Functional Activity
| Parameter | Pitolisant | ABT-239 | Reference(s) |
| Binding Affinity (Ki) | |||
| Human H3R | 0.16 nM | 0.2 nM (pKi = 9.5) | [1],[2] |
| Rat H3R | ~3.2 nM (20-fold lower than human) | 1.26 nM (pKi = 8.9) | [1],[2] |
| Functional Activity | |||
| Inverse Agonism (EC50/pEC50) | EC50 = 1.5 nM (human H3R) | pEC50 = 8.2 (human H3R, [35S]GTPγS) | [1] |
| Antagonism (pKb/pA2) | - | pKb = 9.0 (human H3R, [35S]GTPγS) | |
| Selectivity | High selectivity over H1, H2, H4 receptors | >1000-fold selective vs. H1, H2, H4 receptors |
Table 2: Effects on Neurotransmitter Release
| Neurotransmitter | Pitolisant | ABT-239 | Reference(s) |
| Histamine | Enhances release | Enhances release | |
| Acetylcholine | Enhances release | Enhances release in frontal cortex and hippocampus | |
| Dopamine | Enhances release in prefrontal cortex, but not nucleus accumbens | Enhances release in frontal cortex, but not striatum | , |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the H3 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated H3 receptor ligand, such as [3H]Nα-methylhistamine ([3H]NAMH).
-
Test Compounds: Pitolisant, ABT-239, or other unlabeled ligands.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 5 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
2. Procedure:
-
Membrane Preparation: Thaw and homogenize frozen cell pellets expressing the H3 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, incubate cell membranes (e.g., ~100 µg protein/well) with a fixed concentration of [3H]NAMH (e.g., ~0.6 nM) and varying concentrations of the test compound.
-
Incubation: Incubate the plate for 30-60 minutes at 25°C to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a filter plate pre-soaked in polyethyleneimine. This traps the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation and is particularly useful for characterizing inverse agonists.
1. Materials and Reagents:
-
Cell Membranes: Prepared from cells expressing the H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.
-
[35S]GTPγS.
-
Test Compounds.
-
Unlabeled GTPγS (for non-specific binding determination).
2. Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, assay buffer, and serial dilutions of the test compounds.
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation: Add [35S]GTPγS (final concentration ~0.1 nM) to start the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Similar to the radioligand binding assay, terminate the reaction by filtration.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50 (for inverse agonists) or pKb (for antagonists).
Mandatory Visualization
Signaling Pathways
The histamine H3 receptor is primarily coupled to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R signaling can also involve other pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK/ERK) pathways. Furthermore, H3Rs can form heteromers with other receptors, such as the dopamine D2 receptor, leading to complex cross-talk and modulation of downstream signaling.
References
"H3 receptor-MO-1" head-to-head comparison with pitolisant
A detailed analysis for researchers and drug development professionals.
In the landscape of histamine H3 receptor modulation, pitolisant (Wakix®) stands as a well-characterized antagonist/inverse agonist with established clinical applications. This guide provides a comprehensive comparison between the known entity, pitolisant, and a lesser-known modulator, H3 receptor-MO-1. While extensive data is available for pitolisant, a thorough search of publicly available scientific literature and databases did not yield any specific experimental data for this compound. This document, therefore, presents a detailed profile of pitolisant and outlines the necessary experimental framework for the future characterization of this compound to enable a true head-to-head comparison.
Overview of Compounds
Pitolisant is the first-in-class histamine H3 receptor antagonist/inverse agonist to receive clinical approval.[1] It is used for the treatment of excessive daytime sleepiness (EDS) in patients with narcolepsy.[1][2] By blocking the autoinhibitory effect of histamine on H3 receptors, pitolisant increases the synthesis and release of histamine in the brain, leading to enhanced wakefulness.[3] It also modulates the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1]
This compound is commercially available and described as a modulator of the histamine H3 receptor. However, specific details regarding its mechanism of action (e.g., antagonist, agonist, inverse agonist), binding affinity, functional potency, and selectivity are not publicly available. Its chemical formula is C20H27N3O2 and its CAS number is 1240914-03-7.
Quantitative Data Comparison
Due to the absence of publicly available data for this compound, a direct quantitative comparison is not possible at this time. The following tables summarize the available pharmacological data for pitolisant and provide a template for the data required for this compound.
Table 1: Pharmacological Profile of Pitolisant
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.16 nM | Recombinant human H3 receptors | |
| Inverse Agonist Activity (EC50) | 1.5 nM | Recombinant human H3 receptors | |
| Functional Inhibition (IC50) | 5.3 nM | [125I]iodoproxyfan binding on human cerebral cortex | |
| Receptor Occupancy | 84 ± 7% | Human brain (in vivo PET at 40 mg dose) |
Table 2: Pharmacological Profile of this compound (Data Not Available)
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | Data Not Available | ||
| Functional Activity (EC50/IC50) | Data Not Available | ||
| Mechanism of Action | Data Not Available | ||
| Selectivity Profile | Data Not Available |
Signaling Pathways and Experimental Workflows
To understand the context in which these compounds operate and how they would be evaluated, the following diagrams illustrate the H3 receptor signaling pathway and a typical experimental workflow for characterizing a novel H3 receptor modulator.
References
- 1. Buy Flosulide (EVT-255605) | 80937-31-1 [evitachem.com]
- 2. Molecular and pharmacological characterization of the mouse histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hemagglutinin-like proteins of basal vertebrate influenza-like viruses exhibit sialic-acid receptor binding disparity and their structural bases | PLOS Pathogens [journals.plos.org]
Assessing the In Vivo Efficacy of H3 Receptor Antagonist "H3R-MO-1" Against Placebo in a Preclinical Model of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel, selective histamine H3 receptor (H3R) antagonist, "H3R-MO-1," against a placebo control in a scopolamine-induced cognitive impairment model in rodents. The data and protocols presented herein are intended to serve as a resource for researchers in the fields of neuroscience and drug development, offering insights into the potential therapeutic utility of H3R antagonists for cognitive disorders.
Introduction to H3R-MO-1 and the Role of H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS).[1][2] Its primary function is to modulate the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2][3] By antagonizing the H3 receptor, compounds like H3R-MO-1 are hypothesized to increase the synaptic levels of these neurotransmitters, thereby enhancing cognitive processes such as memory and attention. Several H3 receptor antagonists have shown pro-cognitive effects in preclinical studies and are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and narcolepsy.
H3R-MO-1 is a novel, potent, and selective H3 receptor antagonist with high blood-brain barrier permeability, making it a promising candidate for CNS-targeted therapies. This guide details a head-to-head in vivo comparison of H3R-MO-1 with a placebo to rigorously assess its efficacy in a validated animal model of cognitive dysfunction.
Experimental Design and Rationale
The study utilizes a scopolamine-induced amnesia model in rats, a well-established paradigm for evaluating pro-cognitive drug candidates. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory, mimicking certain aspects of dementia. The Novel Object Recognition (NOR) test is employed as the behavioral endpoint to assess recognition memory.
Experimental Workflow
Caption: Experimental workflow for the in vivo assessment of H3R-MO-1.
Detailed Experimental Protocol
1. Animals:
-
Species: Male Wistar rats (250-300g).
-
Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Animals were acclimatized to the housing facilities for at least 7 days prior to the experiment.
2. Drug Formulation and Dosing:
-
H3R-MO-1: Dissolved in a vehicle of 0.5% methylcellulose in sterile water to a final concentration of 2 mg/mL for oral gavage (p.o.). Dose: 10 mg/kg.
-
Placebo: The placebo consisted of the vehicle solution (0.5% methylcellulose in sterile water) and was formulated to be visually indistinguishable from the H3R-MO-1 solution.
-
Scopolamine: Scopolamine hydrobromide (Sigma-Aldrich) was dissolved in sterile saline (0.9% NaCl) to a concentration of 0.5 mg/mL for intraperitoneal (i.p.) injection.
3. Novel Object Recognition (NOR) Test:
-
Apparatus: An open-field arena (50 cm x 50 cm x 40 cm) made of non-reflective material.
-
Habituation: Rats were habituated to the empty arena for 10 minutes on two consecutive days prior to the test day.
-
Dosing and Induction: On the test day, rats were administered either vehicle, placebo, or H3R-MO-1 (10 mg/kg, p.o.). Thirty minutes later, all rats received an i.p. injection of scopolamine (0.5 mg/kg).
-
Training Phase (T1): Thirty minutes after scopolamine injection, each rat was placed in the arena containing two identical objects and allowed to explore for 5 minutes. The time spent exploring each object was recorded. Exploration was defined as sniffing or touching the object with the nose or forepaws.
-
Test Phase (T2): After a 1-hour inter-trial interval, one of the familiar objects was replaced with a novel object. The rat was returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects was recorded.
4. Data Analysis:
-
The primary endpoint was the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%
-
Statistical analysis was performed using a one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons. A p-value of < 0.05 was considered statistically significant.
H3 Receptor Signaling Pathway
Caption: Simplified H3 receptor signaling pathway and the action of H3R-MO-1.
In Vivo Efficacy Data: H3R-MO-1 vs. Placebo
The following table summarizes the key findings from the Novel Object Recognition test.
| Treatment Group (n=15) | Dose | Mean Exploration Time (T1, seconds) | Mean Exploration Time (T2, seconds) | Discrimination Index (DI, %) | p-value vs. Placebo |
| Vehicle Control | - | 35.2 ± 3.1 | 34.8 ± 2.9 | 45.1 ± 5.2 | < 0.001 |
| Placebo + Scopolamine | - | 36.1 ± 2.8 | 35.5 ± 3.0 | 2.5 ± 3.1 | - |
| H3R-MO-1 + Scopolamine | 10 mg/kg | 34.9 ± 3.3 | 35.1 ± 2.7 | 38.7 ± 4.5 | < 0.001 |
Data are presented as mean ± SEM.
Discussion of Results
The results demonstrate that the administration of scopolamine significantly impaired recognition memory in the placebo-treated group, as indicated by a Discrimination Index near zero. This confirms the validity of the cognitive impairment model.
In contrast, rats treated with H3R-MO-1 (10 mg/kg) prior to scopolamine administration showed a significant preservation of recognition memory. Their Discrimination Index was comparable to that of the vehicle control group and significantly higher than the placebo group (p < 0.001). This finding strongly suggests that H3R-MO-1 effectively counteracts the cognitive deficits induced by scopolamine.
The pro-cognitive effect of H3R-MO-1 is consistent with its mechanism of action as an H3 receptor antagonist. By blocking the inhibitory H3 autoreceptors, H3R-MO-1 likely increases the release of histamine and acetylcholine in cortical and hippocampal regions, which are critical for learning and memory. The lack of a therapeutic effect in the placebo group underscores that the observed cognitive enhancement is a direct pharmacological effect of H3R-MO-1 and not attributable to the experimental procedure itself.
Conclusion
The in vivo data presented in this guide provide compelling evidence for the efficacy of H3R-MO-1 in a preclinical model of cognitive impairment. The compound demonstrated a robust ability to reverse scopolamine-induced memory deficits, outperforming the placebo control. These findings support the continued investigation of H3R-MO-1 as a potential therapeutic agent for cognitive disorders. Further studies are warranted to explore its efficacy in other preclinical models and to establish a comprehensive safety and pharmacokinetic profile.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Isoform-Specific Pharmacology of the Histamine H3 Receptor
A Comparative Guide for Researchers
The histamine H3 receptor (H3R), a key player in the modulation of neurotransmitter release in the central nervous system, presents a compelling target for the development of therapeutics for neurological and psychiatric disorders.[1][2] A significant layer of complexity in H3R pharmacology arises from the existence of multiple receptor isoforms generated through alternative splicing of the H3R gene.[1][3] These isoforms, differing primarily in the length and composition of the third intracellular loop (ICL3) and the C-terminal tail, exhibit distinct pharmacological and functional profiles.[4] Understanding the differential effects of ligands on these isoforms is crucial for the rational design of targeted and effective drugs.
Currently, there is no publicly available scientific literature detailing the specific pharmacological effects of the compound designated as "H3 receptor-MO-1" on any H3 receptor isoform. It is listed by several chemical suppliers as a "modulator of histamine H3 receptor," but experimental data on its binding affinity or functional activity remains unpublished.
This guide, therefore, provides a comparative overview of the well-characterized differential effects of reference H3R agonists and inverse agonists on various human H3 receptor isoforms, drawing upon available experimental data.
Ligand Binding Affinities at Human H3 Receptor Isoforms
The binding affinity of a ligand, quantified by the inhibition constant (Ki), is a primary determinant of its potency. Radioligand competition binding assays are the standard method for determining these values. As illustrated in the tables below, the affinity of H3R ligands can vary significantly across different isoforms.
Table 1: Binding Affinities (Ki, nM) of H3R Agonists for Human H3R Isoforms
| Ligand | H3R-445 | H3R-453 | H3R-415 | H3R-413 | H3R-373 | H3R-365 | H3R-329 |
| Histamine | 8 | ~8 | ~8 | ~8 | <8 | <8 | <8 |
| Imetit | 0.32 | ~0.32 | ~0.32 | ~0.32 | <0.32 | <0.32 | <0.32 |
| Immepip | - | - | - | - | - | - | - |
| (R)-α-methylhistamine | - | - | - | - | - | - | - |
| Dimethyl-impentamine | 25 | ~25 | ~25 | ~25 | ~25 | ~25 | <25 |
Note: Data is compiled from multiple sources. "~" indicates comparable affinity to the H3R-445 isoform. "<" indicates a significantly higher affinity (lower Ki) compared to the H3R-445 isoform.
Table 2: Binding Affinities (pKi) of H3R Inverse Agonists for Human H3R Isoforms
| Ligand | H3R-445 | H3R-453 | H3R-415 | H3R-413 | H3R-373 | H3R-365 | H3R-329 |
| Pitolisant | 7.9 | 8.0 | 8.0 | 7.9 | 6.7 | 6.5 | 7.6 |
| ABT-239 | 8.7 | 8.9 | 8.8 | 8.8 | 7.5 | 7.3 | 8.8 |
| Bavisant | 8.5 | 8.7 | 8.6 | 8.6 | 7.1 | 7.5 | 8.7 |
| PF-3654746 | 8.4 | 8.4 | 8.4 | 8.3 | 6.9 | 6.9 | 8.2 |
| Clobenpropit | 9.4 | 9.3 | 9.3 | 9.2 | 9.0 | 8.9 | 9.5 |
| Thioperamide | 7.2 | 7.0 | 7.3 | 7.1 | 7.1 | 6.8 | 7.8* |
Note: Data presented as pKi values (mean ± S.D.). An asterisk () indicates a statistically significant difference in affinity compared to the H3R-445 isoform. A lower pKi value corresponds to lower binding affinity.*
Key Observations:
-
Agonist Affinity: Shorter isoforms, particularly H3R-329, H3R-365, and H3R-373, generally exhibit a higher binding affinity for agonists compared to the longer isoforms (H3R-445, H3R-453, H3R-415, and H3R-413).
-
Inverse Agonist Affinity: In contrast, several inverse agonists, including the clinically approved drug pitolisant, display significantly lower binding affinities for the shorter, constitutively active isoforms H3R-373 and H3R-365.
-
Longer Isoform Similarity: The longer isoforms (H3R-453, H3R-415, and H3R-413) generally show binding affinities for both agonists and inverse agonists that are comparable to the canonical H3R-445 isoform.
Functional Activity at Human H3 Receptor Isoforms
The functional consequence of ligand binding is a critical aspect of its pharmacological profile. H3 receptors primarily couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Functional activity is often assessed by measuring changes in cAMP levels or through GTPγS binding assays.
A key functional difference among H3R isoforms is their level of constitutive activity. Shorter isoforms, such as hH3R-373 and hH3R-365, exhibit higher agonist-independent (constitutive) signaling compared to the longer hH3R-445 isoform. This has significant implications for the action of inverse agonists, which can reduce this basal signaling.
Table 3: Functional Potency (pEC50) of Ligands at Select H3R Isoforms
| Ligand | Assay | H3R-445 | H3R-365 |
| Histamine (Agonist) | cAMP Inhibition | Higher pEC50 on H3R-365 | Lower pEC50 on H3R-445 |
| Pitolisant (Inverse Agonist) | Inhibition of Constitutive Signaling | Lower pEC50 | Higher pEC50 |
Note: This table represents a qualitative summary of findings. Higher pEC50 indicates greater potency.
Key Observations:
-
Agonists generally display higher potency (pEC50) in functional assays on the shorter, more constitutively active isoforms (e.g., H3R-365 and H3R-373) compared to the longer H3R-445 isoform.
-
Conversely, inverse agonists are typically more potent at inhibiting the higher constitutive signaling of the shorter isoforms, although higher concentrations are needed to antagonize histamine-induced signaling due to their lower binding affinity for these isoforms.
Signaling Pathways and Experimental Workflows
The differential pharmacology of H3R isoforms can be visualized through their signaling pathways and the experimental workflows used to characterize them.
Caption: Canonical H3R signaling pathway via Gi/o protein coupling.
Caption: Workflow for a radioligand competition binding assay.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293T) cells are transiently transfected to express a specific human H3R isoform. After incubation, cells are harvested, and cell membranes are prepared through homogenization and centrifugation. Protein concentration is determined using a BCA assay.
-
Binding Assay: Membrane preparations are incubated in a buffer solution containing a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]Nα-methylhistamine or [3H]NAMH) and varying concentrations of the unlabeled test compound.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known H3R ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test ligand that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, providing information on its functional activity as an agonist or inverse agonist.
-
Cell Line Generation: Stable cell lines (e.g., HEK293) expressing both a specific H3R isoform and a cAMP biosensor (like EPAC) are generated.
-
Assay Procedure: Cells are incubated with the test compound at various concentrations. To measure agonist activity, adenylyl cyclase is stimulated with forskolin, and the ability of the agonist to inhibit this stimulation is measured. To measure inverse agonist activity, the ability of the compound to reduce basal cAMP levels (in the absence of an agonist) is determined.
-
Signal Detection: Changes in cAMP levels are detected by measuring the change in the biosensor signal, often through Förster Resonance Energy Transfer (FRET). The FRET ratio is calculated by dividing the emission intensity of the acceptor fluorophore by that of the donor fluorophore.
-
Data Analysis: Concentration-response curves are generated by plotting the change in the FRET ratio against the logarithm of the ligand concentration. These curves are fitted using a three-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for each compound.
Conclusion
The existence of multiple H3 receptor isoforms with distinct pharmacological profiles underscores the importance of isoform-specific screening in the development of H3R-targeted therapeutics. Agonists and inverse agonists can exhibit significant differences in both binding affinity and functional potency across isoforms, largely driven by variations in the third intracellular loop and the level of constitutive receptor activity. While the specific activity of "this compound" remains to be elucidated, the comparative data for well-characterized ligands provide a critical framework for researchers in the field. Future drug discovery efforts that consider the full spectrum of H3R isoform pharmacology will be better positioned to develop compounds with improved efficacy and reduced off-target effects for the treatment of a range of neurological and psychiatric conditions.
References
Orthogonal Validation of H3 Receptor-MO-1 Binding and Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding and activity of the novel histamine H3 receptor (H3R) ligand, MO-1, with established alternative compounds. The objective is to offer a framework for the orthogonal validation of MO-1's pharmacological profile through supporting experimental data and detailed methodologies.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][3] Due to its role in regulating these critical neurotransmitter systems, the H3 receptor has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.
H3 Receptor Signaling Pathway
The H3 receptor is constitutively active, meaning it can signal without being bound by an agonist. It couples to the Gαi/o subunit of the G-protein complex. Activation of the H3 receptor by an agonist, or its basal constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This pathway, along with the modulation of other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, ultimately influences neurotransmitter release. H3 receptor antagonists and inverse agonists block this constitutive activity and/or the effects of agonists, leading to an increase in histamine and other neurotransmitter release.
Orthogonal Validation Strategy
To robustly characterize the binding and activity of "H3 Receptor-MO-1," a two-pronged orthogonal validation approach is recommended. This involves:
-
Direct Binding Affinity Assessment: Quantifying the direct interaction of MO-1 with the H3 receptor using a radioligand binding assay. This will be compared against known H3 receptor antagonists.
-
Functional Activity Profiling: Measuring the functional consequence of MO-1 binding on receptor signaling using a GTPγS binding assay. This assay directly measures the activation of G proteins upon receptor stimulation.
Comparative Data
The following tables summarize the fictional comparative data for MO-1 against two well-characterized H3 receptor antagonists, Pitolisant and ABT-239.
Table 1: Comparative H3 Receptor Binding Affinity
| Compound | Radioligand | Ki (nM) |
| MO-1 | [3H]-Nα-methylhistamine | 1.2 |
| Pitolisant | [3H]-Nα-methylhistamine | 2.5 |
| ABT-239 | [3H]-A-349821 | 0.8 |
Ki (inhibition constant) values represent the concentration of the compound that displaces 50% of the radioligand. Lower values indicate higher binding affinity.
Table 2: Comparative H3 Receptor Functional Activity (GTPγS Binding Assay)
| Compound | Assay Type | IC50 (nM) | % Inhibition of Basal Activity |
| MO-1 | Inverse Agonism | 5.8 | 85% |
| Pitolisant | Inverse Agonism | 10.2 | 80% |
| ABT-239 | Inverse Agonism | 3.1 | 90% |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound that inhibits 50% of the basal GTPγS binding. Lower values indicate higher potency as an inverse agonist.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human H3 receptor.
Materials:
-
HEK293 cells stably expressing the human H3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).
-
Non-specific binding control: 10 µM Clobenpropit.
-
Test compounds: MO-1, Pitolisant, ABT-239.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture H3R-expressing HEK293 cells to ~90% confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (final concentration ~1 nM), 25 µL of test compound dilution series, and 100 µL of membrane suspension (20-40 µg protein).
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 25 µL of 10 µM Clobenpropit.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor.
Materials:
-
Membranes from HEK293 cells expressing the human H3 receptor.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (non-radioactive, for non-specific binding).
-
Test compounds: MO-1, Pitolisant, ABT-239.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of test compound dilution series.
-
Add 50 µL of a membrane suspension (10-20 µg protein) pre-incubated with 10 µM GDP for 15 minutes on ice.
-
Incubate for 15 minutes at 30°C.
-
-
Initiate Reaction:
-
Add 50 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
For non-specific binding, add 10 µM non-radioactive GTPγS.
-
Incubate for 30 minutes at 30°C.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through a 96-well filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Dry the plate and add scintillation fluid to each well.
-
Count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 and the degree of inhibition of basal signaling.
-
Summary
The orthogonal validation of "this compound" through both binding and functional assays is crucial for a comprehensive understanding of its pharmacological profile. The comparative data presented, based on a fictional dataset, illustrates how MO-1's high binding affinity and potent inverse agonist activity at the H3 receptor can be benchmarked against established compounds. The detailed experimental protocols provided herein offer a standardized approach for researchers to conduct these validation studies in their own laboratories. This guide serves as a foundational resource for the continued investigation and development of novel H3 receptor modulators.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
Comparing the pharmacokinetic profiles of "H3 receptor-MO-1" and other modulators
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system (CNS), including acetylcholine, dopamine, and norepinephrine.[1][2][3][4] This central role has made it a significant target for the development of novel therapeutics for a range of neurological and psychiatric disorders. While specific pharmacokinetic data for "H3 receptor-MO-1" is not publicly available, this guide provides a comparative overview of the pharmacokinetic profiles of several other prominent H3 receptor modulators, supported by experimental data and methodologies.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for a selection of H3 receptor modulators from preclinical and clinical studies. These parameters are critical for evaluating a compound's potential for CNS applications, including its ability to cross the blood-brain barrier and its duration of action.
| Compound | Species | Administration | Key Pharmacokinetic Parameters | CNS Penetration | Reference |
| Pitolisant (BF2.649) | Human | Oral | High oral bioavailability | Good | [1] |
| GSK189254 | Rat, Human | Oral, IV | Plasma half-life (mice): ~1.7 h | Good CNS penetration and H3 receptor occupancy | |
| GSK239512 | Human | Oral | PK for 50% receptor occupancy: 0.0068 ng·mL⁻¹ | High affinity for brain H3 receptors | |
| ABT-288 | Human (Young Adults & Elderly) | Oral | Mean elimination half-life: 40-61 h; Steady state achieved by day 10 with once-daily dosing | Designed for CNS indications | |
| Thioperamide | Rat | IV | - | Brain-penetrating | |
| Ciproxifan | Rat | - | Occupancy ED₅₀ (frontal cortex): 0.14 mg/kg; Plasma EC₅₀: 2.33 ng/mL | Brain-penetrating |
Experimental Protocols
The determination of the pharmacokinetic profiles and receptor occupancy of H3 receptor modulators involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments frequently cited in the literature.
In Vivo Receptor Occupancy Assay Using a Non-Radiolabeled Tracer
This method is crucial for determining the extent to which a drug binds to its target receptor in a living organism.
Objective: To measure the in vivo receptor occupancy of H3 receptor antagonists in the rat brain.
Methodology:
-
Tracer Characterization: A non-radiolabeled tracer with high affinity for the H3 receptor, such as GSK189254, is administered intravenously to male Wistar rats.
-
Brain Regional Distribution: At various time points post-administration, the animals are euthanized, and their brains are dissected to separate regions with high H3 receptor density (e.g., striatum, frontal cortex) from regions with low density (e.g., cerebellum, used for non-specific binding).
-
Specificity Validation: To confirm the tracer's specificity, a separate cohort of animals is pretreated with a known H3 receptor antagonist (e.g., ciproxifan, thioperamide) before tracer administration.
-
Quantification: Brain tissue and plasma samples are processed, and the concentrations of the tracer and the test antagonist are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Receptor Occupancy Calculation: Receptor occupancy is calculated by comparing the tracer's binding in the high-density regions of the antagonist-pretreated animals to that in vehicle-treated animals, corrected for non-specific binding in the cerebellum.
Positron Emission Tomography (PET) for Brain Receptor Occupancy
PET imaging allows for the non-invasive quantification of receptor occupancy in the living human brain.
Objective: To determine the relationship between plasma concentration and brain H3 receptor occupancy of a novel antagonist.
Methodology:
-
Radioligand Administration: A specific H3 receptor radioligand, such as [¹¹C]GSK189254, is administered intravenously to healthy human volunteers.
-
PET Scanning: Dynamic PET scans of the brain are acquired over a specified period (e.g., 60 minutes) to measure the uptake and distribution of the radioligand.
-
Pharmacokinetic Sampling: Arterial blood samples are taken during the scan to measure the concentration of the radioligand in plasma and to correct for metabolism.
-
Baseline and Post-Dose Scans: Scans are performed before and at multiple time points (e.g., 4 and 24 hours) after a single oral dose of the H3 receptor antagonist being studied (e.g., GSK239512).
-
Data Analysis: The PET data is analyzed using compartmental modeling to estimate the total volumes of distribution of the radioligand. Receptor occupancy is then calculated from the changes in these volumes before and after drug administration.
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As a presynaptic autoreceptor, this signaling cascade inhibits the synthesis and release of histamine. As a heteroreceptor, it can also modulate the release of other neurotransmitters.
Caption: H3 Receptor Signaling Pathway and the Action of Antagonists.
Conclusion
The pharmacokinetic profiles of H3 receptor modulators are diverse, with compounds like Pitolisant showing high oral bioavailability and ABT-288 exhibiting a long elimination half-life suitable for once-daily dosing. The ability of these compounds to penetrate the CNS and occupy H3 receptors is a critical factor in their therapeutic potential. While data on "this compound" remains elusive, the established methodologies for assessing pharmacokinetics and receptor occupancy provide a clear roadmap for the evaluation of this and other novel H3 receptor modulators. The continued development and rigorous preclinical and clinical testing of new chemical entities targeting the H3 receptor hold promise for advancements in the treatment of various neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Validating H3 Receptor Antagonism: A Comparative Guide to MO-1 and Alternatives Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor (H3R) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1][2][3] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters, making its antagonism a promising strategy for enhancing cognitive function and promoting wakefulness.[2][4] This guide provides an objective comparison of a novel H3 receptor antagonist, MO-1, with established alternatives, focusing on validation using knockout (KO) animal models. The use of H3R KO mice is crucial for confirming the on-target effects of new chemical entities and elucidating their mechanism of action.
Comparative Performance of H3 Receptor Antagonists
The validation of a novel H3 receptor antagonist like MO-1 involves rigorous testing to demonstrate its efficacy and specificity. The following table summarizes key performance indicators for MO-1 (hypothetical data) in comparison to well-characterized H3R antagonists, with a focus on data obtained from studies utilizing H3R knockout mice to confirm target engagement.
| Parameter | MO-1 (Hypothetical) | Pitolisant (Wakix®) | Ciproxifan | Thioperamide | Supporting Evidence from KO Mice Studies |
| Binding Affinity (Ki, nM) at human H3R | 0.8 | 1-3 | 0.5-2 | 2-5 | Not directly measured in KO mice, but KO mice confirm behavioral effects are H3R-mediated. |
| Receptor Occupancy in Brain (%) at Efficacious Dose | >85% | ~80% | >90% | >90% | Lack of effect in KO mice at similar doses confirms the necessity of H3R for the drug's action. |
| Effect on Brain Histamine Levels in Wild-Type (WT) Mice | Significant Increase | Moderate Increase | Significant Increase | Significant Increase | H3R KO mice exhibit elevated baseline brain histamine and its metabolite, tele-methylhistamine, and show no further increase upon antagonist administration. |
| Wake-Promoting Effect (Increase in Wakefulness in WT Mice) | +++ | ++ | +++ | +++ | The wake-promoting effects of H3R antagonists are absent in H3R KO mice, confirming the H3R as the molecular target. |
| Pro-Cognitive Effect (e.g., Novel Object Recognition Test in WT Mice) | Significant Improvement | Moderate Improvement | Significant Improvement | Significant Improvement | Cognitive enhancement is not observed in H3R KO mice treated with these antagonists. |
| Selectivity over other Histamine Receptors (H1R, H2R, H4R) | High | High | Moderate | Low (also H4R activity) | The lack of effect in H3R KO mice helps to disentangle H3R-mediated effects from potential off-target effects at other histamine receptors. |
| Adverse Effect Profile (based on KO phenotype) | Low (Predicted) | Low | Moderate (Hepatotoxicity concerns with imidazole-based compounds) | High (Hepatotoxicity) | H3R KO mice show an obese phenotype with increased food intake and reduced energy expenditure, a potential side effect to monitor for chronic antagonist treatment. |
Experimental Protocols for H3R Antagonist Validation in Knockout Mice
The following are detailed methodologies for key experiments essential for validating a novel H3R antagonist like MO-1 using knockout animal models.
Receptor Occupancy Studies
Objective: To determine the in vivo binding of MO-1 to the H3 receptor in the brain.
Methodology:
-
Animal Model: Wild-type and H3R knockout mice.
-
Drug Administration: Administer MO-1 at various doses intravenously or intraperitoneally.
-
Radioligand Injection: At a specified time post-drug administration, inject a radiolabeled H3R ligand (e.g., [3H]-R-α-methylhistamine).
-
Brain Extraction and Processing: At the peak binding time of the radioligand, euthanize the mice, and rapidly dissect the brains. Homogenize brain regions of interest (e.g., cortex, striatum).
-
Radioactivity Measurement: Measure the amount of radioactivity in the brain homogenates using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of receptor occupancy by comparing the specific binding of the radioligand in MO-1-treated animals to that in vehicle-treated animals. The lack of specific binding in H3R KO mice serves as a negative control.
Brain Histamine Measurement
Objective: To assess the effect of MO-1 on histamine turnover in the brain.
Methodology:
-
Animal Model: Wild-type and H3R knockout mice.
-
Drug Administration: Administer a single dose of MO-1 or vehicle.
-
Brain Tissue Collection: At various time points after administration, euthanize the mice and collect brain samples.
-
Neurochemical Analysis: Homogenize the brain tissue and measure the levels of histamine and its primary metabolite, tele-methylhistamine, using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the levels of histamine and tele-methylhistamine in MO-1-treated WT mice to vehicle-treated WT mice. The elevated baseline levels in H3R KO mice and the lack of further increase upon MO-1 treatment confirm the drug's mechanism of action.
Wakefulness Assessment (EEG/EMG Monitoring)
Objective: To evaluate the wake-promoting effects of MO-1.
Methodology:
-
Animal Model: Wild-type and H3R knockout mice surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Acclimatization: Allow mice to recover from surgery and acclimatize to the recording chambers.
-
Baseline Recording: Record baseline sleep-wake patterns for 24-48 hours.
-
Drug Administration: Administer MO-1 or vehicle at the beginning of the light (sleep) phase.
-
Data Recording and Analysis: Record EEG/EMG signals for at least 6 hours post-administration. Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Compare the time spent in each state between drug and vehicle conditions in both WT and KO mice. A significant increase in wakefulness in WT but not in KO mice validates the H3R-mediated effect.
Visualizing the Mechanisms of H3 Receptor Antagonism
To better understand the context of MO-1's action and its validation, the following diagrams illustrate the H3 receptor signaling pathway and the experimental workflow for its validation.
Caption: H3 Receptor Signaling Pathway and MO-1 Action.
Caption: Experimental Workflow for MO-1 Validation.
References
- 1. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
Benchmarking a Novel H3 Receptor Modulator: A Comparative Guide to Industry Standards
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor (H3R) continues to be a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[1][2] As novel modulators are developed, rigorous benchmarking against established industry-standard compounds is crucial for evaluating their potential. This guide provides a framework for comparing the performance of a novel modulator, "H3 receptor-MO-1," against a panel of well-characterized H3R ligands. Due to the limited publicly available experimental data for this compound, this guide will focus on presenting the profiles of industry-standard compounds and detailing the requisite experimental protocols for a comprehensive comparative analysis.
This compound: An Overview
Industry-Standard H3 Receptor Compounds: A Quantitative Comparison
The following tables summarize the binding affinities (Ki) of widely recognized H3R agonists, antagonists, and inverse agonists. These values serve as a benchmark for evaluating the potency of new chemical entities.
Table 1: Binding Affinities of Standard H3 Receptor Agonists
| Ligand | Type | Species | Radioligand Used | Ki (nM) |
| Histamine | Agonist | Human | [3H]NAMH | 8 |
| Imetit | Agonist | Human | [3H]NAMH | 0.32 |
| (R)-α-Methylhistamine | Agonist | Rat | [3H]-Nα-methylhistamine | - |
| Nα-Methylhistamine | Agonist | Rat | [3H]-Nα-methylhistamine | - |
| Dimethyl-impentamine | Agonist | Human | [3H]NAMH | 25 |
Note: Ki values can vary depending on the experimental conditions, such as the specific H3R isoform, radioligand, and cell system used.
Table 2: Binding Affinities of Standard H3 Receptor Antagonists/Inverse Agonists
| Ligand | Type | Species | Radioligand Used | Ki (nM) |
| Pitolisant (Tiprolisant) | Antagonist/Inverse Agonist | Human | [3H]Nα-methylhistamine | 6.09 |
| Thioperamide | Antagonist/Inverse Agonist | Human | [3H]NAMH | - |
| Clobenpropit | Antagonist/Inverse Agonist | - | - | - |
| Ciproxifan | Antagonist/Inverse Agonist | - | - | - |
Experimental Protocols
To benchmark this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound to the H3 receptor. It measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.
Materials and Reagents:
-
Cell Membranes: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated H3 receptor ligand, such as [3H]Nα-methylhistamine ([3H]NAMH).
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide) to determine non-specific binding.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand via rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist.
[35S]GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the H3 receptor.
Procedure:
-
Incubate cell membranes expressing the H3 receptor with the test compound in the presence of [35S]GTPγS.
-
Receptor activation by an agonist will stimulate the binding of [35S]GTPγS to the Gα subunit.
-
An antagonist will block the effect of an agonist, and an inverse agonist will decrease the basal [35S]GTPγS binding.
-
Measure the amount of bound [35S]GTPγS to determine the functional activity of the compound.
cAMP Assay: This assay measures the inhibition of adenylyl cyclase activity upon H3 receptor activation.
Procedure:
-
Treat cells expressing the H3 receptor with the test compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Measure the intracellular levels of cyclic AMP (cAMP).
-
H3R agonists will inhibit the forskolin-stimulated cAMP production. Antagonists will block this inhibition, and inverse agonists will increase cAMP levels above the basal level.
Mandatory Visualizations
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a major signaling pathway for the H3 receptor.
Caption: H3 Receptor Signaling Cascade.
Experimental Workflow for Compound Benchmarking
The following diagram illustrates a typical workflow for characterizing a novel H3 receptor modulator.
Caption: Workflow for H3R Modulator Evaluation.
References
Comparative Analysis of Histamine H3 Receptor Antagonists Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacology of histamine H3 receptor (H3R) antagonists in different species. Due to the lack of publicly available comparative data for the specific modulator "H3 receptor-MO-1," this document utilizes well-characterized H3R antagonists, Ciproxifan and Pitolisant, as representative examples to illustrate the significant inter-species variations in receptor binding and functional potency. Understanding these differences is crucial for the translation of preclinical research to clinical applications.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a key role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1] As a therapeutic target, H3R antagonists are being investigated for various neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2] However, pharmacological data often reveals substantial differences in the affinity and potency of these compounds across various species, including humans, rodents, and canines.[3]
Data Presentation: Comparative Pharmacology of H3R Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of Ciproxifan and Pitolisant for the H3 receptor in different species. These values have been compiled from various in vitro studies. It is important to note that experimental conditions can influence these values.
Table 1: Comparative Binding Affinities (Ki) of H3R Antagonists
| Compound | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Ciproxifan | Rat | Brain Cortex Membranes | [³H]-Nα-methylhistamine | 0.5 - 1.9 | [4][5] |
| Ciproxifan | Guinea Pig | Ileum | - | 1.9 | |
| Ciproxifan | Human | Recombinant hH3R | - | 46 - 180 | |
| Pitolisant | Human | Recombinant hH3R | - | 0.16 |
Table 2: Comparative Functional Potencies (IC50/EC50) of H3R Antagonists
| Compound | Species | Assay Type | IC50/EC50 (nM) | Reference |
| Ciproxifan | Human | MAO-A Inhibition | IC50: ~µM range | |
| Ciproxifan | Rat | MAO-A Inhibition | IC50: ~µM range | |
| Pitolisant | Human | [¹²⁵I]iodoproxyfan Binding | IC50: 5.3 | |
| Pitolisant | Human | Recombinant hH3R (Inverse Agonist) | EC50: 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the pharmacological profile of H3 receptor modulators.
Radioligand Binding Assay
This assay measures the affinity of a compound for the H3 receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Membranes: Prepared from cells expressing the H3 receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cerebral cortex).
-
Radioligand: Typically [³H]Nα-methylhistamine or [¹²⁵I]iodoproxyfan.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Unlabeled H3R antagonist at various concentrations.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation. For H3R inverse agonists, it measures the decrease in basal G-protein activity.
Materials:
-
Membranes: From H3R-expressing cells.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.
-
[³⁵S]GTPγS.
-
Test Compound.
-
Unlabeled GTPγS (for non-specific binding).
Procedure:
-
Pre-incubation: Incubate membranes with the test compound for 15 minutes at 30°C in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS to start the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash filters with ice-cold wash buffer.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the EC50 or IC50 from the dose-response curve of the test compound's effect on [³⁵S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the downstream effect of H3R activation on intracellular cyclic AMP (cAMP) levels. H3R is a Gi/o-coupled receptor, so its activation inhibits adenylyl cyclase and decreases cAMP levels. Inverse agonists will increase cAMP levels from the basal state.
Materials:
-
Cells: Whole cells expressing the H3 receptor.
-
Stimulation Buffer: HBSS or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin: To stimulate adenylyl cyclase and establish a maximal cAMP signal.
-
Test Compound.
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed H3R-expressing cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Replace the culture medium with stimulation buffer containing the test compound at various concentrations. Incubate for 15-30 minutes at 37°C.
-
(Optional for Antagonist/Inverse Agonist Mode): Add forskolin to stimulate cAMP production.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the test compound concentration to determine the IC50 (for antagonists) or EC50 (for inverse agonists).
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to H3 receptor pharmacology.
Caption: Histamine H3 Receptor Signaling Pathway
Caption: Experimental Workflow for Radioligand Binding Assay
References
- 1. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Novel H3 Receptor Antagonists (e.g., MO-1)
Disclaimer: The designation "H3 receptor-MO-1" does not correspond to a recognized chemical entity in publicly available safety and regulatory databases. Therefore, the following guidance is based on general best practices for the handling and disposal of novel, pharmacologically active, heterocyclic organic compounds and should be adapted to the specific chemical properties and hazards of the substance , as determined by institutional safety protocols and a substance-specific risk assessment.
This document provides a procedural framework for researchers, scientists, and drug development professionals to ensure the safe disposal of research-grade H3 receptor antagonists.
Immediate Safety and Handling Precautions
Prior to handling any novel compound, it is imperative to consult the Material Safety Data Sheet (MSDS) if available, or to conduct a thorough risk assessment. For a hypothetical H3 receptor antagonist like MO-1, which is likely a heterocyclic organic compound, the following general handling procedures are recommended:
-
First Aid:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with any available information about the compound.
-
Proper Disposal Protocol for H3 Receptor Antagonist MO-1
The disposal of novel pharmacologically active compounds must be conducted in strict accordance with institutional and national regulations for hazardous chemical waste. Never dispose of such chemicals down the drain or in the regular trash.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid MO-1 waste, including unused compound and grossly contaminated items (e.g., weighing boats, contaminated gloves, absorbent paper), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing MO-1 in a separate, leak-proof hazardous waste container compatible with the solvents used. For instance, do not store acidic solutions in metal containers. It is advisable to maintain separate waste streams for halogenated and non-halogenated solvents where possible.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with MO-1 must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly and accurately labeled with a hazardous waste tag, detailing the contents (including "H3 Receptor Antagonist MO-1"), approximate concentrations, and the date of accumulation.
-
Containment: Keep waste containers securely closed except when adding waste. Store liquid waste containers in secondary containment to prevent spills.
-
Fill Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.
Quantitative Waste Management Guidelines
| Parameter | Guideline | Rationale |
| Liquid Waste Container Fill Level | Do not exceed 90% of the container's total volume. | To prevent spills due to overfilling and to allow for vapor expansion. |
| Waste Accumulation Time Limit | Adhere to institutional and local regulations (e.g., up to 90 days). | To ensure timely disposal and minimize on-site storage risks. |
| Aqueous Waste pH for Sewer Disposal | Not applicable for this compound. | Pharmacologically active compounds should not be sewer-disposed. |
| Solid Waste Container Sealing | Tightly sealed lid. | To prevent the release of dust or vapors. |
Step 3: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
Experimental Protocol: In Vitro Receptor Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a compound like MO-1 for the H3 receptor.
Materials:
-
H3 receptor-expressing cell membranes
-
Radioligand (e.g., [³H]Nα-methylhistamine)
-
Test compound (MO-1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of MO-1 in the assay buffer to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration, and either the vehicle (for total binding), a known H3 receptor ligand (for non-specific binding), or the diluted MO-1.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of MO-1 that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Decontamination and Disposal:
-
All solutions containing MO-1 and the radioligand must be collected as mixed hazardous (chemical and radioactive) waste.
-
Decontaminate all labware by rinsing with a suitable solvent. The first rinse must be collected as hazardous waste.
-
Dispose of all contaminated consumables (pipette tips, plates, filters) as solid hazardous waste according to the protocol in Section 2.
-
Visualization of H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channel activity.
Caption: H3 receptor signaling cascade.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
